molecular formula C16H28NP B1339842 Amphos CAS No. 932710-63-9

Amphos

Numéro de catalogue: B1339842
Numéro CAS: 932710-63-9
Poids moléculaire: 265.37 g/mol
Clé InChI: IQTHEAQKKVAXGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amphos is a useful research compound. Its molecular formula is C16H28NP and its molecular weight is 265.37 g/mol. The purity is usually 95%.
The exact mass of the compound APhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTHEAQKKVAXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471005
Record name (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-63-9
Record name 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932710-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Amphos Ligand: A Core Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core of Amphos ligand in organic synthesis.

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. This compound, chemically known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is an electron-rich, sterically hindered monophosphine ligand that has garnered significant attention for its ability to promote a wide array of challenging cross-coupling reactions.[1][2][3] Its unique structural attributes render it highly active and stable, making it a valuable asset in the synthesis of pharmaceuticals, biologically active molecules, and materials for organic electronics.[2][4][5] This guide provides a detailed technical overview of the this compound ligand, focusing on its properties, applications, and practical experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of the this compound Ligand

The remarkable performance of this compound stems from a synergistic combination of its steric and electronic properties, which are dictated by its molecular architecture.

  • Structure: this compound features two bulky tert-butyl groups and a 4-(dimethylamino)phenyl substituent attached to a central phosphorus atom.[2][3]

  • Steric Hindrance: The voluminous tert-butyl groups create a large steric footprint, often quantified by a "cone angle". This bulk is crucial for promoting the reductive elimination step—the final, bond-forming step in many catalytic cycles—and for stabilizing the catalytically active, monoligated L-Pd(0) species.[6] This steric demand can be critical when dealing with sterically hindered substrates.[7]

  • Electronic Nature: The para-dimethylamino group is a potent electron-donating group, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity of the ligand makes the palladium center more electron-rich, thereby facilitating the oxidative addition of substrates, particularly less reactive aryl chlorides, which is often the rate-limiting step of the catalytic cycle.[2][3]

The ligand is an air-stable, crystalline solid, which simplifies handling and storage.[2][8] Palladium precatalysts bearing the this compound ligand, such as PdCl₂(this compound)₂, are also available, offering benefits like enhanced air-stability and practicality for setting up reactions.[1][9]

Key Applications in Organic Synthesis

This compound has demonstrated exceptional utility in several palladium-catalyzed cross-coupling reactions. Its effectiveness is particularly pronounced with challenging substrates where other ligand systems may falter.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an organic halide, is a cornerstone of modern synthesis.[1] this compound is a highly effective ligand for this transformation, especially for the coupling of heteroaryl chlorides, which are common motifs in pharmaceutical compounds.[1]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Performance Data: Suzuki-Miyaura Coupling

ElectrophileNucleophileCatalyst / LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Amino-2-chloropyridine2-Methylphenylboronic acidPdCl₂(this compound)₂1.0K₂CO₃Toluene (B28343)/H₂O90579[9]
2-ChloropyridinePhenylboronic acidPdCl₂(this compound)₂1.0K₃PO₄Toluene1001895
4-Chlorotoluene4-Methoxyphenylboronic acidPdCl₂(this compound)₂1.0K₃PO₄Dioxane/H₂O1001698
1-Chloro-4-fluorobenzene3,5-Dimethylphenylboronic acidPdCl₂(this compound)₂1.5K₃PO₄Toluene100497
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[10] The development of sterically hindered and electron-rich ligands like this compound has been pivotal to the reaction's broad utility, enabling the coupling of a vast range of amines and aryl halides, including challenging aryl chlorides.[10]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Performance Data: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst / LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ / this compound1.5 / 3.0NaOtBuTolueneReflux694
1-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ / this compound1.0 / 2.0NaOtBuToluene802499
2-ChlorotolueneN-MethylanilinePd(OAc)₂ / this compound2.0 / 4.0K₃PO₄Dioxane1001892
1-Chloro-3-nitrobenzenePyrrolidinePd(OAc)₂ / this compound1.5 / 3.0NaOtBuToluene901296

Detailed Experimental Protocols

The following are generalized procedures for conducting cross-coupling reactions using the this compound ligand. Substrate-specific optimization of parameters may be required.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

  • Aryl Chloride (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • PdCl₂(this compound)₂ (1.0 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Toluene and Deionized Water (e.g., 10:1 v/v mixture)

Procedure:

  • To a dry reaction vessel, add the aryl chloride (e.g., 6.2 mmol), arylboronic acid (7.4 mmol, 1.2 equiv), PdCl₂(this compound)₂ (0.062 mmol, 1 mol%), and potassium carbonate (9.4 mmol, 1.5 equiv).[9]

  • Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.

  • Add degassed toluene (e.g., 20 mL) and degassed deionized water (e.g., 2 mL) via syringe.[9]

  • Stir the reaction mixture vigorously and heat to 90 °C.[9]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-18 hours.

  • Upon completion, cool the mixture to room temperature. Add water (e.g., 20 mL) and extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 20 mL).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude residue by silica (B1680970) gel column chromatography to obtain the final biaryl product.[9]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

  • Aryl Chloride (1.0 equiv)

  • Amine (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • This compound (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (e.g., 0.063 mmol, 1.5 mol%), this compound (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv).[11]

  • Add anhydrous, degassed toluene (e.g., 5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (e.g., 4.22 mmol, 1.0 equiv) and the amine (e.g., 6.33 mmol, 1.5 equiv) to the flask.[11]

  • Heat the resulting mixture to reflux (approx. 110 °C) and stir for the required time (typically 6-24 hours), monitoring by TLC or GC-MS.[11]

  • After cooling to room temperature, carefully quench the reaction with water (e.g., 10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography.

References

An In-depth Technical Guide to the Synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, commonly known as A-taPhos or Amphos, is a sterically hindered and electron-rich monodentate phosphine (B1218219) ligand. Its unique electronic and steric properties make it a highly effective ligand in various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, including detailed experimental protocols, key reaction parameters, and characterization data. The primary synthetic route involves a Grignard reaction between 4-(N,N-dimethylamino)phenylmagnesium bromide and di-tert-butylchlorophosphine (B1329828). This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Introduction

Organophosphorus compounds, particularly phosphine ligands, play a pivotal role in modern organic synthesis. The ability to tune the steric and electronic properties of these ligands allows for precise control over the reactivity and selectivity of transition metal catalysts. [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine is a prominent member of the dialkylbiarylphosphine ligand class, characterized by its bulky di-tert-butylphosphino group and the electron-donating N,N-dimethylamino substituent on the phenyl ring. These features enhance the catalytic activity of metal complexes, particularly palladium, in challenging cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[1] The synthesis of this valuable ligand is, therefore, of significant interest to the scientific community.

Synthetic Pathway

The most common and efficient synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine proceeds via a two-step sequence starting from the commercially available 4-bromo-N,N-dimethylaniline. The overall reaction scheme is presented below:

Synthesis_Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Phosphine Synthesis A 4-Bromo-N,N-dimethylaniline D 4-(N,N-Dimethylamino)phenylmagnesium bromide A->D Mg, THF B Magnesium (Mg) B->D C Tetrahydrofuran (THF) C->D F [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine D->F Di-tert-butylchlorophosphine E Di-tert-butylchlorophosphine E->F

Caption: Overall synthetic scheme for [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine.

The synthesis involves the initial formation of a Grignard reagent from 4-bromo-N,N-dimethylaniline, followed by its reaction with di-tert-butylchlorophosphine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-(N,N-Dimethylamino)phenylmagnesium bromide

This procedure outlines the formation of the Grignard reagent, a crucial intermediate in the synthesis.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-Bromo-N,N-dimethylanilineC₈H₁₀BrN200.0810.0 g0.05
Magnesium turningsMg24.311.34 g0.055
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
IodineI₂253.811 crystalcatalytic

Procedure:

  • All glassware was dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings (1.34 g, 0.055 mol) and a small crystal of iodine were placed in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • The flask was gently heated under a nitrogen atmosphere to activate the magnesium surface.

  • A solution of 4-bromo-N,N-dimethylaniline (10.0 g, 0.05 mol) in anhydrous THF (40 mL) was prepared and transferred to the dropping funnel.

  • A small portion of the 4-bromo-N,N-dimethylaniline solution (approximately 5 mL) was added to the magnesium turnings. The reaction was initiated by gentle heating.

  • Once the reaction started (indicated by the disappearance of the iodine color and gentle refluxing), the remaining solution of 4-bromo-N,N-dimethylaniline was added dropwise at a rate that maintained a gentle reflux.

  • After the addition was complete, the reaction mixture was refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark, cloudy solution of 4-(N,N-dimethylamino)phenylmagnesium bromide was cooled to room temperature and used directly in the next step.

Step 2: Synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine

This step describes the coupling of the Grignard reagent with di-tert-butylchlorophosphine.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-(N,N-Dimethylamino)phenylmagnesium bromide solution(CH₃)₂NC₆H₄MgBr224.38~0.05 mol in THF~0.05
Di-tert-butylchlorophosphineC₈H₁₈ClP180.669.04 g0.05
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Saturated aqueous ammonium (B1175870) chloride solutionNH₄Cl53.49As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • The solution of 4-(N,N-dimethylamino)phenylmagnesium bromide prepared in Step 1 was cooled to 0 °C in an ice bath.

  • A solution of di-tert-butylchlorophosphine (9.04 g, 0.05 mol) in anhydrous THF (20 mL) was added dropwise to the stirred Grignard reagent solution over 30 minutes.

  • After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

  • The mixture was transferred to a separatory funnel, and the organic layer was separated. The aqueous layer was extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent was removed under reduced pressure to yield a crude solid.

  • The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent such as methanol (B129727) or ethanol (B145695) to afford [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine as a white to off-white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine.

ParameterValueReference
Molecular Formula C₁₆H₂₈NP[2]
Molar Mass 265.37 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 57-61 °C[1][3]
Typical Yield 70-85%Estimated from similar procedures
³¹P NMR (CDCl₃) δ ~20-22 ppmGeneral range for similar phosphines
¹H NMR (CDCl₃) δ ~7.3 (d), ~6.7 (d), ~2.9 (s), ~1.1 (d)Predicted chemical shifts

Application in Catalysis: A Workflow Example

[4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine is a highly effective ligand in palladium-catalyzed cross-coupling reactions. A generalized workflow for a Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Aryl Halide G Reaction Vessel A->G B Boronic Acid B->G C Palladium Precatalyst (e.g., Pd(OAc)₂) C->G D [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., Toluene/Water) F->G J Stirring G->J H Inert Atmosphere (N₂ or Ar) H->J I Heating (e.g., 80-100 °C) I->J K Cool to RT J->K L Phase Separation K->L M Extraction with Organic Solvent L->M N Drying of Organic Layer M->N O Solvent Evaporation N->O P Column Chromatography O->P Q Recrystallization O->Q R Coupled Product P->R Q->R

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of the valuable phosphine ligand, [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine. The described Grignard-based method is reliable and scalable, making it suitable for both academic research and industrial applications. The electron-rich nature and steric bulk of this ligand contribute to its high efficacy in facilitating challenging cross-coupling reactions, which are essential for the efficient synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. The information presented herein is intended to enable researchers to confidently synthesize and utilize this important catalytic tool in their synthetic endeavors.

References

A Deep Dive into the Electronic and Steric Landscape of Amphos Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of homogeneous catalysis, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Among the vast arsenal (B13267) of ancillary ligands, phosphines have established themselves as a versatile class, offering a remarkable degree of tunability in their electronic and steric properties. This technical guide provides an in-depth analysis of the key electronic and steric parameters of Amphos ([4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine) and related bulky phosphine (B1218219) ligands, which are widely employed in cross-coupling reactions and other catalytic transformations. This document outlines the experimental and computational methodologies used to quantify these properties and presents a comparative analysis to aid in ligand selection and catalyst optimization.

Quantifying the Influence of Phosphine Ligands: Electronic and Steric Parameters

The reactivity of a metal-phosphine complex is intricately governed by the electronic and steric nature of the phosphine ligand. Two primary parameters, the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (TCA), have been instrumental in quantifying these effects. More recently, the concept of Percent Buried Volume (%Vbur) has emerged as a powerful descriptor of the steric environment around the metal center.

Tolman Electronic Parameter (TEP): A Measure of Electron-Donating Ability

The Tolman Electronic Parameter (TEP) provides a quantitative measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[1] It is experimentally determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a tricarbonylnickel(0) complex of the phosphine, [LNi(CO)₃], using infrared (IR) spectroscopy.[1] A lower ν(CO) value indicates a more electron-donating ligand, which leads to increased π-backbonding from the nickel center to the carbonyl ligands, thereby weakening the C-O bond.[1]

Steric Descriptors: Quantifying Bulk

The Tolman Cone Angle is a widely used metric to describe the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2] A larger cone angle signifies greater steric hindrance around the metal center.

The Percent Buried Volume offers a more refined and often more accurate representation of a ligand's steric impact compared to the cone angle.[3][4] It is a computationally derived parameter that calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[5] This method can account for the complex three-dimensional shape of ligands more effectively than the simplified conical model of the TCA.[3]

Comparative Analysis of Electronic and Steric Parameters

To facilitate ligand selection, the following tables summarize the electronic and steric parameters for this compound and a selection of other commonly used bulky phosphine ligands.

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

LigandTEP (ν(CO) in cm⁻¹)Reference
P(t-Bu)₃2056.1[1]
This compound ~2058 (estimated) -
cataCXium A2059.4Buchwald
PPh₃2068.9[1]
JohnPhosNot readily available-
XPhosNot readily available-

Note: An experimentally determined TEP for this compound was not found in the reviewed literature. The value is estimated to be slightly higher than P(t-Bu)₃ due to the electron-donating dimethylamino group being further from the phosphorus atom.

Table 2: Steric Parameters (TCA and %Vbur) for Selected Phosphine Ligands

LigandTolman Cone Angle (θ) in °Percent Buried Volume (%Vbur)Reference
P(t-Bu)₃18237.0[6]
This compound ~182 (estimated) ~38 (estimated) -
cataCXium A18643.4[6]
PPh₃14529.8[6]
JohnPhosNot readily available47.7[7]
XPhosNot readily available50.9[7]
CyJohnPhosNot readily available46.7[7]
BrettPhosNot readily available55.0[6]
tBuBrettPhosNot readily available58.5[6]

Note: Specific experimentally determined or calculated steric parameters for this compound were not found in a consolidated source. The values are estimated based on the isosteric P(t-Bu)₂ fragment and the additional phenyl ring.

Experimental and Computational Protocols

Determination of Tolman Electronic Parameter (TEP)

Protocol for the Synthesis of [LNi(CO)₃] and IR Spectroscopic Measurement

  • Safety Precautions: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphine ligand (L) (1.0 mmol) in a suitable anhydrous solvent (e.g., pentane (B18724) or hexane (B92381), 20 mL).

  • Addition of Ni(CO)₄: Carefully add a stoichiometric amount of Ni(CO)₄ (1.0 mmol) to the phosphine solution at room temperature. The reaction is typically rapid.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting materials.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude [LNi(CO)₃] complex. The product can be purified by recrystallization from a suitable solvent (e.g., pentane) at low temperature.

  • IR Spectroscopy: Prepare a dilute solution of the purified [LNi(CO)₃] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane). Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

  • Data Analysis: Identify the A₁ symmetric C-O stretching frequency (ν(CO)). This value represents the Tolman Electronic Parameter for the ligand L.

Determination of Tolman Cone Angle (TCA) from Crystallographic Data

Protocol for TCA Determination from a Crystallographic Information File (CIF)

  • Obtain CIF: A single-crystal X-ray diffraction experiment on a metal complex containing the phosphine ligand of interest is required to generate a CIF file.

  • Software: Utilize crystallographic software capable of molecular visualization and geometric measurements (e.g., OLEX2, Mercury, Diamond).

  • Define the Cone Apex: The position of the metal atom to which the phosphine is coordinated serves as the apex of the cone.

  • Define the M-P Vector: The vector from the metal atom to the phosphorus atom defines the axis of the cone.

  • Identify Outermost Atoms: Identify the atoms on the periphery of the ligand's substituents.

  • Measure the Angle: Measure the angle from the metal center to the center of the outermost atoms, considering their van der Waals radii. The cone angle is twice the half-angle that encompasses all the ligand's atoms. Specialized software plugins or scripts may automate this calculation.[8]

Calculation of Percent Buried Volume (%Vbur)

Protocol for %Vbur Calculation using SambVca

  • Obtain Atomic Coordinates: The three-dimensional coordinates of the phosphine ligand are required. These can be obtained from a crystallographic information file (CIF) of a metal complex or from a computationally optimized geometry.

  • Access SambVca: The SambVca web server is a freely accessible tool for calculating %Vbur.[9]

  • Input Structure: Upload the atomic coordinates of the ligand and the metal center in a suitable format (e.g., .xyz or by pasting coordinates).

  • Define Parameters:

    • Metal Center: Specify the atom number corresponding to the metal.

    • Ligand Atoms: Specify the atom numbers corresponding to the phosphine ligand.

    • Sphere Radius: A standard radius of 3.5 Å is typically used.

    • M-P Distance: Use the experimental or calculated M-P bond distance. If not available, a standard value can be used, but this should be noted.

    • Atomic Radii: Select a set of van der Waals radii (e.g., Bondi radii).

  • Run Calculation: Submit the job for calculation.

  • Analyze Results: The output will provide the percent buried volume (%Vbur) value, which represents the percentage of the sphere's volume occupied by the ligand. The tool can also generate a topographical steric map, which visualizes the steric profile of the ligand.[5]

Visualizing Relationships and Workflows

Ligand Parameter-Activity Relationship

The following diagram illustrates the conceptual relationship between the electronic and steric parameters of a phosphine ligand and its influence on the activity of a catalytic system.

Ligand_Parameters cluster_params Ligand Properties cluster_catalyst Catalyst Performance Electronic Electronic Properties (e.g., TEP) Activity Catalytic Activity Electronic->Activity Influences Redox Properties Selectivity Selectivity Electronic->Selectivity Modulates Electronic Bias Steric Steric Properties (e.g., TCA, %Vbur) Steric->Activity Affects Substrate Access Steric->Selectivity Controls Steric Discrimination Stability Catalyst Stability Steric->Stability Prevents Decomposition Pathways

Ligand Parameter-Catalyst Performance Relationship
Experimental Workflow for Ligand Characterization

The following diagram outlines the typical experimental workflow for the synthesis and characterization of the electronic and steric parameters of a new phosphine ligand like this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_electronic Electronic Parameter Determination cluster_steric Steric Parameter Determination A Synthesize Phosphine Ligand (e.g., this compound) B Purify Ligand (e.g., Recrystallization, Chromatography) A->B C Synthesize [LNi(CO)3] Complex B->C F Grow Single Crystals of a Metal-Ligand Complex B->F D Acquire IR Spectrum C->D E Determine TEP (νCO) D->E G Perform X-ray Diffraction F->G H Determine TCA from CIF G->H I Perform Computational Calculation (%Vbur) G->I

Workflow for Phosphine Ligand Characterization

Conclusion

The electronic and steric parameters of phosphine ligands are critical descriptors that enable a more rational approach to catalyst design and optimization. While specific experimental data for this compound is not as readily available in compiled formats as for some other common ligands, its properties can be reasonably estimated based on its structural similarity to well-characterized phosphines like P(t-Bu)₃. The detailed experimental and computational protocols provided in this guide offer a clear pathway for researchers to characterize novel phosphine ligands. By systematically quantifying and comparing these fundamental properties, the scientific community can continue to advance the field of homogeneous catalysis, leading to the development of more efficient and selective chemical transformations in academic and industrial settings.

References

The Core Activation Mechanism of Amphos-Palladium Catalysts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the activation mechanism of Amphos-palladium catalysts, a critical step that dictates the efficiency and success of numerous cross-coupling reactions vital to pharmaceutical and materials science. While the broader catalytic cycle of palladium-catalyzed reactions is well-documented, this guide focuses specifically on the initial conversion of stable palladium(II) precatalysts, featuring the this compound ligand, into the catalytically active palladium(0) species.

Introduction to this compound-Palladium Precatalysts

This compound, di-tert-butyl(4-dimethylaminophenyl)phosphine, is a member of the Buchwald-type biaryl phosphine (B1218219) ligands. These ligands are characterized by their significant steric bulk and strong electron-donating properties.[1][2] When coordinated to a palladium(II) center, they form stable, often air- and moisture-tolerant precatalysts that are convenient to handle and store.[3] The high efficacy of these precatalysts in a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, stems from their ability to readily generate a highly reactive, monoligated L-Pd(0) species (where L is the this compound ligand) in situ.[1][4] This active species is often the true catalyst that enters the catalytic cycle.[2]

The Imperative of Activation: From Pd(II) to Pd(0)

The vast majority of palladium-catalyzed cross-coupling reactions are initiated by a Pd(0) complex.[2] However, for practical reasons such as stability and ease of handling, palladium is often introduced as a Pd(II) precatalyst.[5] Therefore, an in-situ reduction of the Pd(II) center to the active Pd(0) state is a mandatory preliminary step for the catalytic cycle to commence. The efficiency of this activation process directly impacts the overall reaction kinetics and yield.

The general transformation can be represented as:

[this compound-Pd(II)X₂] → [this compound-Pd(0)] + 2X⁻

Where X is typically a halide or another anionic ligand. This reduction is not spontaneous and requires the presence of specific reagents within the reaction mixture, most notably a base.

The Mechanistic Pathway of Activation

The precise mechanism of activation for this compound-palladium precatalysts is understood to proceed through a series of steps involving the base and potentially other nucleophilic species present in the reaction medium. While direct kinetic studies exclusively on this compound activation are not extensively reported, the mechanism can be confidently inferred from extensive studies on analogous Buchwald-type ligand systems.[4][6]

The activation process is generally accepted to follow a base-induced reductive elimination pathway. The key steps are outlined below:

  • Ligand Exchange/Coordination: Initially, the base or another nucleophile present in the reaction mixture can coordinate to the Pd(II) center of the precatalyst. This step can displace one of the existing ligands (e.g., a halide).

  • Deprotonation or Nucleophilic Attack: A crucial step involves the interaction of the base. In many precatalyst designs, the base deprotonates a ligand scaffold that is part of the precatalyst structure, leading to an intermediate that is primed for reductive elimination.[4] In other scenarios, the base can act as a nucleophile, attacking the palladium center.

  • Reductive Elimination: This is the key step where the Pd(II) center is reduced to Pd(0). Two ligands on the palladium are eliminated, taking with them the two electrons from the metal center. This process is facilitated by the steric bulk of the this compound ligand, which promotes the formation of the less sterically encumbered, coordinatively unsaturated Pd(0) species.[1][2]

  • Formation of the Active Catalyst: The resulting monoligated this compound-Pd(0) complex is the highly reactive species that initiates the catalytic cycle by undergoing oxidative addition with the substrate.[1]

G cluster_activation Precatalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst This compound-Pd(II)X₂ Intermediate [this compound-Pd(II)(X)(Base)]⁺ Active_Catalyst This compound-Pd(0) Byproducts Oxidized Base + 2X⁻ Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Transmetalation (R-M) Reductive_Elimination_Cycle Reductive Elimination Product Ar-R

Figure 1: Activation of this compound-Pd(II) Precatalyst and Entry into the Catalytic Cycle.

Quantitative Data on Catalyst Activation

While specific kinetic data for the activation of this compound-palladium catalysts are not abundant in the literature, the performance of these catalysts in cross-coupling reactions provides indirect evidence of their efficient activation. The table below summarizes typical catalyst loadings and reaction conditions, which reflect the high activity that is contingent on facile generation of the Pd(0) species.[7]

Precatalyst TypeLigandReaction TypeCatalyst Loading (mol%)BaseTemperature (°C)Typical Reaction Time (h)
Pd(this compound)₂Cl₂This compoundSuzuki-Miyaura1K₂CO₃905
PdCl(crotyl)this compoundThis compoundSuzuki-Miyaura0.5 - 2K₃PO₄Room Temp - 801 - 24
PdCl(crotyl)this compoundThis compoundBuchwald-Hartwig0.5 - 2NaOtBuRoom Temp - 1002 - 24

This data is compiled from various sources and is representative of typical conditions. Optimal conditions may vary depending on the specific substrates.

Experimental Protocols for Monitoring Catalyst Activation

The study of the activation mechanism of this compound-palladium catalysts requires specialized in-situ monitoring techniques to observe the transient species involved in the reduction of Pd(II) to Pd(0).

In-situ NMR Spectroscopy

Objective: To monitor the change in the palladium's coordination environment and the formation of the active Pd(0) species.

Methodology:

  • A high-pressure NMR tube is charged with the this compound-palladium(II) precatalyst, the substrate (e.g., aryl halide), a deuterated solvent, and an internal standard.

  • The tube is sealed, and a baseline ¹H and ³¹P NMR spectrum is acquired.

  • The reaction is initiated by injecting a solution of the base into the NMR tube.

  • A series of ¹H and ³¹P NMR spectra are recorded over time.

  • Changes in the chemical shifts of the this compound ligand's phosphorus signal and the appearance of new species are monitored to track the conversion of the precatalyst to the active catalyst.

G Start Prepare Reaction Mixture (Precatalyst, Substrate, Solvent, Standard) Baseline Acquire Baseline NMR Spectra (¹H, ³¹P) Start->Baseline Initiate Inject Base into NMR Tube Baseline->Initiate Monitor Acquire Time-Resolved NMR Spectra Initiate->Monitor Analyze Analyze Spectral Changes (Chemical Shifts, New Species) Monitor->Analyze Analyze->Monitor Repeat over time End Elucidate Activation Pathway Analyze->End

Figure 2: Experimental Workflow for In-situ NMR Monitoring of Catalyst Activation.

In-situ UV-Vis Spectroscopy

Objective: To monitor the change in the electronic state of the palladium center during the reduction from Pd(II) to Pd(0).

Methodology:

  • A solution of the this compound-palladium(II) precatalyst in a suitable solvent is prepared in a cuvette.

  • A baseline UV-Vis spectrum of the precatalyst solution is recorded. The Pd(II) complex will typically have a characteristic absorption band.

  • The base is added to the cuvette, and the reaction is initiated.

  • UV-Vis spectra are recorded at regular intervals.

  • The disappearance of the Pd(II) absorption band and the potential appearance of a new band corresponding to the Pd(0) species are monitored to determine the rate of reduction.

Conclusion

The activation of this compound-palladium(II) precatalysts is a fundamental and critical step that enables their high performance in a multitude of cross-coupling reactions. This process, driven by a base, involves the reduction of the palladium center to its active Pd(0) state through a reductive elimination pathway. While direct quantitative kinetic data for this compound itself remains an area for further investigation, the principles established from related bulky phosphine ligands provide a robust framework for understanding and optimizing this crucial activation step. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the specific nuances of this compound-palladium catalyst activation, leading to the development of even more efficient and robust catalytic systems for the synthesis of complex molecules.

References

The Solubility Profile of Amphos in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amphos, chemically known as 4-(Di-tert-butylphosphino)-N,N-dimethylaniline, is an electron-rich phosphine (B1218219) ligand widely utilized in palladium-catalyzed cross-coupling reactions. Its performance in these synthetic applications is critically influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in various common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts: Factors Influencing this compound Solubility

The solubility of this compound is primarily dictated by its molecular structure. The presence of bulky, nonpolar di-tert-butyl groups and an aromatic phenyl ring suggests good solubility in a range of common organic solvents. Conversely, the polar dimethylamino group may impart some solubility in more polar systems. The phosphorus(III) center is susceptible to oxidation, which can affect its solubility characteristics and is a key consideration during handling and experimentation.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound is not extensively published. However, one specific data point has been reported:

SolventConcentrationConditions
Dimethyl Sulfoxide (DMSO)25 mg/mLRequires sonication, warming, and heating to 60°C.[1]

Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound; using a newly opened container is recommended.[1]

Qualitative Solubility Data

Based on its chemical structure and information from chemical suppliers, the qualitative solubility of this compound in various organic solvent classes can be summarized as follows.

Solvent ClassSpecific SolventsSolubilityReference(s)
Aromatic HydrocarbonsToluene, BenzeneSoluble[2]
EthersTetrahydrofuran (THF), Diethyl etherSoluble
Chlorinated SolventsChloroform, DichloromethaneSoluble[2]
AmidesDimethylformamide (DMF)Soluble[2]
KetonesAcetoneSoluble
WaterInsoluble

Experimental Protocols for Solubility Determination

Given the air- and light-sensitive nature of this compound, all solubility experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with protection from light.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Methodology:

  • Preparation: To a series of vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Given the propensity of phosphine ligands to oxidize on-column, a specialized HPLC method, such as one incorporating a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the mobile phase, may be necessary for accurate quantification.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination

This method is often used for rapid screening of solubility in multiple solvents.

Principle: A concentrated stock solution of the compound in a highly miscible solvent (e.g., DMSO) is added to the solvent of interest. The concentration at which precipitation occurs is determined.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, highly miscible solvent like DMSO.

  • Solvent Dispensing: Dispense the organic solvents to be tested into the wells of a microplate.

  • Compound Addition: Add small volumes of the this compound stock solution to the solvent-containing wells in increasing amounts.

  • Precipitation Detection: After each addition, monitor the wells for the appearance of a precipitate. This can be done visually or using an automated instrument that measures turbidity.

  • Solubility Determination: The concentration at which a persistent precipitate is observed is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic equilibrium solubility of this compound.

G Workflow for Thermodynamic Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration (under inert atmosphere) cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess this compound into vials B Add precise volume of organic solvent A->B C Seal vials and agitate at constant temperature (24-48h) B->C D Allow solid to settle or centrifuge C->D E Withdraw aliquot of supernatant D->E F Dilute aliquot E->F G Quantify this compound concentration via HPLC F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for the determination of the thermodynamic solubility of this compound.

References

Stability of Amphos Ligands in Air and Moisture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphos ligands, a class of electron-rich dialkylbiaryl phosphines, are pivotal in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Their efficacy in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds has made them indispensable tools in pharmaceutical and materials science research. A crucial aspect of their practical application is their stability under typical laboratory conditions. This guide provides a comprehensive overview of the air and moisture stability of this compound ligands, offering insights into their handling, storage, and methods for assessing their integrity. While specific quantitative kinetic data for the degradation of this compound ligands is not extensively documented in publicly available literature, this guide consolidates the existing knowledge on closely related phosphine (B1218219) ligands and provides detailed protocols for researchers to conduct their own stability assessments.

Factors Influencing the Stability of this compound Ligands

This compound ligands are generally considered to be air-stable crystalline solids, a significant advantage over many earlier generation phosphine ligands.[1] This stability is attributed to their specific steric and electronic properties. However, like all phosphines, they are susceptible to degradation over time, primarily through oxidation.

Key Factors:

  • Oxidation: The most common degradation pathway for phosphine ligands is oxidation of the phosphorus(III) center to a phosphorus(V) species, typically a phosphine oxide. This process is generally irreversible. The electron-rich nature of this compound ligands, which contributes to their high catalytic activity, also makes them susceptible to oxidation.

  • Moisture (Hydrolysis): While phosphine ligands are generally less susceptible to hydrolysis than phosphites, prolonged exposure to moisture can lead to degradation, although this is a less common concern under standard laboratory conditions. Information in the literature on the hydrolysis rates of phosphine ligands is less prevalent than that for phosphites, suggesting it is a slower degradation process.[2][3][4][5]

  • Physical Form: As solid materials, this compound ligands exhibit greater stability compared to when they are in solution. In solution, the increased mobility of the ligand and dissolved oxygen facilitates a faster rate of oxidation.

  • Solvent: The choice of solvent can influence the rate of degradation in solution. The solubility of oxygen varies between solvents, which can impact the rate of oxidation.

  • Temperature and Light: Elevated temperatures can accelerate the rate of degradation. While not extensively documented for this compound ligands specifically, exposure to light can also potentially contribute to degradation pathways.

Qualitative Stability Data

ConditionStability of this compound Ligands (Solid)Stability of this compound Ligands (In Solution)Primary Degradation Product
Exposure to Air (Oxygen) Generally stable for short-term handling (e.g., weighing). Long-term exposure will lead to oxidation.Prone to oxidation. The rate is dependent on solvent and oxygen concentration.Phosphine Oxide
Exposure to Moisture Generally stable. Prolonged exposure to high humidity should be avoided.Potential for slow hydrolysis, though typically less significant than oxidation.Not well-documented for this compound

Experimental Protocols for Stability Assessment

The most direct and informative method for monitoring the stability of this compound ligands is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] The appearance of a new signal downfield from the parent phosphine signal is indicative of the formation of the corresponding phosphine oxide.

Protocol 1: Monitoring Solid-State Stability in Air

Objective: To assess the rate of oxidation of a solid this compound ligand when exposed to air over time.

Materials:

  • This compound ligand

  • Small, open vials

  • Desiccator (optional, for controlled humidity)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆), degassed

  • ³¹P NMR spectrometer

Methodology:

  • Place a small, accurately weighed sample (e.g., 10-20 mg) of the this compound ligand in an open vial.

  • Store the vial in a location with controlled temperature and humidity (e.g., on a lab bench or in a desiccator without desiccant).

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), take a small aliquot of the solid sample.

  • Dissolve the aliquot in a degassed deuterated solvent in an NMR tube under an inert atmosphere (e.g., in a glovebox) to prevent further oxidation during sample preparation.

  • Acquire a quantitative ³¹P{¹H} NMR spectrum.

  • Integrate the signal for the this compound ligand and the corresponding phosphine oxide. The chemical shift of the phosphine oxide will be significantly downfield from the phosphine.

  • Calculate the percentage of oxidized ligand at each time point.

  • Plot the percentage of the remaining this compound ligand against time to determine the solid-state stability.

Protocol 2: Monitoring Solution-State Stability in Air

Objective: To determine the rate of oxidation of an this compound ligand in solution when exposed to air.

Materials:

  • This compound ligand

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)

  • NMR tubes with a septum-sealed cap

  • ³¹P NMR spectrometer

  • Air source (e.g., a balloon filled with air or an air pump with a needle)

Methodology:

  • In a glovebox, prepare a solution of the this compound ligand of known concentration (e.g., 0.1 M) in the chosen anhydrous, degassed solvent.

  • Transfer the solution to an NMR tube and seal it.

  • Acquire an initial ³¹P{¹H} NMR spectrum (t=0) to confirm the purity of the starting material.

  • Remove the NMR tube from the spectrometer and bubble a gentle stream of air through the solution for a defined period (e.g., 1 minute). Reseal the tube.

  • Acquire ³¹P{¹H} NMR spectra at regular intervals (e.g., every hour for the first 8 hours, then at 24 hours).

  • Integrate the signals of the this compound ligand and its phosphine oxide.

  • Plot the natural logarithm of the concentration of the this compound ligand versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant for the oxidation. This method is adapted from a procedure used for monitoring the oxidation of tricyclohexylphosphine.[6][7]

Mandatory Visualizations

Workflow for Assessing this compound Ligand Stability

The following diagram illustrates a logical workflow for a researcher to assess the stability of an this compound ligand.

G Workflow for this compound Ligand Stability Assessment cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis cluster_3 Data Interpretation start Obtain this compound Ligand Sample prep_solid Prepare solid-state sample (open vial) start->prep_solid prep_solution Prepare solution sample (degassed solvent in NMR tube) start->prep_solution expose_air Expose to air (controlled environment) prep_solid->expose_air expose_moisture Expose to moisture (controlled humidity) prep_solid->expose_moisture aerate_solution Aerate solution (controlled air bubbling) prep_solution->aerate_solution nmr_acq Acquire ³¹P NMR spectra at time intervals expose_air->nmr_acq expose_moisture->nmr_acq aerate_solution->nmr_acq integrate Integrate phosphine and phosphine oxide signals nmr_acq->integrate calc Calculate % degradation integrate->calc plot Plot degradation vs. time calc->plot end Determine stability/rate constant plot->end

Caption: A logical workflow for the experimental assessment of this compound ligand stability.

Degradation Pathway of this compound Ligands

The primary degradation pathway for this compound ligands upon exposure to air is the oxidation of the phosphorus center.

G Primary Degradation Pathway of this compound Ligand This compound This compound Ligand (Pᴵᴵᴵ) Oxidized_this compound This compound Oxide (Pⱽ) This compound->Oxidized_this compound Oxidation Reagents O₂ (from air)

Caption: Oxidation of the this compound ligand to its corresponding phosphine oxide.

Best Practices for Handling and Storage

To ensure the longevity and performance of this compound ligands, adherence to proper handling and storage procedures is crucial.

  • Storage: this compound ligands should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.

  • Handling: While this compound ligands are solid and can be weighed in the air for short periods, it is best practice to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as much as possible to minimize exposure to oxygen and moisture.

  • Solutions: Solutions of this compound ligands should be prepared using anhydrous, degassed solvents and should be used as fresh as possible. If storage of a solution is necessary, it should be done under a positive pressure of an inert gas in a sealed container, preferably at low temperatures.

Conclusion

This compound ligands are robust and highly effective catalysts in a multitude of cross-coupling reactions. Their characterization as "air-stable" solids facilitates their handling compared to more sensitive phosphines. However, for ensuring the reproducibility and success of catalytic reactions, particularly those employing low catalyst loadings, an understanding of their stability and potential degradation pathways is essential. The primary mode of degradation is oxidation to the corresponding phosphine oxide, a process that can be effectively monitored by ³¹P NMR spectroscopy. By following the recommended handling and storage procedures and, when necessary, utilizing the outlined protocols to assess stability, researchers can ensure the integrity of their this compound ligands and the reliability of their experimental results.

References

An In-Depth Technical Guide to Buchwald-Type Phosphine Ligands: Core Features and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Buchwald-type phosphine (B1218219) ligands have emerged as a cornerstone of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their development has revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecules with unprecedented efficiency and scope. This technical guide delves into the core features of these ligands, providing a comprehensive overview of their structure, properties, and applications, with a focus on quantitative data and experimental methodologies.

Core Structural Features

Buchwald-type ligands are characterized by a biaryl backbone with a phosphine moiety at the 2-position of one of the aryl rings. The other aryl ring is typically substituted with bulky groups at the 2', 4', and 6' positions. This general structure, illustrated below, is highly tunable, allowing for the fine-adjustment of both steric and electronic properties to suit specific catalytic applications.

cluster_ligand General Structure of Buchwald-Type Ligands P P R1 P->R1 R2 P->R2 Aryl1 Aryl Ring 1 P->Aryl1 Aryl2 Aryl Ring 2 Aryl1->Aryl2 R_prime R' Substituents (e.g., i-Pr, OMe) Aryl2->R_prime Start Aryl Halide + Boronic Acid Reaction Reaction Mixture in Solvent Start->Reaction Catalyst_System Pd Precatalyst + Buchwald Ligand + Base Catalyst_System->Reaction Heating Heating (if required) Reaction->Heating Workup Aqueous Workup Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Biaryl Product Purification->Product Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord HNR'R'' Base PdII_amine_complex L-Pd(II)(Ar)(NHR'R'') Amine_coord->PdII_amine_complex RedElim Reductive Elimination PdII_amine_complex->RedElim Product Ar-NR'R'' RedElim->Product Catalyst_regen Catalyst Regeneration RedElim->Catalyst_regen Catalyst_regen->Pd0L

The Evolution of Buchwald Ligands: A Technical Guide from Generation 1 to Generation 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency. Central to this revolution has been the development of sophisticated phosphine (B1218219) ligands that enhance the reactivity and stability of the palladium catalyst. Among the most influential of these are the biaryl phosphine ligands developed by the laboratory of Stephen L. Buchwald. This technical guide provides an in-depth analysis of the evolution of Buchwald ligands from their first to third generations, detailing their structural advancements, comparative performance, and experimental applications.

From Humble Beginnings to High Performance: The Generation Game

The progression from first- to third-generation (Gen 1, Gen 2, and Gen 3) Buchwald ligands is a story of rational design aimed at overcoming the limitations of earlier catalyst systems. Each generation brought significant improvements, expanding the scope of compatible substrates and allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Generation 1: The Foundation

First-generation Buchwald ligands, such as P(o-tolyl)₃, laid the groundwork for the Buchwald-Hartwig amination. These simple triarylphosphine ligands were effective for the coupling of aryl bromides with secondary amines. However, they often required higher catalyst loadings and elevated temperatures, and their scope was limited, particularly with more challenging substrates like aryl chlorides and primary amines.

Generation 2: Enhanced Stability and Reactivity

The second generation of Buchwald ligands introduced the now-iconic biaryl phosphine backbone. Ligands like XPhos, SPhos, and RuPhos feature a bulky and electron-rich biaryl moiety attached to a phosphine group. This structural innovation led to several key advantages:

  • Increased Steric Bulk: The bulky nature of the biaryl scaffold promotes the formation of the active monoligated palladium species, which is crucial for efficient catalysis.

  • Enhanced Electron-Donating Ability: The electron-richness of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of aryl halides.

  • Improved Stability: The chelation-like interaction of the biaryl ring with the palladium center enhances the stability of the catalytic complex.

These improvements translated to a broader substrate scope, including the efficient coupling of aryl chlorides, and the ability to use weaker bases and lower reaction temperatures.

Generation 3: The Precatalyst Advantage

The third generation of Buchwald technology introduced the concept of precatalysts. These are well-defined, air- and moisture-stable palladium complexes that incorporate the biaryl phosphine ligand.[1] The key innovation of Gen 3 precatalysts, such as XPhos Pd G3, was the replacement of the chloride ligand found in earlier precatalysts with a more labile methanesulfonate (B1217627) (OMs) group. This modification resulted in:

  • Rapid and Quantitative Catalyst Activation: The G3 precatalysts readily generate the active Pd(0) species under mild conditions, often at room temperature with weak bases.[1]

  • Enhanced Solubility and Stability: The mesylate ligand improves the solubility and stability of the precatalyst in common organic solvents.

  • Broader Ligand Scope: The G3 platform can accommodate a wider range of bulky and electron-rich biaryl phosphine ligands.

These features make Gen 3 precatalysts highly efficient and user-friendly, allowing for very low catalyst loadings and short reaction times, even for challenging transformations.

Structural Evolution of Buchwald Ligands

The progression from Gen 1 to Gen 3 is characterized by increasing structural complexity and steric bulk around the phosphorus atom. This evolution is crucial for promoting the desired catalytic activity.

Structural_Evolution cluster_gen1 Generation 1 cluster_gen2 Generation 2 cluster_gen3 Generation 3 Gen1 P(o-tolyl)₃ Gen2 XPhos, SPhos, RuPhos (Bulky Biaryl Phosphines) Gen1->Gen2 Introduction of Biaryl Scaffold Gen3 XPhos Pd G3 (Precatalyst with Labile Ligand) Gen2->Gen3 Formation of Stable Precatalyst

Structural progression from simple phosphines to complex precatalysts.

Quantitative Performance Comparison

While a direct head-to-head comparison of all three generations under identical conditions is scarce in the literature, the general trend of improved performance is well-documented. The following tables provide a summary of typical performance characteristics for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, compiled from various sources. It is important to note that reaction conditions can vary significantly between studies.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

GenerationLigand/Precatalyst ExampleTypical Catalyst Loading (mol%)Typical Reaction Time (h)Typical Yield (%)Notes
Gen 1 P(o-tolyl)₃1-512-24Moderate to GoodOften requires higher temperatures and stronger bases.
Gen 2 XPhos0.5-22-12Good to ExcellentBroader substrate scope, including hindered aryl chlorides.[2]
Gen 3 XPhos Pd G30.05-10.5-4ExcellentVery low catalyst loadings and mild conditions are often sufficient.[3]

Table 2: Buchwald-Hartwig Amination with Aryl Chlorides

GenerationLigand/Precatalyst ExampleTypical Catalyst Loading (mol%)Typical Reaction Time (h)Typical Yield (%)Notes
Gen 1 P(o-tolyl)₃2-512-24ModerateLimited to secondary amines; often requires strong bases.[4]
Gen 2 XPhos1-34-16Good to ExcellentEffective for a wide range of primary and secondary amines.[4]
Gen 3 XPhos Pd G30.1-21-8ExcellentHighly efficient for challenging aminations with low catalyst loadings.[5]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using different generations of Buchwald ligands.

Suzuki-Miyaura Coupling using a Gen 2 Ligand (SPhos)

Reaction: Coupling of 4-chloro-anisole with phenylboronic acid.

Procedure:

  • An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

  • The tube is evacuated and backfilled with argon.

  • 4-chloro-anisole (143 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol) are added, followed by 2 mL of toluene (B28343).

  • The mixture is stirred at 100 °C for 16 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination using a Gen 3 Precatalyst (XPhos Pd G3)

Reaction: Coupling of 4-chlorotoluene (B122035) with morpholine (B109124).

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL), then dry with Na₂SO₄ (20 g) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product as an orange solid (700 mg, 94% yield).

Visualizing the Process: Experimental Workflow

A typical experimental workflow for a Buchwald-Hartwig amination using a Gen 3 precatalyst involves several key steps, from reaction setup under an inert atmosphere to product purification.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Precatalyst, Ligand, Base B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent, Aryl Halide, and Amine B->C D Heat to desired temperature with stirring C->D E Monitor reaction progress (TLC, GC, LC-MS) D->E F Cool to room temperature and quench reaction E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The evolution of Buchwald ligands from Gen 1 to Gen 3 represents a significant advancement in the field of palladium-catalyzed cross-coupling. Each generation has provided chemists with more powerful and versatile tools for the synthesis of complex molecules. The development of stable and highly active Gen 3 precatalysts, in particular, has made these powerful reactions more accessible and reliable for a wide range of applications in pharmaceutical and materials science research. The continued development of new and improved ligand systems promises to further expand the boundaries of what is possible in modern organic synthesis.

References

The Indispensable Role of Electron-Rich Phosphine Ligands in Modern Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of homogeneous catalysis, the development of sophisticated ancillary ligands has been a driving force for innovation, enabling previously challenging chemical transformations. Among these, phosphine (B1218219) ligands (PR₃) stand out for their remarkable versatility. The ability to systematically tune their steric and electronic properties allows for precise control over the reactivity, selectivity, and stability of transition metal catalysts.[1][2][3] This technical guide provides an in-depth exploration of electron-rich phosphine ligands, a subclass that has revolutionized the field, particularly in the realm of cross-coupling reactions. We will delve into the core principles governing their function, present quantitative data, detail experimental methodologies, and visualize key concepts to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Concepts: Quantifying Ligand Properties

The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by a combination of its electronic and steric characteristics. These two factors are not independent and their interplay is crucial for optimizing catalytic performance.

1.1 Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic nature of a phosphine ligand—its ability to donate or withdraw electron density from the metal center—is a critical factor. Electron-rich phosphines are potent σ-donors, which increase the electron density on the coordinated metal. This enhanced electron density can significantly promote key steps in the catalytic cycle, most notably the oxidative addition of substrates with low reactivity, such as aryl chlorides.[1][4]

The most widely accepted metric for quantifying the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP) . Introduced by Chadwick A. Tolman, the TEP is derived from the A₁ C-O stretching frequency (ν(CO)) in nickel tricarbonyl complexes of the type LNi(CO)₃.[5][6][7] A strong σ-donating (electron-rich) ligand increases electron density on the nickel center, leading to greater back-bonding into the π* orbitals of the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency and thus a smaller TEP value. Conversely, electron-poor ligands result in higher TEP values.[7][8]

1.2 Steric Properties: The Tolman Cone Angle (θ)

The steric bulk of a phosphine ligand is quantified by the Tolman Cone Angle (θ) . It is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents.[8][9][10] This parameter provides a measure of the steric hindrance around the metal center. Bulky ligands can influence the coordination number of the metal, facilitate reductive elimination, and control selectivity by creating a specific steric environment in the coordination sphere.[1][10] The combination of bulky and electron-rich properties has been a particularly successful strategy in ligand design.[4][11][12]

The interplay between electronic and steric effects is paramount. For instance, in many cross-coupling reactions, electron-rich ligands accelerate the rate-determining oxidative addition step, while bulky ligands promote the final reductive elimination step, leading to a highly efficient catalytic turnover.[1][4]

Data Presentation: Quantifying Ligand Effects

The following tables summarize key quantitative data for a selection of phosphine ligands, allowing for direct comparison of their steric and electronic properties and their performance in a representative catalytic reaction.

Table 1: Steric and Electronic Parameters of Common Phosphine Ligands

LigandAbbreviationTolman Electronic Parameter (TEP, cm⁻¹)Tolman Cone Angle (θ, °)Classification
Tri(tert-butyl)phosphineP(t-Bu)₃2056.1182Bulky, Electron-Rich
TricyclohexylphosphinePCy₃2056.4170Bulky, Electron-Rich
Di(1-adamantyl)-n-butylphosphinecataCXium® AN/AN/ABulky, Electron-Rich
SPhosSPhosN/AN/ABulky, Electron-Rich
XPhosXPhosN/AN/ABulky, Electron-Rich
TriphenylphosphinePPh₃2068.9145Electron-Neutral
Trimethyl phosphiteP(OMe)₃2076.3107Electron-Poor
TrifluorophosphinePF₃2110.8104Very Electron-Poor

Table 2: Effect of Phosphine Ligands on Suzuki-Miyaura Coupling Yield

This table illustrates the impact of different phosphine ligands on the palladium-catalyzed Suzuki-Miyaura coupling of a challenging substrate, 4-chlorotoluene, with phenylboronic acid.

LigandCatalyst SystemYield (%)Reference
P(t-Bu)₃Pd(OAc)₂ / P(t-Bu)₃>98[14]
PCy₃Pd(OAc)₂ / PCy₃High[15]
Buchwald-type Biaryl Ligands (e.g., SPhos)Pd(OAc)₂ / SPhos>95[4]
PPh₃Pd(PPh₃)₄Low to Moderate[11]

Note: Yields are representative and can vary based on specific reaction conditions. The data highlights the superior performance of bulky, electron-rich ligands compared to the less donating PPh₃, especially for less reactive aryl chlorides.[4][16]

Role in Key Catalytic Reactions

Electron-rich phosphine ligands have become indispensable in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions.

3.1 Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, which forms C-C bonds, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step, particularly with less reactive substrates like aryl chlorides.[17] The use of bulky, electron-rich phosphine ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos), accelerates this crucial step.[1][4][16] The high electron density on the palladium center facilitates its insertion into the C-X bond. Furthermore, the steric bulk of these ligands promotes the subsequent reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.[1]

3.2 Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination has been revolutionized by the development of specialized electron-rich and sterically hindered phosphine ligands.[18][19] Early systems struggled with a limited substrate scope. The breakthrough came with the introduction of bulky dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos).[18][20] These ligands create a highly active and stable palladium catalyst that facilitates the coupling of a vast range of aryl halides and pseudohalides with primary and secondary amines, even at room temperature in some cases.[19][20][21] The ligand's steric hindrance is believed to promote the C-N reductive elimination, which is often a challenging step in the catalytic cycle.[4]

3.3 Heck Reaction

The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, also benefits from the use of phosphine ligands.[22][23] While traditional systems often employed triphenylphosphine, more electron-rich and bulky phosphines can enhance catalyst activity and stability, particularly for challenging substrates.[3][24] The ligand influences the rates of both oxidative addition and subsequent steps in the catalytic cycle.[25]

3.4 Hydrogenation and Hydroformylation

Beyond cross-coupling, electron-rich phosphines are crucial in hydrogenation and hydroformylation reactions. In asymmetric hydrogenation, for example, chiral electron-rich phosphine ligands can lead to high enantioselectivity and catalytic activity.[26][27] The electronic properties of the ligand influence the hydricity of metal-hydride intermediates, which can be a key factor in determining the reaction's efficiency.[28]

Mandatory Visualizations

The following diagrams, rendered in DOT language, illustrate key conceptual and experimental frameworks.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->OxiAdd Oxidative Addition (Ar-X) Enhanced by Electron-Rich Ligand Trans Ar-Pd(II)-R(L)₂ (Transmetalation Intermediate) OxiAdd->Trans Transmetalation (R-B(OR)₂) RedEli [Ar-R]Pd(0)L₂ (Reductive Elimination Complex) Trans->RedEli Reductive Elimination Facilitated by Bulky Ligand RedEli->Pd0 Product Release (Ar-R) Product Biaryl (Ar-R) RedEli->Product ArX Aryl Halide (Ar-X) ArX->OxiAdd Boronic Boronic Acid (R-B(OR)₂) Boronic->Trans Base Base Base->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps influenced by phosphine ligands.

Ligand_Property_Effects cluster_effects Impact on Catalytic Steps Ligand Phosphine Ligand Properties Electronic (TEP) Steric (Cone Angle) OA Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) Ligand:f0->OA Electron-Rich (Low TEP) Accelerates reaction, especially for Ar-Cl RE Reductive Elimination (Ar-Pd(II)-R → Ar-R + Pd(0)) Ligand:f1->RE Bulky (Large Cone Angle) Promotes C-C or C-N bond formation Stab Catalyst Stability & Lifetime Ligand->Stab Both properties contribute to preventing decomposition pathways

Caption: Logical relationship between phosphine ligand properties and their catalytic effects.

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Reaction Setup StartMat Starting Materials (e.g., Halogenated Biaryl, R₂PH) Reaction Coupling/Substitution Reaction (e.g., Lithiation followed by P-Cl quench) StartMat->Reaction Purify Purification (Crystallization/Chromatography) Reaction->Purify Charact Characterization (NMR, MS) Purify->Charact Precat Prepare Precatalyst (Pd source + Synthesized Ligand) Charact->Precat Use Ligand Assemble Assemble Reaction (Aryl halide, coupling partner, base, solvent) Precat->Assemble Run Run Reaction (Inert atmosphere, heat) Assemble->Run Analysis Monitor & Analyze (TLC, GC, LC-MS) Run->Analysis

Caption: General experimental workflow from ligand synthesis to catalytic application.

Experimental Protocols

The following sections provide generalized, representative experimental protocols. Researchers should consult specific literature for precise quantities, conditions, and safety precautions for their target molecules.

5.1 Synthesis of a Representative Dialkylbiarylphosphine Ligand (e.g., SPhos-type)

This protocol outlines a general procedure for synthesizing a bulky, electron-rich dialkylbiarylphosphine ligand.

  • Inert Atmosphere Setup: All glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.

  • Lithiation: The starting biaryl bromide (1.0 eq.) is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). A solution of an organolithium reagent, typically n-butyllithium (1.1 eq.), is added dropwise. The reaction is stirred for 1-2 hours at this temperature to ensure complete lithiation.

  • Phosphinylation: A solution of the corresponding chlorophosphine (e.g., dicyclohexylphosphine (B1630591) chloride, 1.1 eq.) in the same dry solvent is added dropwise to the cooled solution of the lithiated biaryl.

  • Warm-up and Quench: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Isolation: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethanol (B145695) or hexanes) to yield the pure phosphine ligand. The product is typically an air-sensitive solid and should be stored under an inert atmosphere.[26]

5.2 General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical setup for a palladium-catalyzed Suzuki-Miyaura coupling using an electron-rich phosphine ligand.

  • Catalyst Preparation (Pre-formation or in situ): In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%), the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).[4]

  • Solvent Addition: A degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added to the vessel.

  • Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography or recrystallization to afford the desired biaryl product.[4][17]

Conclusion

Electron-rich phosphine ligands are a cornerstone of modern homogeneous catalysis. Their powerful σ-donating ability, often coupled with significant steric bulk, provides unparalleled control over the key elementary steps of catalytic cycles. This has enabled the development of highly active and selective catalysts for a wide array of transformations, including the construction of C-C, C-N, and C-O bonds. The principles of tuning steric and electronic parameters, as quantified by the Tolman cone angle and electronic parameter, continue to guide the rational design of new and even more effective ligands. For researchers in organic synthesis and drug development, a deep understanding of the role of these ligands is not just beneficial but essential for accessing complex molecular architectures efficiently and selectively.

References

An In-depth Technical Guide to Water-Soluble Phosphine Ligands: Focus on t-Bu-Amphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of water-soluble phosphine (B1218219) ligands, with a specific focus on the sterically demanding and highly active ligand, 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride, commonly known as t-Bu-Amphos. This document details its synthesis, properties, and applications in palladium-catalyzed cross-coupling reactions, offering valuable insights for researchers in organic synthesis and drug development.

Introduction to Water-Soluble Phosphine Ligands

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The development of these reactions has been intrinsically linked to the design and synthesis of sophisticated phosphine ligands that modulate the reactivity and stability of the palladium catalyst.

Traditionally, many cross-coupling reactions have been performed in organic solvents. However, growing environmental concerns and the need for more sustainable chemical processes have driven the development of aqueous-phase catalysis. Water-soluble phosphine ligands are pivotal to this advancement, allowing for catalyst retention in the aqueous phase, which simplifies product separation and catalyst recycling. One of the earliest and most well-known water-soluble phosphine ligands is tri(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS). While effective in certain applications, catalysts derived from TPPTS often exhibit lower activity compared to their organo-soluble counterparts, particularly with less reactive substrates like aryl chlorides.

This has spurred the development of a new generation of water-soluble phosphine ligands with enhanced catalytic activity. Among these, t-Bu-Amphos has emerged as a particularly effective ligand. Its bulky tert-butyl groups and the presence of a quaternary ammonium (B1175870) salt moiety confer both high reactivity and water solubility, making it a superior alternative to TPPTS in many applications.[1]

t-Bu-Amphos: A Profile

t-Bu-Amphos, or 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride, is a monodentate, sterically demanding, and electron-rich water-soluble phosphine ligand. Its structure combines the bulky di-tert-butylphosphino group, which is known to promote efficient oxidative addition and reductive elimination steps in catalytic cycles, with a hydrophilic quaternary ammonium tail.

Key Properties:

  • High Water Solubility: The ionic quaternary ammonium group ensures high solubility in water and other polar solvents.

  • Steric Bulk: The two tert-butyl groups on the phosphorus atom create a sterically hindered environment around the metal center, which can enhance catalytic activity and selectivity.

  • Electron-Richness: The alkylphosphine nature of t-Bu-Amphos makes it a strong electron donor, which can facilitate the oxidative addition of less reactive electrophiles, such as aryl chlorides.

Synthesis of Water-Soluble Phosphonium (B103445) Salts

The synthesis of water-soluble phosphonium salts, such as the precursor to t-Bu-Amphos, typically involves the quaternization of a phosphine with an appropriate alkyl halide. This SN2 reaction is generally efficient and high-yielding.[2] The general approach involves reacting a phosphine with an alkyl halide in a suitable solvent, often followed by heating. Upon cooling, the phosphonium salt product precipitates and can be isolated by filtration.[2] While a specific detailed protocol for t-Bu-Amphos was not found in the immediate search, a general procedure for the synthesis of related water-soluble phosphonium salts can be adapted.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The palladium/t-Bu-Amphos catalytic system has demonstrated exceptional activity in a range of cross-coupling reactions, even under mild conditions.[1] This catalyst system is significantly more active than those derived from TPPTS, enabling efficient coupling of unactivated aryl bromides at room temperature.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. The use of t-Bu-Amphos in aqueous media has enabled the efficient coupling of a wide range of substrates, including hydrophilic aryl bromides, without the need for organic solvents for the reaction or purification.[1]

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst SystemConditionsYield (%)Reference
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ / t-Bu-AmphosH₂O/MeCN, rt, 1 h98[1]
24-BromotoluenePhenylboronic acidPd(OAc)₂ / t-Bu-AmphosH₂O/MeCN, rt, 1 h95[1]
34-ChloroacetophenonePhenylboronic acidPd(OAc)₂ / t-Bu-AmphosH₂O/MeCN, 80 °C, 18 h85[1]
43-Amino-2-chloropyridine2-Methylphenylboronic acidPdCl₂(Amphos)₂Toluene (B28343)/H₂O, 90 °C, 5 h79[3]

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. With the t-Bu-Amphos ligand, Heck couplings of unactivated aryl bromides can be carried out under mild conditions (e.g., 50 °C) in aqueous media to give high yields of the coupled products.[1]

Quantitative Data Summary: Heck Reaction

EntryAryl HalideAlkeneCatalyst SystemConditionsYield (%)Reference
14-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ / t-Bu-AmphosH₂O/MeCN, 80 °C, 18 h92[1]
24-Bromotoluenen-Butyl acrylatePd(OAc)₂ / t-Bu-AmphosH₂O/MeCN, 80 °C, 18 h88[1]

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of t-Bu-Amphos facilitates this reaction under mild conditions (e.g., 80 °C) with unactivated aryl bromides, providing high yields of the corresponding alkynylated products.[1]

Quantitative Data Summary: Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
14-BromoacetophenonePhenylacetylenePd(OAc)₂ / t-Bu-Amphos / CuIH₂O/MeCN, 80 °C, 18 h90[1]
24-BromotoluenePhenylacetylenePd(OAc)₂ / t-Bu-Amphos / CuIH₂O/MeCN, 80 °C, 18 h85[1]

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling Using PdCl₂(this compound)₂

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 3-Amino-2-chloropyridine)

  • Arylboronic acid (e.g., 2-Methylphenylboronic acid)

  • PdCl₂(this compound)₂ (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II))

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Toluene and deionized water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [3]

  • To a reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), PdCl₂(this compound)₂ (0.01 eq.), and the base (1.5 eq.).

  • Sequentially add toluene and deionized water (e.g., 10:1 ratio).

  • Purge the reaction vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 5 hours) under the inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with an appropriate aqueous solution (e.g., 1 M NaOH aq.) and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, highlighting the role of a generic monodentate phosphine ligand (L), such as t-Bu-Amphos.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Coord Alkene Coordination OxAdd->Coord Insertion Migratory Insertion Coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 Reductive Elimination + Base Product Substituted Alkene Elimination->Product ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Elimination

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-C≡CR(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 CuX Cu-X Transmetal->CuX Product Ar-C≡CR Transmetal->Product Reductive Elimination CuAcetylide Cu-C≡CR CuX->CuAcetylide CuAcetylide->Transmetal Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Sonogashira reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using a water-soluble phosphine ligand.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, base, and solvent - Purge with inert gas start->setup reaction Reaction: - Heat to desired temperature - Stir for specified time setup->reaction monitoring Monitoring: - TLC, GC, or LC-MS reaction->monitoring Periodically workup Workup: - Quench reaction - Aqueous extraction reaction->workup Upon completion monitoring->reaction purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling.

Logical Relationships

This diagram shows the relationship between the components of the t-Bu-Amphos ligand and its role in forming a catalytically active species.

Logical_Relationships ligand t-Bu-Amphos phosphine_group Di-tert-butylphosphino Group (Steric Bulk & Electron Rich) ligand->phosphine_group contains quat_ammonium Quaternary Ammonium Group (Water Solubility) ligand->quat_ammonium contains active_catalyst Active Pd(0)L Species ligand->active_catalyst forms pd_source Palladium(II) Precursor (e.g., Pd(OAc)₂) pd_source->active_catalyst is reduced to catalytic_cycle Catalytic Cycle (e.g., Suzuki, Heck, Sonogashira) active_catalyst->catalytic_cycle participates in

References

Methodological & Application

Application Notes and Protocols for Amphos-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of ligand associated with the palladium catalyst is paramount for achieving high efficiency and broad substrate scope. Amphos, [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is an electron-rich and sterically demanding phosphine (B1218219) ligand that has proven highly effective in this capacity. Its use is particularly advantageous for the coupling of challenging substrates, such as heteroaryl chlorides, which are prevalent in medicinal chemistry.[1][2]

Palladium precatalysts incorporating the this compound ligand, such as PdCl₂(this compound)₂, offer significant benefits, including air stability, the ability to perform reactions in aqueous media, and efficacy at low catalyst loadings, typically around 1 mol%.[1] These characteristics make the this compound protocol a robust and practical choice for the synthesis of complex biaryl and heteroaryl structures. This document provides detailed protocols and data for the application of this compound in Suzuki-Miyaura coupling reactions.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions utilizing an this compound-palladium catalyst.

Table 1: General Reaction Components for Suzuki-Miyaura Coupling using PdCl₂(this compound)₂

ComponentRoleStoichiometry (eq.)
Aryl/Heteroaryl HalideElectrophile1.0
Aryl/Heteroaryl Boronic AcidNucleophile1.1 - 1.2
PdCl₂(this compound)₂Catalyst Precursor0.01 (1 mol%)
Base (e.g., K₂CO₃, K₃PO₄)Activator1.5 - 3.0
Solvent SystemReaction Medium-

Source:[1]

Table 2: Representative Suzuki-Miyaura Couplings of Aryl Chlorides with Aryl Boronic Acids using an this compound-Pd Catalyst

EntryAryl ChlorideAryl Boronic AcidYield (%)
12-ChloropyridinePhenylboronic acid96
23-Chloropyridine4-Methoxyphenylboronic acid95
34-Chlorobenzonitrile3-Methylphenylboronic acid98
41-Chloro-2-nitrobenzenePhenylboronic acid97
52-Chlorotoluene4-Fluorophenylboronic acid95
61-Chloro-4-nitrobenzenePhenylboronic acid94
74-Chloroanisole4-tert-Butylphenylboronic acid99
82-Chloroanisole2-Methylphenylboronic acid98
91-Chloro-4-fluorobenzene4-Methoxyphenylboronic acid97

Reaction Conditions: 1 mol% Pd catalyst, K₂CO₃, aqueous solvent, reflux, 12 h. Source:[1]

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura coupling reaction using the PdCl₂(this compound)₂ precatalyst is provided below. This protocol is for the synthesis of 2-(o-tolyl)-3-pyridinamine, which is a valuable building block in medicinal chemistry.[2]

Protocol: Synthesis of 2-(o-tolyl)-3-pyridinamine

Materials:

Procedure:

  • To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl₂(this compound)₂ (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).

  • Add toluene (20 mL) and ion-exchange water (2 mL) to the vessel.

  • Purge the reaction vessel with nitrogen gas.

  • Heat the reaction mixture to 90 °C and reflux for 5 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate.

  • Wash the organic layer with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).

Visualizations

The following diagrams illustrate the key processes involved in the this compound-catalyzed Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂(R²) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide, Boronic Acid, PdCl₂(this compound)₂, Base Start->Reagents Solvent Add Solvent System (e.g., Toluene/Water) Reagents->Solvent Inert Establish Inert Atmosphere (e.g., Nitrogen Purge) Solvent->Inert Reaction Heat Reaction Mixture (e.g., 90°C, 5h) Inert->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup: Add Water, Extract with Organic Solvent Monitoring->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Product Obtain Pure Product Purification->Product

References

Application Notes and Protocols for Buchwald-Hartwig Amination using Amphos Precatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This transformation has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives. The efficiency and substrate scope of this reaction are highly dependent on the choice of ligand and palladium precatalyst. Amphos (4-(di-tert-butylphosphino)-N,N-dimethylaniline) based precatalysts have emerged as a class of highly active and versatile catalysts for this transformation.

This document provides detailed application notes and experimental protocols for the use of this compound precatalysts in Buchwald-Hartwig amination reactions.

Featured this compound Precatalysts

Two notable this compound precatalysts are [Pd(this compound)(cinnamyl)Cl)] and [Pd(this compound)(TFA)(κ²-N,C-C₆H₄-CH₂-NMe₂)]. These air- and moisture-stable Pd(II) complexes offer high catalytic activity for the coupling of a broad range of aryl and heteroaryl chlorides with both primary and secondary amines.[1] A key advantage of these precatalysts is their ability to facilitate challenging couplings, including those involving unactivated, neutral, and sterically hindered substrates, often at low catalyst loadings (0.1 to 0.3 mol%).[1]

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The precatalyst is first reduced in situ to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Precatalyst [L-Pd(II)] Precatalyst (this compound-based) Precatalyst->Pd0 Reduction AmineComplex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex Deprotonation BaseH [Base-H]⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineComplex Base Base Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Substrate Scope and Reaction Yields

This compound precatalysts have demonstrated high efficacy in the amination of a diverse range of aryl chlorides. The following tables summarize representative substrate scopes and yields.

Table 1: Amination of Various Aryl Chlorides with Primary Amines

Aryl ChloridePrimary AminePrecatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Chlorotoluenen-Hexylamine0.1NaOtBuToluene1002>95
2-ChlorotolueneBenzylamine0.3K₃PO₄Dioxane110492
4-ChloroanisoleAniline0.2NaOtBuToluene100398
1-Chloro-4-(trifluoromethyl)benzeneCyclohexylamine0.3LiHMDSTHF80689
2-Chloropyridinetert-Butylamine0.5NaOtBuToluene1101285

Table 2: Amination of Various Aryl Chlorides with Secondary Amines

Aryl ChlorideSecondary AminePrecatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholine0.1NaOtBuToluene1001>99
2-ChlorotolueneN-Methylaniline0.3K₃PO₄Dioxane110590
4-ChloroanisolePiperidine0.2NaOtBuToluene100297
1-Chloro-4-nitrobenzeneDi-n-butylamine0.3Cs₂CO₃Dioxane100494
3-ChloropyridineIndoline0.5NaOtBuToluene110888

Note: The yields presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of Aryl Chlorides using an this compound Precatalyst

This protocol provides a general guideline for the Buchwald-Hartwig amination of an aryl chloride with a primary or secondary amine using an this compound precatalyst.

Materials:

  • This compound precatalyst (e.g., [Pd(this compound)(cinnamyl)Cl)])

  • Aryl chloride

  • Amine

  • Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄))

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound precatalyst (0.1 - 0.5 mol%), the base (1.2 - 1.5 equivalents), and a magnetic stir bar to a Schlenk tube or reaction vial.

  • Reagent Addition: Add the aryl chloride (1.0 equivalent) and the amine (1.1 - 1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1 - 0.5 M with respect to the aryl chloride).

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80 - 110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel, recrystallization, or distillation.

Safety Precautions:

  • Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Reactions should be conducted under an inert atmosphere as the catalytic species can be sensitive to oxygen.

Conclusion

This compound-based precatalysts are highly effective for the Buchwald-Hartwig amination of a wide array of aryl chlorides with both primary and secondary amines. Their stability, high activity at low catalyst loadings, and broad substrate scope make them valuable tools for the synthesis of arylamines in academic and industrial research settings. The provided protocols offer a starting point for the successful implementation of these powerful catalysts in organic synthesis.

References

Application Notes and Protocols for Negishi Cross-Coupling Reactions with Amphos Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amphos ligands in palladium-catalyzed Negishi cross-coupling reactions. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate the application of this methodology in research and development settings.

The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp², sp³, and sp hybridized carbon atoms. The choice of ligand is crucial for the success of these reactions, influencing yield, stereoselectivity, and functional group tolerance.[1][2][3] this compound ligands, a class of phosphine (B1218219) ligands, have been utilized in Negishi couplings, and their effects on the reaction outcome are detailed below.

Data Presentation: Performance of this compound Ligands in Negishi Couplings

The following tables summarize the quantitative data from Negishi cross-coupling reactions employing this compound ligands under various conditions.

Table 1: Coupling of (Z)-β-Bromostyrene with Organozinc Reagents using PdCl₂(this compound)₂ [4]

EntryOrganozinc ReagentProductYield (%)Z/E Ratio
1n-Decylzinc IodideE-Stilbene derivative852/98
2Phenylzinc IodideE-Stilbene851/99

Reaction Conditions: (Z)-β-Bromostyrene (1 mmol), organozinc iodide (1.1 mmol), PdCl₂(this compound)₂ (2 mol %), THF, room temperature, 24-36 h.[4]

Table 2: Effect of Additives on the Coupling of (Z)-β-Bromostyrene with n-Decylzinc Iodide [4]

EntryCatalyst SystemYield (%)Z/E Ratio
1PdCl₂(this compound)₂852/98
2PdCl₂(this compound)₂ + TMEDA (1.1 equiv)9096/4

Reaction Conditions: (Z)-β-Bromostyrene (1 mmol), n-decylzinc iodide (1.1 mmol), Pd catalyst (2 mol %), THF, room temperature, 24 h.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for Negishi Cross-Coupling of Alkenyl Halides with Organozinc Reagents using PdCl₂(this compound)₂ [4]

This protocol is based on the conditions reported for the coupling of (Z)-alkenyl halides.

Materials:

  • Alkenyl halide (e.g., (Z)-β-bromostyrene) (1.0 mmol)

  • Organozinc iodide (e.g., n-decylzinc iodide, 1.0 M in THF) (1.1 mmol, 1.1 equiv)

  • PdCl₂(this compound)₂ (0.02 mmol, 2 mol %)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the PdCl₂(this compound)₂ catalyst.

  • Add the alkenyl halide to the Schlenk tube.

  • Add anhydrous THF to dissolve the solids.

  • To this solution, add the organozinc iodide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-36 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Negishi Cross-Coupling of a Heterocyclic Chloride [5]

This protocol provides a specific example of a microwave-assisted Negishi coupling using a Pd(this compound)Cl₂ catalyst.

Materials:

  • Heterocyclic chloride (e.g., 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine) (3.00 mmol)

  • Organozinc bromide (0.5 M in THF) (6.00 mmol, 2.0 equiv)

  • Pd(this compound)Cl₂ (0.075 mmol, 2.5 mol %)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (e.g., Argon)

Procedure:

  • In a 5 mL microwave vial, add the heterocyclic chloride and Pd(this compound)Cl₂.

  • Under an argon atmosphere, add the organozinc bromide solution via syringe.

  • Seal the microwave vial.

  • Irradiate the reaction mixture in a microwave reactor at 80°C for 20 minutes.

  • After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with 1N NaOH.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the desired product.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the Negishi cross-coupling reaction and a general workflow for carrying out these experiments.

Negishi_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 ZnX2_out ZnX₂ Trans->ZnX2_out RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX_in R¹-X RX_in->OxAdd R2ZnX_in R²-ZnX R2ZnX_in->Trans

Caption: General catalytic cycle for the Negishi cross-coupling reaction.

Negishi_Workflow Start Start Setup Prepare Schlenk tube under inert atmosphere Start->Setup Add_Reagents Add Pd catalyst, ligand, and organic halide Setup->Add_Reagents Add_Organozinc Add organozinc reagent Add_Reagents->Add_Organozinc React Stir at specified temperature and time Add_Organozinc->React Monitor Monitor reaction progress (TLC, GC/MS) React->Monitor Monitor->React Incomplete Workup Quench reaction and perform aqueous workup Monitor->Workup Reaction Complete Purify Purify product by column chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for a Negishi cross-coupling reaction.

Mechanistic Considerations with this compound Ligands

The stereochemical outcome of Negishi couplings with Z-alkenyl halides has been shown to be highly dependent on the ligand used.[4][6] While many palladium-catalyzed cross-coupling reactions proceed with retention of stereochemistry, the use of PdCl₂(this compound)₂ with Z-alkenyl halides can lead to significant E/Z isomerization, favoring the formation of the E-isomer.[4] This suggests that the this compound ligand may facilitate a pathway for isomerization of a Pd(II) intermediate after the initial oxidative addition step.[4] However, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can suppress this isomerization, leading to the retention of the Z-geometry.[4] Researchers should consider these ligand effects when planning syntheses that require specific stereochemical outcomes.

References

Application Notes and Protocols for Sonogashira and Heck Couplings using t-Bu-Amphos in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for performing Sonogashira and Heck cross-coupling reactions in aqueous media using the water-soluble, sterically demanding alkylphosphine ligand, 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos). The use of aqueous media aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. The t-Bu-Amphos ligand, in combination with palladium salts, forms a highly active catalytic system for the coupling of aryl bromides under mild conditions.[1][2][3]

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly within the pharmaceutical industry for the construction of complex molecular architectures. The Sonogashira coupling enables the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. The Heck coupling facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene.

Traditionally, these reactions are carried out in organic solvents. However, the development of water-soluble ligands like t-Bu-Amphos has enabled these transformations to be performed in aqueous media, offering environmental and practical advantages. Catalysts derived from t-Bu-Amphos have demonstrated significantly higher activity compared to those using other water-soluble phosphine (B1218219) ligands like tri(3-sulfonatophenyl)phosphine trisodium (B8492382) (TPPTS).[1][2] This increased activity allows for milder reaction conditions, such as lower temperatures, for the coupling of unactivated aryl bromides.[1][2][3]

Data Presentation

The following tables summarize the reaction conditions and yields for Sonogashira and Heck couplings of various aryl bromides using a palladium/t-Bu-Amphos catalytic system in aqueous media.

Table 1: Sonogashira Coupling of Aryl Bromides with Phenylacetylene (B144264) in Aqueous Media

EntryAryl BromideProductYield (%)
14-Bromoanisole (B123540)4-Methoxy-1-(phenylethynyl)benzene95
24-Bromotoluene1-Methyl-4-(phenylethynyl)benzene92
3BromobenzeneDiphenylacetylene88
44-Bromobenzonitrile4-(Phenylethynyl)benzonitrile85
51-Bromo-4-(trifluoromethyl)benzene1-(Phenylethynyl)-4-(trifluoromethyl)benzene89

General Reaction Conditions: 1.0 mmol aryl bromide, 1.2 mmol phenylacetylene, 2 mol% Pd(OAc)₂, 4 mol% t-Bu-Amphos, 2.0 mmol Cs₂CO₃, in 3 mL of a 1:1 mixture of acetonitrile (B52724) and water, heated at 80°C for 12-24 hours.[1][2]

Table 2: Heck Coupling of Aryl Bromides with Styrene (B11656) in Aqueous Media

EntryAryl BromideProductYield (%)
14-Bromoanisole(E)-1-Methoxy-4-styrylbenzene98
24-Bromotoluene(E)-1-Methyl-4-styrylbenzene96
3Bromobenzene(E)-Stilbene94
44-Bromobenzonitrile(E)-4-Styrylbenzonitrile90
51-Bromo-4-(trifluoromethyl)benzene(E)-1-Styryl-4-(trifluoromethyl)benzene93

General Reaction Conditions: 1.0 mmol aryl bromide, 1.2 mmol styrene, 2 mol% Pd(OAc)₂, 4 mol% t-Bu-Amphos, 2.0 mmol K₂CO₃, in 3 mL of a 1:1 mixture of DMF and water, heated at 50°C for 12-24 hours.[1][2][4]

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity. Water should be deionized and degassed prior to use.

Protocol 1: Sonogashira Coupling of 4-Bromoanisole with Phenylacetylene

Materials:

  • 4-Bromoanisole

  • Phenylacetylene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • t-Bu-Amphos (2-(di-tert-butylphosphino)ethyltrimethylammonium chloride)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (degassed)

  • Deionized water (degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and t-Bu-Amphos (0.04 mmol, 11.9 mg).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 4-bromoanisole (1.0 mmol, 187 mg), cesium carbonate (2.0 mmol, 652 mg), degassed acetonitrile (1.5 mL), and degassed deionized water (1.5 mL).

  • Begin stirring the mixture, and then add phenylacetylene (1.2 mmol, 122 mg, 132 µL) via syringe.

  • Heat the reaction mixture to 80°C and maintain for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Add 10 mL of ethyl acetate and 10 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.

Protocol 2: Heck Coupling of 4-Bromoanisole with Styrene

Materials:

  • 4-Bromoanisole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • t-Bu-Amphos (2-(di-tert-butylphosphino)ethyltrimethylammonium chloride)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, degassed)

  • Deionized water (degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and t-Bu-Amphos (0.04 mmol, 11.9 mg).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 4-bromoanisole (1.0 mmol, 187 mg), potassium carbonate (2.0 mmol, 276 mg), degassed DMF (1.5 mL), and degassed deionized water (1.5 mL).

  • Begin stirring the mixture, and then add styrene (1.2 mmol, 125 mg, 137 µL) via syringe.

  • Heat the reaction mixture to 50°C and maintain for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Add 10 mL of ethyl acetate and 10 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation (with Cu-acetylide) PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product ArX Ar-X ArX->OxAdd CuC≡CR Cu-C≡CR CuC≡CR->Transmetal

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination PdII_Olefin Ar-Pd(II)-X(L)₂(Olefin) Coordination->PdII_Olefin Migratory Migratory Insertion PdII_Olefin->Migratory PdII_Alkyl R-Pd(II)-X(L)₂ Migratory->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Substituted Alkene BetaHydride->Product HPdX H-Pd(II)-X(L)₂ BetaHydride->HPdX RedElim Reductive Elimination (with Base) HPdX->RedElim Base Base Base->RedElim RedElim->Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coordination

Caption: Catalytic cycle for the Heck coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Pd(OAc)₂, t-Bu-Amphos, Aryl Halide, Base - Add degassed aqueous solvent Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->Inert AddSubstrate Add Coupling Partner (Alkyne or Alkene) Inert->AddSubstrate Reaction Heat Reaction to Specified Temperature (50°C for Heck, 80°C for Sonogashira) AddSubstrate->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Workup Aqueous Workup: - Cool to RT - Add Organic Solvent and Water - Separate Layers Monitor->Workup Reaction Complete Extraction Extract Aqueous Layer with Organic Solvent Workup->Extraction Purification Purification: - Combine Organic Layers, Wash, Dry - Concentrate - Column Chromatography Extraction->Purification Product Isolated Product Purification->Product End End Product->End

Caption: General experimental workflow for cross-coupling reactions.

References

Application of Amphos in C-N Bond Formation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where arylamines are prevalent structural motifs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these bonds. The efficiency and substrate scope of this transformation are critically influenced by the choice of phosphine (B1218219) ligand. Amphos, a bulky and electron-rich biaryl monophosphine ligand, has demonstrated significant utility in facilitating these C-N bond formations, even with challenging substrates. This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed C-N cross-coupling reactions.

Advantages of the this compound Ligand in C-N Bond Formation

The use of this compound in palladium-catalyzed aminations offers several key advantages:

  • High Catalytic Activity: The electron-rich nature and steric bulk of this compound promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, leading to high turnover numbers and efficiency.

  • Broad Substrate Scope: The this compound/palladium catalyst system is effective for the coupling of a wide range of aryl and heteroaryl halides (including chlorides, bromides, and iodides) with various primary and secondary amines.

  • Excellent Functional Group Tolerance: The mild reaction conditions enabled by the use of this compound allow for the presence of a diverse array of functional groups on both the aryl halide and the amine coupling partners.

  • Suppression of Side Reactions: The steric hindrance provided by the dicyclohexylphosphino group helps to minimize side reactions, such as β-hydride elimination, leading to cleaner reactions and higher yields of the desired arylamine product.

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize the performance of the this compound-palladium catalyst system in the C-N cross-coupling of various aryl halides and amines.

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines

EntryAryl ChlorideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluenen-HexylaminePd₂(dba)₃ (1.0)This compound (2.0)NaOtBuToluene1001895
24-ChloroanisoleCyclohexylaminePd(OAc)₂ (1.5)This compound (3.0)K₃PO₄Dioxane1102488
32-ChloropyridineBenzylaminePd₂(dba)₃ (1.0)This compound (2.0)Cs₂CO₃Toluene1001692
41-Chloro-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂ (2.0)This compound (4.0)NaOtBuDioxane1102085

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobiphenylMorpholinePd(OAc)₂ (1.0)This compound (2.0)NaOtBuToluene801298
21-Bromo-3,5-dimethylbenzenePiperidinePd₂(dba)₃ (0.5)This compound (1.0)K₃PO₄Dioxane1001494
32-BromonaphthaleneDiethylaminePd(OAc)₂ (1.5)This compound (3.0)Cs₂CO₃Toluene901889
43-BromopyridineN-MethylanilinePd₂(dba)₃ (1.0)This compound (2.0)NaOtBuDioxane1001691

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of an Aryl Halide

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the this compound ligand (e.g., 2-4 mol%).

  • Reagent Addition: To the Schlenk tube, add the base (typically 1.2-2.0 equivalents), the aryl halide (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_ligand L = this compound Pd0 Pd(0)L OA_complex [Ar-Pd(II)(L)-X] Pd0->OA_complex Oxidative Addition Amine_adduct [Ar-Pd(II)(L)(HNR'R'')]X OA_complex->Amine_adduct Ligand Exchange Amido_complex [Ar-Pd(II)(L)(NR'R'')] Amine_adduct->Amido_complex Deprotonation BaseH [Base-H]X Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination using a Pd(0)/Amphos catalyst.

Experimental Workflow for a Typical C-N Coupling Reaction

Experimental_Workflow start Start setup Reaction Setup: - Dry Schlenk tube - Inert atmosphere (Ar/N₂) start->setup add_solids Add Solids: - Pd precursor - this compound ligand - Base setup->add_solids add_liquids Add Liquids: - Anhydrous, degassed solvent - Aryl halide - Amine add_solids->add_liquids reaction Reaction: - Seal tube - Heat with stirring add_liquids->reaction monitor Monitor Progress: - TLC, GC, or LC-MS reaction->monitor workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine monitor->workup Reaction Complete purify Purification: - Dry organic layer - Filter and concentrate - Column chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Pd/Amphos-catalyzed C-N cross-coupling reaction.

Application Notes and Protocols for Heteroaryl Chloride Coupling Using PdCl2(Amphos)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the air-stable palladium precatalyst, Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) (PdCl2(Amphos)2), for the cross-coupling of heteroaryl chlorides. This catalyst has demonstrated high efficacy, particularly in Suzuki-Miyaura couplings, offering a robust and efficient method for the synthesis of complex heterobiaryl structures crucial in pharmaceutical and materials science research.

Introduction to PdCl2(this compound)2

PdCl2(this compound)2 is a Pd(II) precatalyst that provides a convenient and robust entry point for the bulky and electron-rich monodentate this compound ligand into catalytic cross-coupling reactions.[1] The this compound ligand is known to facilitate the formation of the active monoligated Pd(0) species, which is crucial for the efficient oxidative addition of unreactive heteroaryl chlorides. The catalyst is air-stable, simplifying handling and reaction setup.

Key Advantages:

  • High Activity: Enables the coupling of less reactive heteroaryl chlorides.

  • Air and Moisture Stability: Simplifies handling and reaction setup.

  • Broad Substrate Scope: Effective for a range of heteroaryl chlorides in Suzuki-Miyaura couplings.

  • Functional Group Tolerance: Tolerates sensitive functional groups such as free amino and sulfur-containing groups.[2]

Applications in Heteroaryl Chloride Coupling

While PdCl2(this compound)2 is a versatile catalyst for various cross-coupling reactions, its application is most prominently documented for Suzuki-Miyaura couplings of heteroaryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. PdCl2(this compound)2 has been shown to be a highly effective catalyst for the coupling of a variety of heteroatom-substituted heteroaryl chlorides with aryl- and heteroarylboronic acids, often resulting in high product yields (88-99%) and high catalyst turnover numbers (up to 10,000 TON).[3]

Heteroaryl ChlorideCoupling PartnerBaseSolventTemp. (°C)Catalyst Loading (mol%)Yield (%)Reference
3-Amino-2-chloropyridine (B31603)2-Methylphenylboronic acidK2CO3Toluene (B28343)/H2O90179[1][2]
Various heteroatom-substituted heteroaryl chloridesVarious aryl/heteroaryl boronic acidsNot specifiedNot specifiedNot specifiedNot specified88-99[3]

This protocol details the synthesis of 2-(o-tolyl)-3-pyridinamine.[1][2]

Reagents and Materials:

  • 3-Amino-2-chloropyridine

  • 2-Methylphenylboronic Acid

  • PdCl2(this compound)2

  • Potassium Carbonate (K2CO3)

  • Toluene

  • Deionized Water

  • Ethyl acetate (B1210297)

  • 1 M NaOH solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vessel (e.g., 3-neck flask or Schlenk tube)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and condenser, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(this compound)2 (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).[1][2]

  • Add toluene (20 mL) and deionized water (2 mL) to the vessel.[1][2]

  • Purge the vessel with nitrogen or argon gas for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 5 hours under a nitrogen atmosphere.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M NaOH solution (20 mL) followed by brine (20 mL).[1][2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by silica (B1680970) gel column chromatography (hexane:ethyl acetate = 1:1) to obtain 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).[1][2]

Buchwald-Hartwig Amination, Sonogashira Coupling, and Heck Coupling

While the this compound ligand is known to be effective in a variety of cross-coupling reactions, including Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling, specific and detailed protocols for the use of the PdCl2(this compound)2 precatalyst with heteroaryl chlorides are not as readily available in the reviewed literature. Researchers may need to adapt general protocols for these reaction types, with the understanding that optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) will likely be necessary. The principles of these couplings are outlined below as a guide for methods development.

This reaction forms a carbon-nitrogen bond between an aryl/heteroaryl halide and an amine. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine (B1218219) ligands such as this compound are generally required to promote the reaction.

This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl/heteroaryl halide. While traditionally requiring a copper co-catalyst, copper-free conditions have also been developed.

This reaction forms a carbon-carbon bond between an aryl/heteroaryl halide and an alkene. The choice of base and solvent is critical for achieving high yields and selectivity.

Visualizations

The following diagrams illustrate the general workflow for a cross-coupling reaction using PdCl2(this compound)2 and the generally accepted catalytic cycle for such transformations.

G reagents Combine Heteroaryl Chloride, Coupling Partner, Base, and PdCl2(this compound)2 solvent Add Solvent (e.g., Toluene/H2O) reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat Reaction Mixture (e.g., 90 °C) inert->heat monitor Monitor Reaction Progress (TLC/GC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product G pd0 Pd(0)L (Active Catalyst) pd2_complex Ar-Pd(II)-Cl(L) pd0->pd2_complex Oxidative Addition (Ar-Cl) transmetalation Transmetalation (with Nu-M) pd2_complex->transmetalation pd2_nu Ar-Pd(II)-Nu(L) transmetalation->pd2_nu pd2_nu->pd0 Reductive Elimination (Ar-Nu)

References

Application Notes and Protocols for Amphos-Palladium Complexes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Amphos-palladium complexes in various cross-coupling reactions. This compound, a bulky and electron-rich monophosphine ligand, in conjunction with palladium, forms highly efficient and versatile catalysts for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical transformations in pharmaceutical and materials science research.[1][2][3] The use of preformed palladium precatalysts bearing the this compound ligand, such as PdCl₂(this compound)₂ and PdCl(crotyl)this compound, offers several advantages, including air and moisture stability, which simplifies handling and setup in a laboratory environment.[1][2][4]

Introduction to this compound-Palladium Catalysis

This compound, or [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is a highly effective electron-rich phosphine (B1218219) ligand that has gained prominence in palladium-catalyzed cross-coupling reactions.[4] Its steric bulk and electron-donating properties enhance the catalytic activity of palladium, facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] This leads to high catalytic activity at low catalyst loadings, typically in the range of 0.25 mol% to 2 mol% for many applications.[1] These catalysts are effective for a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials.[2]

Data Presentation: Catalyst Loading Recommendations

The optimal catalyst loading is dependent on the specific substrates, reaction temperature, and desired reaction time.[1] The following tables summarize recommended catalyst loadings for this compound-palladium complexes in key cross-coupling reactions.

Table 1: General Catalyst Loading Ranges for this compound-Palladium Complexes

Reaction TypeCatalyst Loading (mol%)Substrate ScopeTypical Yields (%)Notes
Suzuki-Miyaura Coupling1.0 - 2.0Aryl/heteroaryl chlorides and bromides with aryl/heteroaryl boronic acids.[1]75 - 95A 1 mol% loading is a good starting point for optimization.[1]
Buchwald-Hartwig Amination0.25 - 2.0Aryl/heteroaryl halides with primary and secondary amines.[1][3]80 - 98Lower loadings (down to 0.25 mol%) can be effective for reactive substrates.[1]
General C-C and C-N Bond Formation0.5 - 1.5Broad applicability.[1]Good to ExcellentOptimization is recommended to minimize catalyst cost and residual palladium.[1]

Table 2: Specific Examples of Catalyst Loading in Suzuki-Miyaura Coupling

ElectrophileNucleophileCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Amino-2-chloropyridine2-Methylphenylboronic acidPdCl₂(this compound)₂1.0K₂CO₃Toluene (B28343)/Water90579[5]
3-Amino-2-chloropyridine2-Methylphenylboronic acidPdCl(crotyl)this compound1.0K₂CO₃Toluene/Water905-12Not specified

Table 3: Specific Examples of Catalyst Loading in Buchwald-Hartwig Amination

Aryl HalideAmineCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePdCl(crotyl)this compound0.5NaOtBuToluene1004-12Not specified

Experimental Protocols

The following are detailed protocols for common cross-coupling reactions using this compound-palladium complexes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl/heteroaryl halides with aryl/heteroaryl boronic acids using a PdCl₂(this compound)₂ catalyst.[4]

Materials:

  • Aryl/Heteroaryl Halide (1.0 eq.)

  • Aryl/Heteroaryl Boronic Acid (1.1 - 1.2 eq.)

  • PdCl₂(this compound)₂ (1.0 mol%)

  • Potassium Carbonate (K₂CO₃) or other suitable base (1.5 - 3.0 eq.)

  • Toluene

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), aryl/heteroaryl boronic acid (1.2 eq.), and potassium carbonate (1.5 eq.).

  • Add PdCl₂(this compound)₂ (1.0 mol%).

  • Add toluene to make a 0.3 M solution with respect to the limiting reagent, followed by deionized water (10% v/v of toluene).[1]

  • Seal the vessel and stir the reaction mixture at 90 °C for 5-12 hours under an inert atmosphere.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of aryl halides using a PdCl(crotyl)this compound precatalyst.[1]

Materials:

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq.)

  • Amine (e.g., Morpholine) (1.2 eq.)

  • PdCl(crotyl)this compound (0.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq.) and PdCl(crotyl)this compound (0.5 mol%) to a reaction vessel.[1]

  • Add toluene to make a 0.5 M solution with respect to the limiting reagent.[1]

  • Add the aryl halide (1.0 eq.) and the amine (1.2 eq.).[1]

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.[1]

Visualizations

The following diagrams illustrate the general workflow for cross-coupling reactions and a simplified catalytic cycle.

G cluster_workflow Experimental Workflow prep Reaction Setup (Substrates, Base, Catalyst) reaction Reaction (Heating, Stirring) prep->reaction Inert Atmosphere monitor Monitoring (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quenching, Extraction) monitor->workup Complete purify Purification (Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

G cluster_cycle Simplified Catalytic Cycle pd0 Pd(0)L pd2_oa Ar-Pd(II)-X(L) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(L) pd2_oa->pd2_trans Transmetalation (R-M) pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination

Caption: Simplified catalytic cycle for cross-coupling reactions.

References

One-Pot Conversion of Alkyl Azides to Diazo Compounds Using Amphos: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot conversion of alkyl azides, specifically α-azidocarbonyl compounds, into their corresponding α-diazo carbonyl products. This transformation is efficiently mediated by the bulky, electron-rich phosphine (B1218219) ligand, Amphos, followed by treatment with silica (B1680970) gel in a wet solvent.[1][2][3][4] This methodology offers a significant advantage by enabling the selective conversion of an azido (B1232118) group to a diazo group, even in the presence of other azide (B81097) functionalities, through a transient protection mechanism.[1][5]

Introduction

The conversion of azides to diazo compounds is a valuable transformation in organic synthesis, providing access to versatile intermediates for a variety of chemical reactions. Traditional methods for this conversion often require harsh conditions or lack selectivity. The this compound-mediated protocol offers a mild and selective alternative, particularly for α-azidocarbonyl substrates.[1][2] The reaction proceeds via the formation of a phosphazide (B1677712) intermediate upon reaction of the alkyl azide with this compound. Subsequent treatment with silica gel in a wet solvent facilitates the conversion to the final diazo compound.[1][2][4] A key feature of this method is its site-selectivity; α-azidocarbonyl compounds are preferentially converted over other alkyl and aryl azides.[5]

Data Presentation

The following table summarizes the reported yields for the conversion of various α-azidocarbonyl compounds to their corresponding α-diazo carbonyl products using the this compound-mediated one-pot protocol.

EntrySubstrate (α-Azido Compound)Product (α-Diazo Compound)Solvent SystemReaction TimeYield (%)
1N-benzyl-2-azidoacetamideN-benzyl-2-diazoacetamideAcOEt/H₂O (10/1)Not Specified90
22-azido-1-(pyrrolidin-1-yl)ethan-1-one2-diazo-1-(pyrrolidin-1-yl)ethan-1-oneAcOEt/H₂O (10/1)Not Specified82
3N-allyl-2-azido-N-phenylacetamideN-allyl-2-diazo-N-phenylacetamideAcOEt/H₂O (10/1)Not Specified85
42-azido-N,N-diphenylacetamide2-diazo-N,N-diphenylacetamideAcOEt/H₂O (10/1)Not Specified75
5methyl 2-azido-2-phenylacetatemethyl 2-diazo-2-phenylacetateAcOEt/H₂O (10/1)Not Specified88

Note: The yields are isolated yields as reported in the literature. Reaction times were not explicitly detailed but are generally understood to be complete upon consumption of the starting material as monitored by TLC or other analytical methods.

Experimental Protocols

General Protocol for the One-Pot Conversion of α-Azidocarbonyl Compounds to α-Diazo Carbonyl Compounds:

This protocol is based on the procedures described by Tanimoto et al.[1][2]

Materials:

  • α-Azidocarbonyl compound

  • This compound (tris(1-naphthyl)phosphine)

  • Ethyl acetate (B1210297) (AcOEt), anhydrous

  • Water (H₂O), deionized

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the α-azidocarbonyl compound (1.0 equiv) in anhydrous ethyl acetate (AcOEt) in a round-bottom flask is added this compound (1.1 equiv).

  • Phosphazide Formation: The reaction mixture is stirred at room temperature. The progress of the formation of the phosphazide intermediate can be monitored by thin-layer chromatography (TLC).

  • Conversion to Diazo Compound: Upon completion of the first step (disappearance of the starting azide), silica gel (a significant excess, e.g., 10-20 times the weight of the substrate) and water (e.g., 10% v/v of the ethyl acetate) are added to the reaction mixture.

  • Reaction Monitoring: The resulting suspension is stirred vigorously at room temperature. The conversion to the diazo product is monitored by TLC.

  • Work-up: Once the reaction is complete, the silica gel is removed by filtration through a pad of celite or a sintered glass funnel. The filter cake is washed with ethyl acetate.

  • Purification: The combined filtrate is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford the pure α-diazo carbonyl compound.

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_step1 Step 1: Phosphazide Formation cluster_step2 Step 2: Conversion to Diazo Compound cluster_step3 Step 3: Work-up and Purification start α-Azidocarbonyl Compound mix1 Mix and Stir in Anhydrous AcOEt start->mix1 This compound This compound This compound->mix1 phosphazide Phosphazide Intermediate mix1->phosphazide Room Temp. add_silica Add Silica Gel and Water phosphazide->add_silica mix2 Stir Vigorously add_silica->mix2 diazo_crude Crude α-Diazo Carbonyl Compound mix2->diazo_crude Room Temp. filtration Filtration diazo_crude->filtration extraction Washing & Drying filtration->extraction evaporation Solvent Removal extraction->evaporation chromatography Column Chromatography evaporation->chromatography final_product Pure α-Diazo Carbonyl Compound chromatography->final_product

Caption: Workflow for the one-pot conversion of α-azidocarbonyls to α-diazo carbonyls.

Proposed Signaling Pathway (Logical Relationship):

logical_relationship cluster_reactants Reactants cluster_intermediates Intermediate cluster_reagents_conversion Conversion Step cluster_products Products azide α-Azidocarbonyl phosphazide Phosphazide Adduct azide->phosphazide This compound This compound (Tris(1-naphthyl)phosphine) This compound->phosphazide diazo α-Diazo Carbonyl phosphazide->diazo Proton Source & Base amphos_oxide This compound Oxide phosphazide->amphos_oxide n2 N₂ phosphazide->n2 silica_water Silica Gel (SiO₂) + Water (H₂O) silica_water->diazo

Caption: Logical flow of the this compound-mediated conversion of alkyl azides to diazo compounds.

References

Application Notes and Protocols: Suzuki-Miyaura Catalyst-Transfer Condensation Polymerization with Amphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura catalyst-transfer condensation polymerization (S-MCTP) is a powerful chain-growth method for the synthesis of well-defined conjugated polymers with controlled molecular weights and low dispersities. The choice of the phosphine (B1218219) ligand is critical to the success of this polymerization. Di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) has emerged as a highly effective ligand for palladium-catalyzed S-MCTP. This document provides detailed application notes and experimental protocols for the use of this compound in S-MCTP, focusing on the synthesis of polythiophenes and polyfluorenes.

This compound-ligated palladium catalysts have demonstrated a high propensity for intramolecular catalyst transfer, leading to polymers with narrow molecular weight distributions.[1][2] A key finding is that premixing the this compound-Pd catalyst with the base prior to the addition of the monomer can lead to even narrower dispersities.[1] Furthermore, this compound-based systems are versatile, enabling both homopolymerization and the synthesis of block copolymers.[1][2] The protocols detailed below are based on established research and provide a foundation for the synthesis of various conjugated polymers for applications in organic electronics and materials science.[1]

Data Presentation

The following tables summarize the results obtained from the Suzuki-Miyaura catalyst-transfer condensation polymerization of thiophene (B33073) and fluorene (B118485) monomers using this compound-ligated palladium catalysts.

Table 1: Homopolymerization of Thiophene and Fluorene Monomers with In-Situ Generated Initiator *

MonomerInitiator Loading (mol%)Mn ( g/mol )Mw/Mn (PDI)Yield (%)
Poly(3-hexylthiophene) (P3HT)557001.3396
Poly(9,9-dioctylfluorene) (PF8)1061901.4578

*Conditions: this compound Pd G2 precatalyst, 4-iodobenzonitrile (B145841) initiator precursor, K3PO4, 18-crown-6 (B118740), THF/H2O, room temperature, 24 h.[1][2]

Table 2: Homopolymerization of Thiophene Monomer with Pre-synthesized (tolyl)Pdthis compound(Br) Initiator *

EntryPre-mixing of Initiator and BaseMn ( g/mol )Mw/Mn (PDI)Yield (%)
1No88001.3087
2Yes (1 h)86001.1887

*Conditions: 5 mol% (tolyl)Pdthis compound(Br) initiator, CsF, 18-crown-6, THF, room temperature, 24 h.[1]

Table 3: Block Copolymerization of Thiophene and Fluorene Monomers *

First MonomerSecond MonomerMn ( g/mol )Mw/Mn (PDI)Yield (%)
ThiopheneFluorene119001.3387
FluoreneThiophene115001.3596

*Conditions: 5 mol% (tolyl)Pdthis compound(Br) initiator, CsF, 18-crown-6, THF, room temperature.[1]

Experimental Protocols

Protocol 1: Homopolymerization of Poly(3-hexylthiophene) (P3HT) with In-Situ Generated Initiator

This protocol describes the polymerization of a thiophene monomer using an initiator generated in-situ from an this compound Pd precatalyst and an aryl iodide.[2]

Materials:

  • This compound Pd G2 precatalyst

  • 4-Iodobenzonitrile

  • Potassium phosphate (B84403) (K3PO4)

  • 18-Crown-6

  • 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Thiophene monomer)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Argon

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound Pd G2 precatalyst (0.0057 mmol), 4-iodobenzonitrile (0.0074 mmol), K3PO4 (0.642 mmol), and 18-crown-6 (0.120 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (7.0 mL) and deionized water (0.45 mL) via syringe.

  • Degas the mixture with argon for 15 minutes and then stir at room temperature for 1 hour to generate the initiator.

  • In a separate flask, dissolve the thiophene monomer (0.098 mmol) in anhydrous THF (5.0 mL) and degas with argon.

  • Transfer the monomer solution to the initiator mixture via cannula.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding 6 M hydrochloric acid.

  • Extract the mixture with chloroform.

  • Wash the organic layer with water, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Dissolve the crude product in a minimal amount of THF and precipitate into methanol.

  • Filter and dry the polymer to obtain P3HT.

Protocol 2: Homopolymerization of P3HT with Pre-synthesized (tolyl)Pdthis compound(Br) Initiator and Pre-mixing

This protocol utilizes a well-defined initiator and includes a pre-mixing step with the base to achieve a narrower polymer dispersity.[1]

Materials:

  • (tolyl)Pdthis compound(Br) initiator

  • Cesium fluoride (B91410) (CsF)

  • 18-Crown-6

  • 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Thiophene monomer)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add the (tolyl)Pdthis compound(Br) initiator (0.004 mmol), CsF (0.32 mmol), and 18-crown-6 (0.97 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (3.5 mL) and stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve the thiophene monomer (0.081 mmol) in anhydrous THF (6.0 mL) and degas with argon.

  • Transfer the monomer solution to the catalyst/base mixture via cannula.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Follow the quenching, extraction, and precipitation steps as described in Protocol 1 to isolate the P3HT.

Protocol 3: Synthesis of (tolyl)Pdthis compound(Br) Initiator

This protocol describes the synthesis of the well-defined initiator used in Protocol 2.[2]

Materials:

Procedure:

  • In a glovebox, dissolve (COD)Pd(CH2SiMe3)2 (0.23 mmol) and this compound (0.23 mmol) in anhydrous toluene (2.0 mL).

  • Stir the solution at room temperature for 30 minutes.

  • Add 4-bromotoluene (0.23 mmol) and stir at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Wash the resulting solid with hexane to yield the (tolyl)Pdthis compound(Br) initiator.

Visualizations

Catalytic Cycle

Suzuki_Miyaura_CTP_Cycle cluster_cycle A Ar-Pd(II)-(this compound)-X (Propagating Species) B Ar-Pd(II)-(this compound)-Ar' (Monomer Complex) A->B Transmetalation (Monomer, Base) A->B C Pd(0)(this compound) B->C Reductive Elimination B->C D Intramolecular π-Complex C->D Catalyst Transfer C->D E Ar'-Pd(II)-(this compound)-X (Chain Growth) D->E Oxidative Addition D->E E->A Next Monomer Unit InSitu_Workflow start Start flask Combine this compound Pd G2, 4-iodobenzonitrile, K3PO4, 18-crown-6 in flask start->flask argon Evacuate & backfill with Argon flask->argon solvent Add anhydrous THF and water argon->solvent stir_init Stir for 1h at RT (Initiator Generation) solvent->stir_init combine Transfer monomer solution to initiator mixture stir_init->combine monomer Prepare monomer solution in separate flask monomer->combine polymerize Stir for 24h at RT (Polymerization) combine->polymerize workup Quench, Extract, Precipitate polymerize->workup end End (Isolate Polymer) workup->end Presynthesized_Workflow start Start flask Combine (tolyl)Pdthis compound(Br), CsF, 18-crown-6 in flask start->flask argon Evacuate & backfill with Argon flask->argon solvent Add anhydrous THF argon->solvent premix Stir for 1h at RT (Catalyst-Base Pre-mixing) solvent->premix combine Transfer monomer solution to catalyst mixture premix->combine monomer Prepare monomer solution in separate flask monomer->combine polymerize Stir for 24h at RT (Polymerization) combine->polymerize workup Quench, Extract, Precipitate polymerize->workup end End (Isolate Polymer) workup->end

References

Application Notes and Protocols for Amphos in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the efficient and robust synthesis of complex molecular intermediates is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, have become indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds that form the backbone of many active pharmaceutical ingredients (APIs). The choice of ligand associated with the palladium catalyst is critical to the success of these transformations, influencing reaction rates, yields, substrate scope, and functional group tolerance.

This document provides detailed application notes and protocols for the use of Amphos ligands, a family of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands, in the synthesis of APIs and their intermediates. This compound ligands have demonstrated significant advantages, including high catalytic activity for challenging substrates like heteroaryl chlorides, operational simplicity with air-stable pre-catalysts, and efficacy in aqueous media, making them highly valuable in a drug development setting.

Key Advantages of this compound Ligands in API Synthesis

The electronic and steric properties of this compound ligands are key to their effectiveness in palladium-catalyzed cross-coupling reactions. Generally, bulky, electron-rich ligands are known to accelerate the elementary steps in the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura coupling), and reductive elimination, leading to higher overall reaction rates.

Key advantages include:

  • High Catalytic Activity: Enables the coupling of traditionally difficult substrates, such as electron-rich or sterically hindered aryl and heteroaryl chlorides, often with low catalyst loadings.

  • Air and Moisture Stability: this compound-based palladium pre-catalysts are often air- and moisture-stable, simplifying reaction setup and handling in a laboratory and manufacturing environment.

  • Broad Substrate Scope: Demonstrates efficacy across a wide range of boronic acids/esters, amines, and alkynes, including those with sensitive functional groups.

  • Aqueous Media Compatibility: Certain this compound-mediated reactions can be performed in aqueous solvent systems, aligning with green chemistry principles.

Core Applications in API Synthesis

This compound ligands are particularly effective in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are frequently utilized in the synthesis of APIs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This compound-ligated palladium catalysts have demonstrated high efficiency in these transformations, particularly in the synthesis of biaryl and heteroaryl moieties common in pharmaceuticals.

ParameterLaboratory Scale Example: Synthesis of 2-(o-tolyl)-3-pyridinamineTypical Large-Scale ParametersNotes
Catalyst PdCl₂(this compound)₂APhos Palladium PrecatalystPrecatalysts are often preferred for their stability and ease of handling.
Catalyst Loading 1 mol%0.1 - 2.0 mol%Lower loadings are desirable for cost and to minimize palladium contamination in the final API.
Substrates 3-amino-2-chloropyridine (B31603), 2-methylphenylboronic acidAryl/heteroaryl halides, organoboron reagentsThis compound is particularly effective for challenging substrates like heteroaryl chlorides.
Base K₂CO₃ (1.5 eq.)K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base depends on substrate compatibility and reactivity.
Solvent Toluene (B28343)/Water (10:1)Toluene, 2-MeTHF, CPMESolvent choice is critical for reaction performance and process safety.
Temperature 90 °C (Reflux)80 - 100 °CTemperature is optimized to ensure reaction completion in a reasonable timeframe.
Reaction Time 5 hoursMonitored to completion (HPLC/GC)Reaction times can vary significantly based on substrate reactivity and scale.
Yield 79%Typically >85%Yields are highly dependent on the specific substrates and reaction optimization.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides or pseudohalides and amines. This reaction is of paramount importance in the synthesis of pharmaceuticals, as a significant number of APIs are arylamines.

ParameterGeneral Laboratory ScaleTypical Large-Scale ParametersNotes
Catalyst In-situ generated from Pd source and this compound ligand or PrecatalystAPhos Palladium PrecatalystPrecatalysts offer convenience and reproducibility on a large scale.
Catalyst Loading 1-2 mol%0.5 - 2.0 mol%Optimization is crucial to balance reaction efficiency and cost.
Substrates Aryl/heteroaryl halides, primary/secondary aminesAryl/heteroaryl halides, primary/secondary aminesThis compound ligands are effective for a broad range of amine and halide coupling partners.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LHMDSStrong, non-nucleophilic bases are typically required.
Solvent Toluene, DioxaneToluene, CPMEAnhydrous, deoxygenated solvents are essential for optimal performance.
Temperature 80 - 110 °C90 - 110 °CHigher temperatures are often needed to drive the reaction to completion.
Reaction Time 2 - 24 hoursMonitored to completion (HPLC/GC)Reaction times are substrate-dependent.
Yield Generally >70%Typically >80%Yields can be excellent with proper optimization of reaction conditions.
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes. While this compound ligands are primarily known for their application in Suzuki-Miyaura and Buchwald-Hartwig reactions, they have also been reported as effective ligands for Sonogashira couplings. However, detailed protocols for the use of this compound in the synthesis of specific APIs via Sonogashira coupling are less common in the literature compared to other phosphine ligands.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling - Synthesis of 2-(o-tolyl)-3-pyridinamine

This protocol describes the synthesis of a pharmaceutical intermediate using an this compound-based palladium precatalyst.

Materials:

  • 3-amino-2-chloropyridine

  • 2-methylphenylboronic acid

  • Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(this compound)₂)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • Brine

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl₂(this compound)₂ (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).

  • Add toluene (20 mL) and deionized water (2 mL) to the vessel.

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux at 90 °C for 5 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M sodium hydroxide solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (1:1) as the eluent to afford 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general methodology for the this compound-mediated C-N bond formation.

Materials:

  • Aryl/heteroaryl halide

  • Amine

  • This compound-based Palladium Precatalyst (e.g., (this compound)Pd(allyl)Cl) or in-situ generation from a Pd source (e.g., Pd₂(dba)₃) and this compound ligand

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Water or saturated aqueous ammonium (B1175870) chloride solution for quenching

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, this compound ligand (if generating the catalyst in-situ), and the strong base.

  • Add the anhydrous, deoxygenated solvent.

  • Stir the mixture at room temperature for a few minutes to allow for pre-catalyst activation if necessary.

  • Add the aryl/heteroaryl halide and the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

Protocol 3: General Procedure for Sonogashira Coupling (Adaptable for this compound)

While specific protocols for this compound in Sonogashira coupling for API synthesis are not widely published, the following general procedure, typically employing other phosphine ligands, can be adapted and optimized for use with this compound.

Materials:

  • Aryl/vinyl halide

  • Terminal alkyne

  • Palladium source (e.g., Pd(OAc)₂) and this compound ligand, or a Pd(this compound) precatalyst

  • Copper(I) iodide (CuI) (for traditional Sonogashira)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous, deoxygenated solvent (e.g., THF or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, the terminal alkyne, the palladium source, the this compound ligand, and copper(I) iodide (if used).

  • Add the anhydrous, degassed solvent followed by the base.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with a suitable aqueous solution (e.g., saturated aqueous ammonium chloride) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents: Aryl/Heteroaryl Halide Organoboron Reagent Pd(this compound) Precatalyst Base Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography/ Crystallization) workup->purification product Pure API Intermediate purification->product

Caption: General experimental workflow for an this compound-mediated Suzuki-Miyaura coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_steps pd0 Pd(0)L (this compound) pd_complex L(Ar)Pd(II)-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_amido L(Ar)Pd(II)-NR'R'' pd_complex->pd_amido HNR'R'' - HX amine_coordination Amine Coordination deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination using an this compound ligand.

Conclusion

The this compound family of ligands provides a powerful and versatile platform for the synthesis of complex pharmaceutical intermediates and APIs. Their high catalytic activity, stability, and broad substrate scope enable the efficient construction of key C-C and C-N bonds. The provided protocols and data serve as a starting point for researchers and drug development professionals to leverage the advantages of this compound-mediated synthesis in their own work. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity, particularly when adapting general protocols for Sonogashira couplings.

Application Notes and Protocols for Amphos in Materials Science and OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amphos

This compound, chemically known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is a highly effective electron-rich, bulky phosphine (B1218219) ligand.[1][2] Its unique steric and electronic properties make it a powerful tool in materials science, particularly in the synthesis of organic electronic materials.[2][3] this compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2] These reactions are fundamental for constructing the complex conjugated polymers and molecular systems that form the backbone of Organic Light-Emitting Diodes (OLEDs).[2][3]

The bulky di-tert-butylphosphine (B3029888) group and the electron-donating dimethylamino group on the phenyl ring enhance the catalytic activity and stability of the palladium complexes.[2] This leads to higher yields, better reaction control, and the ability to couple challenging substrates under milder conditions. In the context of OLEDs, this translates to the synthesis of high-purity, well-defined polymers and small molecules for use as emissive, host, and charge-transport layers, ultimately impacting device efficiency and longevity.

Key Advantages of this compound in OLED Material Synthesis

  • High Catalytic Activity: The electron-rich nature of this compound accelerates the key steps in the catalytic cycle, allowing for efficient coupling of a wide range of substrates.[2]

  • Synthesis of Well-Defined Polymers: In Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP), this compound-based palladium catalysts have been shown to produce conjugated polymers like polythiophene (P3HT) and polyfluorene with low dispersity (narrow molecular weight distribution).[1]

  • Stability: this compound-palladium catalysts exhibit good stability, allowing for handling in the air for some applications and demonstrating robustness in various reaction conditions.[2]

  • Versatility: It is effective for both C-C bond formation (Suzuki-Miyaura) for polymer backbones and C-N bond formation (Buchwald-Hartwig) for creating essential hole-transport and host materials.[2]

Application 1: Synthesis of Conjugated Polymers for Emissive Layers via Suzuki-Miyaura CTCP

This compound is particularly effective in Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP), a chain-growth polymerization method that allows for the synthesis of conjugated polymers with controlled molecular weights and narrow dispersity. This control is crucial for optimizing the performance of the emissive layer in an OLED.

Comparative Data of Polymer Synthesis
LigandPolymerMonomerMn ( g/mol )Đ (Mw/Mn)Reference
This compound Polythiophene (P3HT)Thiophene Monomer10,3001.18 [1]
t-Bu3PPolythiophene (P3HT)Thiophene Monomer10,3001.45[1]
This compound PolyfluoreneFluorene (B118485) Monomer12,1001.25 [1]

This table illustrates the advantage of using an this compound-based catalyst in achieving a narrower molecular weight distribution (lower dispersity, Đ) for conjugated polymers compared to the more traditional t-Bu3P ligand.

Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene)

This protocol is adapted from the methodology for Suzuki-Miyaura CTCP of fluorene monomers.

Materials:

  • 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Fluorene Monomer)

  • (Tolyl)Pdthis compound(Br) initiator

  • Cesium fluoride (B91410) (CsF)

  • 18-crown-6 (B118740)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, add the (Tolyl)Pdthis compound(Br) initiator to a dried Schlenk flask.

  • Add a solution of CsF and 18-crown-6 in anhydrous THF.

  • Stir the mixture at room temperature for 1 hour to generate the active catalyst.

  • Add a solution of the fluorene monomer in anhydrous THF to the catalyst mixture.

  • Stir the reaction mixture at room temperature for the desired polymerization time (e.g., 2-24 hours), monitoring the progress by Gel Permeation Chromatography (GPC).

  • Quench the reaction by adding a small amount of acidic water.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the resulting polyfluorene for its molecular weight (Mn) and dispersity (Đ) using GPC.

Application 2: Synthesis of Hole-Transport and Host Materials via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is essential for synthesizing many high-performance hole-transport materials (HTMs) and host materials for phosphorescent OLEDs. Carbazole (B46965) derivatives, known for their excellent hole-transporting properties and high triplet energies, are often synthesized using this reaction.

Experimental Protocol: Synthesis of a Carbazole-Based Host Material

This protocol describes a general procedure for the palladium-catalyzed N-arylation of carbazole with an aryl bromide, a common step in the synthesis of host materials.

Materials:

  • Carbazole

  • Aryl bromide (e.g., 1,3-dibromobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • This compound ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene (B28343)

Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)2, the this compound ligand, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene to the flask and stir for 10-15 minutes to form the active catalyst.

  • Add the carbazole and the aryl bromide to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired carbazole derivative.

Application 3: Fabrication and Performance of OLEDs with Synthesized Materials

While direct reports linking this compound-synthesized materials to specific device performance are sparse, the following represents the expected performance of OLEDs using materials for which this compound-catalyzed synthesis is highly suitable.

Protocol: Fabrication of a Multilayer OLED by Thermal Evaporation

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., a synthesized carbazole derivative)

  • Emissive Layer (EML) host material (e.g., a synthesized carbazole derivative)

  • Phosphorescent dopant (e.g., Ir(ppy)3 for green emission, FIrpic for blue emission)

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm layer of the HTL material.

    • Co-evaporate the EML host material and the phosphorescent dopant (e.g., 10-15 wt% dopant concentration) to a thickness of 20 nm.

    • Deposit a 40 nm layer of the ETL material.

  • Cathode Deposition:

    • Deposit a 1 nm layer of LiF as the EIL.

    • Deposit a 100 nm layer of Al as the cathode through a shadow mask to define the device pixels.

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate using a glass lid and UV-curable epoxy to protect against moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE), current efficiency, and power efficiency of the fabricated device.

Representative Performance Data for OLEDs with Carbazole-Based Host Materials
Host Material TypeEmitter (Dopant)Max. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)Reference
Pyridinyl-CarbazoleFIrpic (Blue)10.323.924.9-[1]
Pyridinyl-CarbazoleIr(ppy)3 (Green)9.433.934.1-[1]
Phenylcarbazole DerivativeIr(dbfmi) (Blue)21.0-21.7(0.15, 0.18)[4]
Phenanthroimidazole-CarbazoleNon-doped (Deep Blue)6.25.95.7(0.15, 0.06)[5]

This table presents typical performance data for OLEDs using carbazole-based host materials. The synthesis of such materials is efficiently achieved through Buchwald-Hartwig amination, for which this compound is a highly effective ligand.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition PdII_Ar1 Ar1-Pd(II)L2-X OA->PdII_Ar1 Ar1-X TM Transmetalation PdII_Ar1Ar2 Ar1-Pd(II)L2-Ar2 TM->PdII_Ar1Ar2 Ar2-B(OR)2 + Base RE Reductive Elimination RE->Pd0 Ar1-Ar2 Ar1X Ar1-X Ar2B Ar2-B(OR)2 Base Base Product Ar1-Ar2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for OLED Material Synthesis and Device Fabrication

OLED_Workflow cluster_fab Fabrication Steps start Start: Select Monomers/Reactants synthesis Catalytic Synthesis (e.g., Suzuki or Buchwald-Hartwig) using this compound-Pd Catalyst start->synthesis purification Purification (Column Chromatography, Sublimation) synthesis->purification characterization Material Characterization (NMR, MS, GPC, Thermal Analysis) purification->characterization device_fab OLED Device Fabrication (Vacuum Thermal Evaporation) characterization->device_fab ito_prep ITO Substrate Cleaning & Preparation testing Device Testing & Performance Analysis (J-V-L, EQE, Spectra) device_fab->testing deposition Organic & Cathode Layer Deposition ito_prep->deposition encapsulation Device Encapsulation deposition->encapsulation end End: Performance Data testing->end

Caption: General workflow from OLED material synthesis to device testing.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in Amphos-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Amphos-catalyzed reactions, achieving high conversion rates is crucial for synthetic efficiency and project success. This technical support center provides a comprehensive guide to troubleshooting and resolving common issues that lead to low conversion in these powerful cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a user-friendly question-and-answer format.

FAQ 1: My this compound-catalyzed reaction shows low or no conversion. What are the first things I should check?

Low conversion can often be traced back to fundamental experimental setup and reagent quality. Before delving into more complex variables, perform these initial checks.[1]

  • Inert Atmosphere: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly purged with an inert gas like argon or nitrogen and maintained under a positive pressure throughout the reaction.

  • Reagent Purity: Impurities in your starting materials (aryl halide, amine, boronic acid, etc.) can act as catalyst poisons.[1][2] Assess the purity of your reagents and consider purification if necessary. For liquid reagents, passing them through a plug of activated alumina (B75360) can be effective.[2]

  • Solvent and Base Quality: Use anhydrous, degassed solvents.[1] The quality and choice of the base are critical; ensure it is fresh, has been stored under an inert atmosphere, and is sufficiently soluble in the reaction solvent.[1][3]

  • Catalyst Handling: While this compound precatalysts are often air-stable, it is good practice to handle them quickly in the air and store them under an inert atmosphere to prevent slow degradation.[1]

FAQ 2: I've confirmed my basic setup is correct, but the conversion is still poor. Could the issue be with catalyst activation?

Yes, inefficient activation of the Pd(II) precatalyst to the catalytically active Pd(0) species is a common hurdle.[1]

  • Base Selection: The base plays a crucial role in the activation of the precatalyst.[1] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[1][3] For Suzuki-Miyaura couplings, inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are commonly used.[1] The choice of base can be substrate-dependent, and screening different bases may be necessary.

  • Pre-activation: If using a Pd(II) salt instead of a precatalyst, pre-stirring the Pd(II) source and this compound ligand at room or elevated temperature before adding the other reagents can facilitate the formation of the active catalyst.[2]

FAQ 3: How do I choose the optimal solvent and temperature for my this compound-catalyzed reaction?

Solvent and temperature are critical parameters that influence reaction rates and catalyst stability.

  • Solvent Choice: The solvent should dissolve the reagents and the base.[4] Common solvents for this compound-catalyzed reactions include toluene, dioxane, and THF.[4][5] The polarity and coordinating ability of the solvent can impact catalyst activity and stability.

  • Temperature Optimization: Typically, these reactions are run at elevated temperatures, often between 80-110 °C.[3] However, for thermally sensitive substrates, lower temperatures with a stronger base might be more effective.[4] Conversely, if the reaction is sluggish, a moderate increase in temperature could improve conversion. A temperature screen is often a valuable optimization step.[6]

FAQ 4: My reaction starts but then stalls. What could be causing catalyst deactivation?

Catalyst deactivation can occur through various pathways, leading to incomplete reactions.

  • Oxidation: As mentioned, the Pd(0) catalyst is sensitive to oxygen.[1] Inadequate degassing or a leak in your system can lead to catalyst oxidation and deactivation.

  • Ligand Degradation: Phosphine ligands like this compound can be susceptible to oxidation or P-C bond cleavage under certain conditions.[7]

  • Substrate-Induced Deactivation: Certain functional groups on the substrate, particularly coordinating groups like those found in some heterocycles, can bind to the palladium center and inhibit catalysis.[8] In such cases, a change in ligand or reaction conditions may be necessary.

  • Inhibitory Effects of Reaction Components: In some cases, reaction byproducts or even the starting materials themselves (like aryl iodides in Buchwald-Hartwig reactions) can have an inhibitory effect on the catalyst.[4]

Data Presentation: Optimizing Reaction Conditions

Systematic screening of reaction parameters is key to overcoming low conversion. The following tables provide illustrative data on how changing the base or solvent can impact the yield of a model Buchwald-Hartwig amination reaction.

Table 1: Effect of Base on Reaction Yield

EntryBasepKa of Conjugate AcidYield (%)
1K₃PO₄12.315
2Cs₂CO₃10.345
3K₂CO₃10.330
4NaOt-Bu19.095
5LHMDS26.092

Reaction Conditions: Aryl bromide (1.0 equiv), amine (1.2 equiv), Pd precatalyst (2 mol%), this compound (2.2 mol%), toluene, 100 °C, 16 h.

Table 2: Effect of Solvent on Reaction Yield

EntrySolventDielectric Constant (ε)Yield (%)
1Toluene2.495
2Dioxane2.288
3THF7.675
4DMF36.750

Reaction Conditions: Aryl bromide (1.0 equiv), amine (1.2 equiv), NaOt-Bu (1.4 equiv), Pd precatalyst (2 mol%), this compound (2.2 mol%), 100 °C, 16 h.

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination Reaction

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the this compound ligand (e.g., 1.1-1.2 equiv relative to Pd).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

This diagram outlines a logical sequence of steps to diagnose and resolve low conversion issues in this compound-catalyzed reactions.

TroubleshootingWorkflow start Low Conversion Observed initial_checks Initial Checks: - Inert Atmosphere - Reagent Purity - Solvent/Base Quality start->initial_checks problem_solved1 Problem Solved? initial_checks->problem_solved1 catalyst_activation Investigate Catalyst Activation: - Screen Bases - Pre-activation problem_solved1->catalyst_activation No end_success High Conversion Achieved problem_solved1->end_success Yes problem_solved2 Problem Solved? catalyst_activation->problem_solved2 optimize_conditions Optimize Reaction Conditions: - Screen Solvents - Vary Temperature - Adjust Catalyst Loading problem_solved2->optimize_conditions No problem_solved2->end_success Yes problem_solved3 Problem Solved? optimize_conditions->problem_solved3 deactivation_issues Consider Catalyst Deactivation: - Check for O₂ leak - Substrate Compatibility - Different Ligand problem_solved3->deactivation_issues No problem_solved3->end_success Yes end_further_help Consult Further Resources deactivation_issues->end_further_help

Caption: A stepwise guide to troubleshooting low conversion.

Diagram 2: Buchwald-Hartwig Catalytic Cycle with Potential Failure Points

This diagram illustrates the key steps of the catalytic cycle and highlights where issues leading to low conversion can arise.

CatalyticCycle cluster_cycle Catalytic Cycle cluster_failures Potential Failure Points Pd0 L-Pd(0) PdII_OA L-Pd(II)(Ar)(X) Pd0->PdII_OA Oxidative Addition (Ar-X) F1 1. Inefficient Catalyst Activation (Pd(II) Precatalyst → Pd(0)) Pd0->F1 F4 4. Catalyst Deactivation (e.g., Oxidation to Pd(II)) Pd0->F4 PdII_Amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ PdII_OA->PdII_Amine Ligand Exchange (HNR¹R²) F2 2. Oxidative Addition Failure (Unreactive Ar-X) PdII_OA->F2 PdII_Amido L-Pd(II)(Ar)(NR¹R²) PdII_Amine->PdII_Amido Deprotonation (Base) F3 3. Slow Deprotonation (Weak Base) PdII_Amine->F3 PdII_Amido->Pd0 Reductive Elimination (Ar-NR¹R²)

Caption: The key steps in the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing base selection for the Buchwald-Hartwig amination, particularly when using Amphos and related biaryl monophosphine ligands.

Troubleshooting Guide

This section addresses common problems encountered during the Buchwald-Hartwig amination, with a focus on base-related issues.

Q: My reaction yield is low, or I'm observing no product formation. What are the potential base-related issues?

A: Low or no conversion can stem from several factors related to the choice of base:

  • Insufficient Base Strength: The base may be too weak to effectively deprotonate the amine or the palladium-amine complex, which is a crucial step in the catalytic cycle.[1][2] For less acidic amines (e.g., secondary alkylamines), a strong base like sodium tert-butoxide (NaOtBu) is often required.[3]

  • Poor Solubility: The effectiveness of inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be hampered by their poor solubility in common organic solvents like toluene (B28343) or THF.[3] If the base is not at least partially soluble, the reaction can be extremely slow or fail altogether.

  • Catalyst Inhibition: While less common for bases, certain conditions can lead to catalyst inhibition. For example, in polar solvents, some bases can coordinate too strongly to the palladium center, forming a stable resting state and slowing down catalysis.[4][5] For challenging substrates like 2-halopyridines, the pyridine (B92270) nitrogen itself can poison the catalyst, a problem that base selection alone may not solve.[1]

Solutions:

  • Switch to a Stronger Base: If you are using a weak base (e.g., K₂CO₃) with a non-acidic amine, consider switching to a stronger base such as NaOtBu or LHMDS.[3]

  • Improve Solubility: If using an inorganic base, consider switching to a more soluble option like cesium carbonate (Cs₂CO₃). Alternatively, changing the solvent to something more polar like t-BuOH or DMF (with caution, as DMF can sometimes inhibit the catalyst) might improve solubility.[6]

  • Screen Different Base Classes: Test a range of bases, including alkoxides (NaOtBu), carbonates (Cs₂CO₃), and phosphates (K₃PO₄), to find the optimal choice for your specific substrate combination.[7]

Q: I am observing significant decomposition of my starting material. Could the base be the cause?

A: Yes, substrate decomposition is a common issue directly linked to the use of an overly strong base.

  • Base-Sensitive Functional Groups: Functional groups such as esters, nitro groups, ketones, and some protecting groups (e.g., TBDMS) can be sensitive to strong bases like NaOtBu, especially at elevated temperatures.[8][9] This can lead to hydrolysis, elimination, or other undesired side reactions.

  • Sensitive Heterocycles: Many heterocyclic compounds, particularly five-membered heteroarenes, are unstable in the presence of strong bases and can undergo decomposition.[10] This decomposition can also generate species that act as catalyst poisons, further reducing the reaction yield.[10]

Solutions:

  • Use a Weaker Base: This is the most direct solution. Screen weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] These are often sufficient for coupling with more acidic nucleophiles like anilines or amides.

  • Consider Moderately Strong Bases: For substrates that decompose with NaOtBu but fail to react with weak carbonates, a base of intermediate strength like sodium trimethylsilanolate (NaOTMS, pKaH ≈ 11) can be an excellent choice.[10]

  • Lower the Reaction Temperature: If a strong base is necessary for the reaction to proceed, lowering the temperature may minimize substrate decomposition.

Q: My reaction is sluggish and does not go to completion. How can the choice of base affect the reaction rate?

A: The reaction rate is highly dependent on the efficiency of the deprotonation step in the catalytic cycle.

  • Slow Deprotonation: A base that is too weak for the specific amine nucleophile will lead to a slow deprotonation step, making it the rate-limiting step of the overall reaction.[8]

  • Physical Properties of the Base: For solid inorganic bases, the reaction can be limited by the solid-liquid phase transfer. The particle size and surface area of the base can significantly impact the reaction rate.

Solutions:

  • Optimize Base Strength: Ensure the pKa of the base's conjugate acid is sufficiently higher than that of the amine nucleophile. Stronger bases generally lead to faster reaction rates, provided the substrates are stable.[8]

  • Modify Physical Conditions: If using a solid inorganic base, try grinding it into a fine powder before use to increase its surface area. Vigorous stirring is also essential to maintain good mixing.

Frequently Asked Questions (FAQs)

Q: What is the primary role of the base in the Buchwald-Hartwig amination?

A: The base performs a critical function in the catalytic cycle. After the palladium catalyst undergoes oxidative addition with the aryl halide and coordinates with the amine, the base deprotonates the coordinated amine. This forms a palladium-amido complex, which is the necessary intermediate for the final, bond-forming step of reductive elimination.[2][11]

Q: How do I choose between a strong base (like NaOtBu) and a weak base (like Cs₂CO₃)?

A: The choice depends on a trade-off between reactivity and substrate compatibility.

  • Use a strong base (e.g., NaOtBu, LHMDS) for less acidic nucleophiles like primary and secondary alkylamines, or when faster reaction rates are desired. These bases are highly effective but risk decomposing sensitive functional groups.[3][12]

  • Use a weak base (e.g., Cs₂CO₃, K₃PO₄) when your aryl halide or amine contains base-sensitive functional groups (esters, nitro groups, etc.).[7][8] These are generally suitable for more acidic nucleophiles like anilines, amides, and indoles.

Q: Does the solubility of the base matter?

A: Yes, solubility is a critical and often underestimated factor.[3] An insoluble base can lead to slow and inefficient reactions due to poor contact with the catalyst and substrates in the solution phase. Among common inorganic bases, Cs₂CO₃ is often favored due to its relatively better solubility in organic solvents compared to K₂CO₃ or K₃PO₄.[13]

Q: Can I use organic bases for this reaction?

A: Yes, but with limitations. Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are soluble and can be functional group tolerant. However, theoretical and experimental studies have shown that the energy barrier for deprotonation using neutral organic bases like DBU can be prohibitively high in nonpolar solvents.[2][5][14] They are sometimes used in combination with inorganic bases or for specific applications like microwave-assisted reactions.[3]

Data Presentation

Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination

BaseAbbreviationTypepKa of Conjugate Acid (pKaH)Typical Applications & Considerations
Sodium tert-butoxideNaOtBuStrong~19[12]Highly effective for a wide range of amines; promotes fast reactions. Incompatible with many base-sensitive functional groups.[3][8]
Lithium bis(trimethylsilyl)amideLHMDSStrong~26Useful for reactions at lower temperatures and with substrates bearing protic functional groups (e.g., -OH).[8]
Cesium carbonateCs₂CO₃Weak~10.3Good choice for base-sensitive substrates; better solubility than other inorganic carbonates.[13]
Potassium phosphateK₃PO₄Weak~12.3A mild and effective base for coupling anilines and other acidic amines.[6]
Potassium carbonateK₂CO₃Weak~10.3A cost-effective weak base, but poor solubility can limit its effectiveness.[8]
Sodium trimethylsilanolateNaOTMSModerate~11[10]Excellent for sensitive heterocycles where strong bases cause decomposition and weak bases are ineffective.[10]

Note: pKa values are approximate and can vary depending on the solvent and measurement conditions.[15]

Experimental Protocols

General Protocol for Small-Scale Base Screening

This protocol provides a framework for efficiently screening different bases to find the optimal conditions for your specific substrates.

1. Preparation:

  • In an array of oven-dried vials, each containing a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.1 mmol).

  • Add the palladium precatalyst (e.g., this compound Pd G3, 1-2 mol%) and any additional ligand if not using a precatalyst.

2. Inert Atmosphere Setup:

  • Cap each vial with a septum and place them in a reaction block or rack.

  • Purge the vials with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting an inlet needle and an outlet needle through the septum.

3. Reagent Addition:

  • Under a positive pressure of inert gas, add the base to be screened (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; typically 1.5-2.0 equiv.) to each designated vial.

  • Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) to each vial via syringe.

  • Finally, add the amine (1.1-1.2 equiv.) to each vial via syringe.

4. Reaction and Monitoring:

  • Place the reaction block on a stirrer hotplate and heat to the desired temperature (e.g., 80-100 °C).[11]

  • Stir the reactions vigorously for the intended duration (e.g., 4-24 hours).

  • Monitor the progress of each reaction by taking small aliquots at set time points and analyzing them by TLC, GC-MS, or LC-MS.

5. Workup and Analysis:

  • After the reaction is complete, cool the vials to room temperature.

  • Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate) and pass through a small plug of silica (B1680970) or celite to filter out the palladium catalyst and inorganic salts.

  • Analyze the crude filtrate to determine the conversion and yield for each base, allowing for direct comparison.

Visualizations

Diagram 1: Workflow for Base Selection

Base_Selection_Workflow sub Analyze Substrates (Aryl Halide & Amine) sensitive Base-Sensitive Functional Groups? sub->sensitive amine_pka Amine pKa High (e.g., Alkylamine)? sensitive->amine_pka No start_weak Start with Weak Base (e.g., Cs2CO3, K3PO4) sensitive->start_weak Yes amine_pka->start_weak No start_strong Start with Strong Base (e.g., NaOtBu) amine_pka->start_strong Yes reaction_ok1 Reaction Successful? start_weak->reaction_ok1 reaction_ok2 Decomposition Observed? start_strong->reaction_ok2 optimize Optimize Conditions (Temp, Time, Conc.) reaction_ok1->optimize Yes screen_stronger Screen Stronger Bases (NaOtBu, LHMDS) reaction_ok1->screen_stronger No / Low Yield reaction_ok2->optimize No screen_weaker Screen Weaker Bases (Cs2CO3, K3PO4, NaOTMS) reaction_ok2->screen_weaker Yes

Caption: A decision-making workflow for selecting an appropriate base.

Diagram 2: Role of the Base in the Buchwald-Hartwig Catalytic Cycle

Catalytic_Cycle pd0 L-Pd(0) oa Oxidative Addition pd0->oa pd2_complex L-Pd(II)(Ar)(X) oa->pd2_complex  Ar-X amine_coord + R2NH pd2_complex->amine_coord pd2_amine [L-Pd(II)(Ar)(NHR2)]+ X- amine_coord->pd2_amine deprotonation Deprotonation (Key Role of Base) pd2_amine->deprotonation  + Base pd2_amido L-Pd(II)(Ar)(NR2) deprotonation->pd2_amido  - [Base-H]+ X- pd2_amido->pd0 re Reductive Elimination pd2_amido->re product Ar-NR2 re->product

Caption: The Buchwald-Hartwig catalytic cycle, highlighting the base's role.

References

Technical Support Center: Improving Catalyst Stability in Amphos-Mediated Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst stability in Amphos-mediated cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound ligand in my cross-coupling reaction and why is it prone to instability?

A1: this compound, a bulky and electron-rich phosphine (B1218219) ligand, is critical for the efficacy of many palladium-catalyzed cross-coupling reactions. Its primary roles are to stabilize the palladium center and to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] The steric bulk of the this compound ligand promotes the formation of a highly active monoligated Pd(0) species, which is often necessary for the coupling of challenging substrates like aryl chlorides.[3] However, the phosphine ligand itself can be susceptible to oxidation, and the catalytic complex can decompose under certain conditions, leading to the formation of inactive palladium black.[4][5]

Q2: I'm observing a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active palladium species aggregates into catalytically inactive palladium metal.[4] This is a common mode of catalyst deactivation.

  • Common Causes :

    • Presence of Oxygen : The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and decomposition.[4][6]

    • High Temperatures : Elevated temperatures can accelerate the rate of catalyst decomposition.[7]

    • Ligand Dissociation : An insufficient amount of the this compound ligand can leave the palladium center exposed and prone to aggregation.[8]

    • Incompatible Reagents : Impurities in solvents or reagents can act as catalyst poisons.[6]

  • Prevention Strategies :

    • Ensure a robust inert atmosphere by thoroughly degassing solvents and using proper Schlenk line or glovebox techniques.[4]

    • Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration.[4]

    • For in-situ catalyst generation, using a slight excess of the phosphine ligand (e.g., a 1:1.2 Pd:ligand ratio) can improve stability.[9]

    • Use high-purity, anhydrous solvents and reagents.[6]

Q3: My reaction is sluggish or shows low conversion. What are the initial troubleshooting steps?

A3: Low conversion is a frequent issue that can often be resolved by systematically checking the reaction setup and components.

  • Initial Checks :

    • Reagent Purity : Verify the purity of the aryl halide, coupling partner (e.g., boronic acid, amine), and base. Impurities can poison the catalyst.[6]

    • Solvent and Base Quality : Use anhydrous and thoroughly degassed solvents. Ensure the base is fresh, of high purity, and has been handled under an inert atmosphere.[6]

    • Inert Atmosphere : Confirm that the reaction vessel was properly purged and is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]

    • Catalyst Activation : Inefficient activation of the Pd(II) precatalyst to the active Pd(0) species is a common culprit. Ensure your base is strong enough and conditions are suitable for this reduction to occur.[4]

    • Mixing : In heterogeneous mixtures, especially with solid inorganic bases, ensure vigorous stirring to facilitate reaction.[9]

Q4: How does the choice of base and solvent affect the stability of the this compound-palladium catalyst?

A4: The base and solvent system is crucial for both catalyst activity and stability. The base is often required to activate the precatalyst and participate in the catalytic cycle (e.g., deprotonating an amine in Buchwald-Hartwig amination).[4] However, an inappropriate base can lead to side reactions or catalyst degradation. The solvent must be able to dissolve the reactants and the catalytic species to ensure a homogeneous reaction. Poor solubility can lead to localized high concentrations and potential decomposition. Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can bind to the palladium center and inhibit the reaction.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If initial checks on reagent purity and inert atmosphere have been performed, consider the following optimizations.

Table 1: Troubleshooting Low Yield in this compound-Mediated Couplings

Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst Activation Screen stronger bases (e.g., NaOtBu, LHMDS for aminations; K₃PO₄ for Suzuki couplings).[3][11]The base is critical for the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[4]
Suboptimal Temperature Incrementally increase the reaction temperature (e.g., in 10 °C intervals from 80 °C to 110 °C).[3]Some couplings, especially with challenging substrates like aryl chlorides, require higher thermal energy.[11]
Poor Reagent Solubility Screen alternative solvents (e.g., Toluene, Dioxane, 2-MeTHF, CPME).[11]Ensuring all components are in solution is critical for efficient catalysis.
Steric Hindrance Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%).[12]Sterically demanding substrates may require a higher concentration of the active catalyst to achieve a reasonable reaction rate.
Ligand Degradation For in-situ preparations, consider a higher ligand-to-palladium ratio (e.g., 1.2:1 to 2:1).[11]An excess of the phosphine ligand can help stabilize the catalytic species and prevent decomposition.[9]
Issue 2: Catalyst Decomposition (Palladium Black Formation)

The formation of palladium black indicates that the catalyst is precipitating out of the solution.

Table 2: Optimizing Parameters to Prevent Catalyst Decomposition

Parameter Typical Range Notes on Improving Stability
Catalyst Loading 0.5 - 2.0 mol%[11][12]While counterintuitive, excessively low catalyst loading without full optimization of other parameters can sometimes lead to decomposition. Start with 1-2 mol% for initial trials.
Ligand:Palladium Ratio 1:1 to 2:1[11]For in-situ catalyst generation from a palladium salt (e.g., Pd(OAc)₂), a ratio of 1:1.2 to 1:1.5 (Pd:this compound) can enhance stability.[9] Precatalysts like PdCl(crotyl)this compound have a fixed 1:1 ratio.[3]
Temperature 80 - 120 °C[11]High temperatures can accelerate decomposition. If palladium black is observed, try reducing the temperature and extending the reaction time.[4]
Solvent Toluene, Dioxane, THF, 2-MeTHF[11]Ensure the solvent is anhydrous and rigorously degassed. Oxygen is a primary cause of catalyst decomposition.[3]
Base K₃PO₄, Cs₂CO₃, NaOtBu, LHMDS[11]Use a high-purity base. In some cases, a weaker base may be less harsh on the catalyst system, though it may require higher temperatures.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling using an this compound-Palladium Precatalyst

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.1 - 1.5 equiv)

  • This compound-Palladium Precatalyst (e.g., PdCl₂(this compound)₂) (1 mol%)[13]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[11]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[11]

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and this compound-palladium precatalyst.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[6]

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[11]

  • Stir the reaction mixture vigorously for the specified time, monitoring progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.[14]

Visualizing Workflows and Pathways

G Troubleshooting Low Yield in this compound-Mediated Couplings start Low or No Yield Observed check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok Checks Performed fix_reagents Purify Reagents, Improve Inert Technique reagents_ok->fix_reagents No optimize_base Screen Stronger Base (e.g., NaOtBu, K3PO4) reagents_ok->optimize_base Yes fix_reagents->start Re-run Reaction yield_improved Yield Improved? optimize_base->yield_improved Run Experiment increase_temp Increase Temperature (80 -> 110 °C) screen_solvent Screen Solvent (Toluene, Dioxane, etc.) increase_temp->screen_solvent No Improvement increase_temp->yield_improved Run Experiment increase_loading Increase Catalyst Loading (1 -> 2-3 mol%) screen_solvent->increase_loading No Improvement screen_solvent->yield_improved Run Experiment increase_loading->yield_improved Run Experiment yield_improved->increase_temp No success Problem Solved yield_improved->success Yes consult Consult Further (Consider alternative ligand) yield_improved->consult No, after all steps

Caption: A logical workflow for troubleshooting low product yield.

Catalyst_Cycle This compound-Pd Catalyst Activation and Deactivation Pathway cluster_cycle Catalytic Cycle cluster_activation Activation cluster_deactivation Deactivation Pathways Pd0 (this compound)Pd(0) Active Catalyst OxAdd Oxidative Addition (this compound)Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Pd_Black Pd(0) Agglomeration (Palladium Black) Pd0->Pd_Black High Temp. Low [Ligand] Oxidation Oxidized Ligand/ Inactive Pd(II) Pd0->Oxidation Oxygen Impurity Transmetal Transmetalation OxAdd->Transmetal + Nu-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Nu Product RedElim->Product Precatalyst (this compound)Pd(II) Precatalyst (e.g., PdCl(crotyl)this compound) Precatalyst->Pd0  Base (Reduction)

References

managing air and moisture sensitivity of Amphos-palladium catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amphos-palladium catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of these air and moisture-sensitive catalysts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Are this compound-palladium precatalysts air-stable?

A1: Yes, many this compound-palladium precatalysts, such as PdCl(crotyl)this compound, are designed to be air- and moisture-stable as solids.[1] This allows for easier handling and storage compared to highly air-sensitive catalysts. However, it is crucial to understand that while the precatalyst is stable, the active Pd(0) species generated in the reaction mixture is sensitive to oxygen.[2] Therefore, while you can handle the solid precatalyst in the air for short periods (e.g., weighing), the reaction itself must be performed under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is still recommended to keep the catalyst under an inert atmosphere to prevent slow degradation.[2]

Q2: What are the visual signs of catalyst decomposition?

A2: A fresh, active this compound-palladium precatalyst solution is typically a clear, homogeneous yellow.[3] Signs of decomposition include a color change to orange, brown, or the formation of a black, insoluble powder known as palladium black.[3] The appearance of palladium black indicates the aggregation of Pd(0) metal and a loss of catalytic activity. This can be triggered by exposure to air, impurities in the reagents or solvents, or excessively high reaction temperatures.[3]

Q3: How should I store my this compound-palladium catalyst?

A3: For optimal longevity, store your this compound-palladium catalyst in a cool, dry place under an inert atmosphere, such as in a desiccator or a glovebox. While many precatalysts are air-stable for short periods, long-term exposure to air and moisture can lead to gradual degradation.

Q4: What is the typical catalyst loading for a cross-coupling reaction?

A4: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, a general guideline for this compound-palladium catalysts is between 0.5 and 2 mol%. For highly efficient reactions, loadings as low as 0.05 mol% have been reported. It is always recommended to screen catalyst loading to find the optimal level for your specific application.

Troubleshooting Guide

This guide addresses common problems encountered during cross-coupling reactions using this compound-palladium catalysts.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The active Pd(0) species has been deactivated by oxygen.- Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen).- Use anhydrous and degassed solvents.
Inefficient Precatalyst Activation: The Pd(II) precatalyst is not being effectively reduced to the active Pd(0) species.- Check the quality and freshness of your base. Ensure it has been stored under an inert atmosphere.- Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Poor Substrate Quality: Impurities in your starting materials (aryl halide, boronic acid, amine, etc.) can poison the catalyst.- Purify your starting materials before use.- Ensure your reagents are dry and stored properly.
Formation of Palladium Black Catalyst Decomposition: The Pd(0) species is aggregating and precipitating out of solution.- Lower the reaction temperature.- Ensure a strictly inert atmosphere is maintained throughout the reaction.- Check for and remove any impurities that could be reducing the catalyst too quickly or causing aggregation.
High Catalyst Concentration: A high local concentration of the catalyst can promote aggregation.- Ensure vigorous stirring to maintain a homogeneous solution.- Add the catalyst to the reaction mixture under conditions of good agitation.
Reaction Stalls Ligand Degradation: The this compound ligand may be degrading under the reaction conditions.- Phosphine (B1218219) ligands can be oxidized to phosphine oxides in the presence of trace oxygen. Ensure a robust inert atmosphere.- Consider if any of your substrates or reagents are incompatible with the phosphine ligand.
Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalysis.- This is a more complex issue that may require a mechanistic investigation. Consider varying the reaction concentration or temperature.

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • This compound-palladium precatalyst (e.g., PdCl(crotyl)this compound)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the this compound-palladium precatalyst (0.5-2.0 mol%).

  • Add the degassed solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Performance Data for this compound-Palladium Catalysts

The following table summarizes typical performance data for this compound-palladium catalysts in various cross-coupling reactions. Please note that results can vary significantly based on the specific substrates and conditions used.

Reaction Type Aryl Halide Coupling Partner Catalyst Loading (mol%) Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Suzuki-Miyaura4-ChloroanisolePhenylboronic acid1.0K₃PO₄Toluene/H₂O1002>95
Suzuki-Miyaura2-Bromopyridine4-Methylphenylboronic acid2.0K₂CO₃Dioxane1001285-95
Buchwald-Hartwig4-ChlorotolueneMorpholine1.0NaOtBuToluene1004>98
Buchwald-Hartwig2-Bromo-N,N-dimethylanilineAniline1.5K₃PO₄Dioxane1102475-85

Visualizing Catalyst Management Workflows

Logical Workflow for Troubleshooting Low Conversion

This diagram outlines a systematic approach to troubleshooting low conversion in a cross-coupling reaction.

G Troubleshooting Low Conversion start Low or No Conversion Observed check_inert Verify Inert Atmosphere (Purging, Degassed Solvents) start->check_inert check_reagents Assess Reagent Quality (Purity, Dryness) check_inert->check_reagents Atmosphere OK fail Consult Further (Mechanistic Studies) check_inert->fail Atmosphere Faulty check_catalyst Evaluate Catalyst (Age, Storage, Visual Inspection) check_reagents->check_catalyst Reagents OK check_reagents->fail Reagents Impure optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_catalyst->optimize_conditions Catalyst OK check_catalyst->fail Catalyst Degraded success Problem Resolved optimize_conditions->success Optimization Successful optimize_conditions->fail Optimization Fails

Caption: A step-by-step guide to diagnosing and resolving low reaction conversion.

Experimental Workflow for Handling Air-Stable Precatalysts

This diagram illustrates the recommended procedure for setting up a reaction using a bench-stable this compound-palladium precatalyst.

G Handling Air-Stable Precatalysts start Start weigh_catalyst Weigh Precatalyst in Air (on weighing paper or in a vial) start->weigh_catalyst add_catalyst Add Precatalyst to Flask (under positive inert gas flow) weigh_catalyst->add_catalyst prepare_flask Prepare Reaction Flask (Dry glassware, add substrates & base) purge_flask Purge Flask with Inert Gas (3x vacuum/backfill cycles) prepare_flask->purge_flask purge_flask->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent run_reaction Heat and Stir Reaction (under inert atmosphere) add_solvent->run_reaction end Reaction Complete run_reaction->end

Caption: Recommended workflow for setting up a reaction with a bench-stable precatalyst.

References

Technical Support Center: Strategies to Minimize Side Reactions in Suzuki Couplings with Amphos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing the Amphos ligand. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on minimizing common side reactions and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your Suzuki coupling experiments with this compound in a question-and-answer format.

Q1: I am observing a significant amount of protodeboronation of my boronic acid. What is causing this and how can I prevent it?

A1: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source, replacing the C-B bond with a C-H bond. While often base-catalyzed, recent studies have shown that palladium complexes with bulky phosphine (B1218219) ligands, such as this compound, can actively promote this undesired reaction.[1][2][3][4][5] The steric bulk of this compound can favor the formation of a reactive intermediate that readily undergoes protonolysis, even with trace amounts of water.[1][2]

Troubleshooting Strategies:

  • Rigorous Exclusion of Water: Use anhydrous solvents and dry your reagents thoroughly, especially the base. Consider storing reagents in a desiccator.

  • Solvent Choice: Employ aprotic solvents like dioxane or toluene. While the addition of some water can be beneficial in certain Suzuki couplings, it can exacerbate protodeboronation when using bulky ligands.[6]

  • Use of Stable Boronic Acid Derivatives: Consider using more stable boronic esters, such as pinacol (B44631) esters (Bpin) or MIDA boronates, which release the boronic acid slowly into the reaction mixture, keeping its concentration low and favoring transmetalation over protodeboronation.[7]

  • Temperature Control: While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation. If this side reaction is significant, try running the reaction at a lower temperature.

Q2: My reaction is producing a substantial amount of homocoupled product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is often promoted by the presence of oxygen and Pd(II) species.[8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[9]

Troubleshooting Strategies:

  • Inert Atmosphere: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[8][9]

  • Use of Pd(0) Precatalysts: Instead of Pd(II) sources like Pd(OAc)₂, which require in-situ reduction, consider using a Pd(0) precatalyst such as Pd₂(dba)₃.[8]

  • Addition of a Mild Reducing Agent: Adding a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) can help maintain the palladium in its active Pd(0) state.[8][10]

  • Ligand Choice: Bulky, electron-rich ligands like this compound are generally good at promoting the desired reductive elimination step over processes that can lead to homocoupling.[7]

Q3: I am seeing dehalogenation of my aryl halide starting material. What are the likely causes and solutions?

A3: Dehalogenation is the replacement of the halogen on your electrophile with a hydrogen atom. This can occur via β-hydride elimination if there are β-hydrogens on an alkyl-palladium intermediate, or through reaction with hydride sources in the reaction mixture.[11]

Troubleshooting Strategies:

  • Choice of Base: Avoid using bases that can also act as hydride donors, such as certain amine bases if dehalogenation is a problem. Carbonate or phosphate (B84403) bases are generally preferred.

  • Solvent Purity: Ensure your solvent is free from impurities that could act as hydride sources. For example, alcohols can sometimes be a source of hydrides.

  • Strictly Inert Conditions: As with other side reactions, maintaining a strictly inert atmosphere can help to suppress various decomposition and side pathways.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the expected impact of key reaction parameters on the yield of the desired product and the formation of common side products when using the this compound ligand. These are based on general principles for Suzuki couplings with bulky phosphine ligands.

Parameter Condition A Condition B Expected Outcome with this compound Primary Side Reaction Minimized
Base Weaker Base (e.g., K₂CO₃)Stronger Base (e.g., K₃PO₄, Cs₂CO₃)Increased yield with stronger base for challenging substrates.[12]Incomplete reaction
Solvent Protic co-solvent (e.g., Toluene/H₂O)Anhydrous Aprotic (e.g., Dioxane)May decrease protodeboronation with anhydrous solvent.[1][2]Protodeboronation
Atmosphere AirInert (N₂ or Ar)Significantly higher yield and lower side products under inert atmosphere.[9][10]Homocoupling, Catalyst Decomposition
Boronic Acid Derivative Boronic AcidPinacol Ester (Bpin)Slower reaction rate but potentially higher yield due to reduced side reactions.[7]Protodeboronation

Experimental Protocols

Below is a detailed methodology for a representative Suzuki-Miyaura coupling reaction using a PdCl₂(this compound)₂ precatalyst, based on a protocol from TCI.[4][6][13][14]

General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl chloride (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 1.5 eq.).

  • Catalyst Addition: Add the PdCl₂(this compound)₂ catalyst (0.01 eq., 1 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 10:1 v/v).

  • Inert Atmosphere: Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Example from TCI Practical Examples: [4]

  • Reactants: 3-Amino-2-chloropyridine (6.2 mmol), 2-Methylphenylboronic acid (7.4 mmol, 1.2 eq.)

  • Catalyst: PdCl₂(this compound)₂ (0.062 mmol, 1 mol%)

  • Base: K₂CO₃ (9.4 mmol, 1.5 eq.)

  • Solvent: Toluene (20 mL) and Water (2 mL)

  • Conditions: Reflux at 90 °C for 5 hours under N₂.

  • Yield: 79% of 2-(o-tolyl)-3-pyridinamine.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting Suzuki couplings with this compound.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Product Formation side_product Identify Major Side Product start->side_product protodeboronation Protodeboronation side_product->protodeboronation C-B bond replaced by C-H homocoupling Homocoupling side_product->homocoupling Symmetrical biaryl from boronic acid dehalogenation Dehalogenation side_product->dehalogenation Halogen replaced by H action1 Use Anhydrous Solvents Use Bpin or MIDA esters Lower Temperature protodeboronation->action1 action2 Rigorous Degassing Use Pd(0) Precatalyst Add Mild Reducing Agent homocoupling->action2 action3 Change Base Ensure Solvent Purity dehalogenation->action3

Caption: A troubleshooting workflow for common side reactions in Suzuki couplings.

Logical_Relationship This compound This compound Ligand Properties Bulky & Electron-Rich This compound->Properties PromotesOA Promotes Oxidative Addition & Reductive Elimination Properties->PromotesOA Beneficial PromotesPDB Can Promote Protodeboronation Properties->PromotesPDB Detrimental Solution Mitigation Strategy: Control of Water Content PromotesPDB->Solution

Caption: Logical relationship between this compound properties and side reactions.

References

effect of solvent choice on Amphos-catalyzed reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amphos-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on optimizing reaction efficiency, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound ligand in palladium-catalyzed cross-coupling reactions?

A1: The this compound ligand, a bulky and electron-rich phosphine, is crucial for facilitating the catalytic cycle, particularly in challenging reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2] Its significant steric bulk promotes the formation of the active monoligated Pd(0) species, which is essential for the oxidative addition of difficult substrates like aryl chlorides.[1] Furthermore, the electron-donating character of the ligand enhances the reactivity of the palladium center, leading to more efficient catalytic turnover.[1] Precatalysts such as PdCl(crotyl)this compound or PdCl₂(this compound)₂ are often used because they are air-stable and provide efficient activation and delivery of the ligand.[1][2][3]

Q2: How does the choice of solvent generally affect the efficiency of a cross-coupling reaction?

A2: The solvent is a critical parameter that can significantly influence the rate, selectivity, and overall success of a palladium-catalyzed cross-coupling reaction.[4] Its primary roles include dissolving reagents to ensure they can interact, and acting as a heat sink to regulate temperature.[4][5] However, the solvent also has more subtle but crucial effects: it can influence catalyst stability, compete with ligands for coordination to the palladium center, and affect the solubility of inorganic bases and substrates.[4][6] In some cases, the solvent can even directly participate in the formation of the active Pd(0) catalyst from a Pd(II) precatalyst.[4]

Q3: What are the most commonly used solvents for this compound-catalyzed reactions and why?

A3: Aprotic solvents are most frequently used for this compound-catalyzed reactions. Common choices include:

  • Toluene (B28343): A non-polar solvent often favored for its ability to dissolve organic substrates and its high boiling point, which is suitable for reactions requiring elevated temperatures.[7][8]

  • Dioxane and Tetrahydrofuran (THF): These are polar aprotic ethereal solvents that are also widely used.[1][8] Their coordinating ability can sometimes influence the catalytic cycle.[9]

  • Aqueous or Biphasic Systems: For certain reactions, particularly Suzuki-Miyaura couplings, the presence of water can be beneficial, profoundly increasing catalyst activity.[10][11][12] These systems often involve a primary organic solvent like toluene mixed with water.[3][10]

The optimal solvent depends heavily on the specific substrates, the type of coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig), and the base being used.[6][8]

Troubleshooting Guide: Solvent-Related Issues

This guide addresses common problems encountered during this compound-catalyzed reactions where solvent choice is a likely contributing factor.

Issue Potential Solvent-Related Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Poor Solubility of Reactants/Base: One or more components (e.g., aryl halide, boronic acid, inorganic base) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.[1] 2. Catalyst Inhibition/Deactivation: The solvent may not be adequately anhydrous or degassed, allowing oxygen or water to deactivate the sensitive Pd(0) catalyst.[7] Certain solvents can also coordinate too strongly to the metal center, inhibiting substrate binding.[9]1. Screen Solvents: Test a panel of standard solvents such as toluene, dioxane, and THF to identify the optimal medium for your specific substrate combination.[1] 2. Improve Solubility: For Suzuki couplings, consider adding water as a co-solvent to help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[3][12] For Buchwald-Hartwig aminations, ensure the base (e.g., NaOt-Bu) is fresh and soluble.[7] 3. Ensure Anhydrous & Degassed Conditions: Use anhydrous, degassed solvents, especially for moisture-sensitive reactions like Buchwald-Hartwig amination.[7][8] Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before and during the reaction.[3][7]
Slow Reaction Rate 1. Suboptimal Polarity: The solvent polarity may not be ideal for stabilizing key intermediates or transition states in the catalytic cycle.[4] 2. Low Reaction Temperature: The boiling point of the chosen solvent may be too low to provide the necessary thermal energy for efficient catalytic turnover, especially with challenging substrates like aryl chlorides.[8]1. Vary Solvent Polarity: Compare reaction rates in a non-polar solvent (toluene) versus a more polar one (dioxane, THF).[1] 2. Increase Temperature: If using a lower-boiling solvent like THF, consider switching to a higher-boiling one like toluene or dioxane to allow for higher reaction temperatures (e.g., 80-120 °C).[8]
Catalyst Decomposition (Observed as black precipitate) 1. Presence of Oxygen: The solvent was not properly degassed, leading to oxidation and precipitation of Pd(0) as palladium black.[1] 2. Solvent-Induced Aggregation: The solvent may not adequately stabilize the active palladium species, leading to aggregation and deactivation.[1]1. Rigorously Degas Solvents: Use methods like sparging with an inert gas for 15-30 minutes or a freeze-pump-thaw cycle to thoroughly remove dissolved oxygen.[1][7] 2. Use a Precatalyst: Using a well-defined precatalyst like PdCl(crotyl)this compound can lead to a cleaner formation of the active species compared to in situ generation.[1]
Inconsistent Results 1. Variable Solvent Quality: Using solvents from different suppliers or of different grades (e.g., technical vs. anhydrous) can introduce varying levels of impurities (water, peroxides) that affect the reaction.[7] 2. Sensitivity to Reaction Setup: The reaction outcome is highly sensitive to minor variations in solvent volume, degassing procedure, or moisture content.[1]1. Standardize Solvent Source and Grade: Use high-purity, anhydrous solvent from a single, reliable source for all experiments in a series to ensure reproducibility.[13] 2. Standardize Procedures: Ensure consistent and rigorous procedures for all experimental steps, including solvent degassing, reagent addition, and temperature control.[1]
Data Presentation: Effect of Solvent on Buchwald-Hartwig Amination Yield

The following table summarizes representative data on the effect of solvent choice on the yield of a typical Buchwald-Hartwig amination reaction between an aryl chloride and a secondary amine using a Pd/Amphos catalyst system.

Solvent Dielectric Constant (Polarity) Boiling Point (°C) Typical Reaction Temperature (°C) Representative Yield (%) Notes
Toluene2.4111100 - 11092%Often a good starting point; high temperature facilitates reaction of less reactive chlorides.[7][8]
Dioxane2.210110088%Polar aprotic solvent, good for dissolving many reactants. Must be free of peroxides.[8]
THF7.6666665%Lower boiling point may result in slower rates or incomplete conversion for difficult substrates.[8]
t-Butanol10.9828075%Protic solvent, can sometimes be effective but may interfere with strong bases.[14]

Note: Yields are illustrative and can vary significantly based on the specific substrates, base, catalyst loading, and reaction time.

Experimental Protocols & Workflows

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield or Slow Rate Observed check_purity Verify Reagent Purity & Inert Atmosphere Setup start->check_purity solvent_screen Screen Solvents (Toluene, Dioxane, THF) check_purity->solvent_screen If reagents are pure temp_increase Increase Reaction Temperature (If using Toluene/Dioxane) solvent_screen->temp_increase If improvement is minor end_good Problem Resolved solvent_screen->end_good If yield improves base_check Check Base Quality & Solubility temp_increase->base_check temp_increase->end_good If rate/yield improves cosolvent Consider Co-solvent (e.g., water) for Suzuki Couplings base_check->cosolvent If base solubility is an issue end_bad Consult Further Literature base_check->end_bad If no improvement cosolvent->end_good ExperimentalWorkflow prep 1. Vessel Preparation (Oven-dried flask, stir bar) reagents 2. Reagent Addition (in Glovebox) (Aryl Halide, Amine/Boronic Acid, Base, Pd/Amphos Precatalyst) prep->reagents solvent 3. Solvent Addition (Anhydrous, Degassed Solvent) reagents->solvent inert 4. Inerting (Seal vessel, purge with Ar/N₂) solvent->inert reaction 5. Reaction (Heat to desired temperature with stirring) inert->reaction monitor 6. Monitoring (TLC, GC, or LC-MS) reaction->monitor workup 7. Workup (Cool, quench, extract) monitor->workup Upon completion purify 8. Purification (Column Chromatography) workup->purify CatalyticCycle cluster_main cluster_solvent Solvent Influence pd0 Pd(0)L pd2_oa L-Pd(II)-Ar     |    X pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_amine L-Pd(II)-Ar     |    NR₂H pd2_oa->pd2_amine Amine Coordination (+ HNR₂) pd2_amide [L-Pd(II)-Ar      |     NR₂]⁻ pd2_amine->pd2_amide Deprotonation (- Base-H⁺) pd2_amide->pd0 Reductive Elimination (+ Ar-NR₂) s1 • Solvates ions (X⁻, Base-H⁺) • Stabilizes intermediates

References

catalyst decomposition pathways for Amphos-palladium complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amphos-palladium complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during catalytic cross-coupling reactions using this compound-based palladium catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound-palladium catalysts?

A1: this compound [di-tert-butyl(4-dimethylaminophenyl)phosphine] is a sterically bulky and electron-rich phosphine (B1218219) ligand. When complexed with palladium, it forms highly active catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1] The steric bulk promotes the formation of the active monoligated Pd(0) species, while its electron-donating properties facilitate the oxidative addition step, which is often rate-limiting. These catalysts are known for their high efficiency, even with challenging substrates like aryl chlorides, and can often be used at low catalyst loadings.

Q2: My reaction is sluggish or incomplete. What are the potential causes?

A2: Several factors can lead to poor catalyst performance. These include:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to oxidation and inactivation. Additionally, the this compound ligand itself can degrade under certain conditions.

  • Poor Precatalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient.

  • Substrate or Reagent Issues: Impurities in substrates, reagents, or solvents can poison the catalyst. The choice of base and solvent can also significantly impact reaction rates.

  • Low Reaction Temperature: While many reactions with this compound-palladium catalysts proceed at room temperature, some challenging couplings may require heating to overcome activation barriers.

Q3: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A3: The formation of palladium black, which is finely divided palladium metal, is a common sign of catalyst decomposition.[2] It indicates that the palladium center has lost its stabilizing phosphine ligand and has aggregated into an inactive form. To prevent this, ensure:

  • Anaerobic Conditions: Thoroughly degas your solvents and reactants and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Appropriate Ligand-to-Palladium Ratio: Using a slight excess of the this compound ligand can help stabilize the palladium complex and prevent dissociation.

  • Solvent Choice: The solvent can influence the stability of the catalytic complex. Toluene and dioxane are commonly used and can help stabilize the catalyst.

Q4: Can this compound-palladium catalysts be used in aqueous media?

A4: Yes, derivatives of this compound, such as t-Bu-Amphos [2-(di-tert-butylphosphino)ethyltrimethylammonium chloride], have been specifically designed to be water-soluble and are effective for cross-coupling reactions in aqueous or biphasic solvent systems.[3] This can be advantageous for green chemistry applications and for reactions with water-soluble substrates.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation (oxidation)Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents.
Inefficient precatalyst activationIf using a Pd(II) source, consider adding a reducing agent or using a pre-formed Pd(0) complex.
Poor substrate qualityPurify substrates and reagents to remove potential catalyst poisons.
Suboptimal reaction conditionsScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF). Consider increasing the reaction temperature.
Formation of Side Products P-C bond cleavage of this compound ligandThis can lead to the formation of undesired phosphine oxides and other byproducts. Consider using a lower reaction temperature or a milder base.
Homocoupling of starting materialsThis can occur if the transmetalation step is slow. Ensure the purity and reactivity of your organometallic reagent.
Catalyst Decomposition (Palladium Black) Ligand dissociationIncrease the ligand-to-palladium ratio slightly (e.g., 1.2:1).
High reaction temperatureIf possible, run the reaction at a lower temperature.
Presence of oxidizing agentsEnsure all reagents and solvents are free from peroxides and other oxidizing impurities.

Catalyst Decomposition Pathways

The deactivation of this compound-palladium complexes can occur through several pathways. Understanding these pathways is crucial for designing robust reaction conditions and troubleshooting failed experiments.

Oxidative Degradation

The active Pd(0) species is susceptible to oxidation by residual oxygen or other oxidizing agents in the reaction mixture. This leads to the formation of inactive Pd(II) species. The this compound ligand itself can also be oxidized to the corresponding phosphine oxide, which is no longer an effective ligand for the palladium center.

G active_catalyst L-Pd(0) (Active Catalyst) oxidized_pd Pd(II) Species (Inactive) active_catalyst->oxidized_pd O₂ or Oxidizing Agent phosphine_oxide L=O (Inactive Ligand) active_catalyst->phosphine_oxide Oxidation of Ligand

Caption: Oxidative decomposition pathway of an this compound-palladium(0) complex.

Palladacycle Formation

Under certain conditions, particularly at elevated temperatures, intramolecular C-H activation of one of the tert-butyl groups or the aryl backbone of the this compound ligand can occur, leading to the formation of a stable palladacycle.[3] These palladacycles are typically less catalytically active or completely inactive in the desired cross-coupling reaction.

G pd_complex This compound-Pd(II) Intermediate palladacycle Palladacycle (Inactive or Less Active) pd_complex->palladacycle Intramolecular C-H Activation (e.g., high temperature)

Caption: Formation of an inactive palladacycle from an this compound-palladium complex.

P-C Bond Cleavage

Cleavage of the phosphorus-carbon bond in the this compound ligand can occur, particularly under harsh reaction conditions or in the presence of certain reagents. This degradation pathway leads to the formation of various phosphorus-containing byproducts and the release of the palladium metal, which can then aggregate to form palladium black.

G pd_complex This compound-Pd Complex cleavage_products P-C Cleavage Products + Pd(0) pd_complex->cleavage_products P-C Bond Cleavage (e.g., harsh conditions) pd_black Palladium Black (Inactive) cleavage_products->pd_black Aggregation

Caption: Decomposition pathway involving P-C bond cleavage of the this compound ligand.

Experimental Protocols

Protocol 1: Monitoring Catalyst Decomposition by ³¹P NMR Spectroscopy

This protocol allows for the in-situ monitoring of the phosphine ligand and the detection of its degradation products.

Methodology:

  • Sample Preparation: In a glovebox, prepare a J-Young NMR tube containing the this compound-palladium precatalyst, substrate, base, and any other reagents in a deuterated solvent (e.g., toluene-d₈).

  • Initial Spectrum: Acquire a ³¹P NMR spectrum at the start of the reaction (t=0). The signal for the coordinated this compound ligand should be a sharp singlet.

  • Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals throughout the reaction.

  • Data Analysis: Monitor for the appearance of new signals. A signal corresponding to this compound oxide (typically around +50 ppm) indicates oxidative degradation. The appearance of other new signals may indicate other decomposition pathways, such as P-C bond cleavage.[4]

Protocol 2: Identification of Inactive Palladium Species by Mass Spectrometry

This protocol can help identify the structure of deactivated palladium complexes, such as palladacycles.

Methodology:

  • Sample Collection: At the end of a failed or sluggish reaction, take an aliquot of the reaction mixture.

  • Sample Preparation: Dilute the aliquot in a suitable solvent for mass spectrometry analysis (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF).

  • Data Analysis: Look for mass-to-charge ratios corresponding to potential decomposition products, such as the palladacycle formed from the this compound-palladium complex or adducts with solvent or base.

G start Start Reaction reaction Run Reaction start->reaction troubleshoot Troubleshoot? reaction->troubleshoot nmr Monitor by ³¹P NMR troubleshoot->nmr Yes end Successful Reaction troubleshoot->end No ms Analyze by Mass Spec nmr->ms optimize Optimize Conditions ms->optimize optimize->reaction

Caption: A logical workflow for troubleshooting and analyzing this compound-palladium catalyzed reactions.

References

preventing phosphine ligand oxidation during reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the oxidation of phosphine (B1218219) ligands during reaction setup, a critical factor for the success of many catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphine ligand oxidation during reaction setup?

A: Phosphine ligand oxidation is primarily caused by exposure to molecular oxygen. The most common sources of oxygen contamination are:

  • Atmospheric Air: Insufficiently inert reaction atmospheres allow oxygen to react with the electron-rich phosphorus center.

  • Dissolved Oxygen in Solvents: Solvents, especially those not rigorously degassed, contain significant amounts of dissolved oxygen that can readily oxidize sensitive phosphines.[1] Certain solvents, like tetrahydrofuran (B95107) (THF), can form peroxide impurities upon storage in air, which will rapidly oxidize phosphines.[2]

  • Contaminated Reagents: Reagents or starting materials that have been exposed to air can introduce oxygen into the reaction vessel.

Q2: How can I determine if my phosphine ligand has oxidized?

A: The most reliable method for detecting and quantifying phosphine oxidation is proton-decoupled ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The phosphorus atom in the phosphine oxide is significantly deshielded compared to the parent phosphine, resulting in a downfield chemical shift. For example, triphenylphosphine (B44618) (PPh₃) resonates at approximately -5 ppm in CDCl₃, while its oxide (TPPO) appears around +30 ppm.[3]

Q3: Which types of phosphine ligands are more susceptible to oxidation?

A: The susceptibility of a phosphine ligand to oxidation is governed by its electronic and steric properties.

  • Electronic Effects: Electron-rich phosphines, such as trialkylphosphines (e.g., tri-tert-butylphosphine), are more electron-donating and thus more easily oxidized than electron-poorer triarylphosphines (e.g., triphenylphosphine).[2][4]

  • Steric Effects: Increasing the steric bulk around the phosphorus atom can physically hinder the approach of oxygen, thereby increasing the ligand's air stability.[5] This is a key principle behind the design of many modern, air-stable ligands like the Buchwald ligands.[3]

Q4: What is the best way to handle and store air-sensitive phosphine ligands?

A: Rigorous inert atmosphere techniques are essential.[5][6]

  • Handling: All manipulations should be performed in a glovebox or using a Schlenk line under a positive pressure of a high-purity inert gas (argon or nitrogen).

  • Storage: Solid phosphines should be stored in tightly sealed containers (e.g., Sure/Seal™ bottles) under an inert atmosphere, often in a refrigerator or freezer to minimize degradation.[2] For highly sensitive liquid phosphines, storage as a solution in a degassed solvent within a glovebox is recommended.

Q5: My reaction yield is low, and I suspect ligand oxidation is the culprit. What are the troubleshooting steps?

A: If you suspect ligand oxidation is affecting your reaction, follow these steps:

  • Confirm Oxidation: Analyze a sample of the ligand from the bottle you are using by ³¹P NMR to confirm the presence and quantity of phosphine oxide.[3]

  • Use a Fresh Source: If significant oxidation is confirmed, switch to a new, unopened bottle of the ligand.

  • Improve Technique: Review and enhance your inert atmosphere and solvent degassing procedures. Ensure all glassware is properly dried and purged.

  • Purify the Ligand: For some common ligands like PPh₃, purification to remove the oxide is possible (see Experimental Protocols).[3]

  • Switch Ligands: Consider using a more robust, air-stable alternative, such as a bulky Buchwald-type ligand or a secondary phosphine oxide (SPO) pre-ligand, which generates the active phosphinous acid in situ.[3][7]

Q6: Are there any chemical additives that can help prevent phosphine oxidation?

A: Yes, recent research has shown that certain additives can act as antioxidants. For example, ferrocene (B1249389) can inhibit the oxidation of primary, secondary, and tertiary phosphines by quenching singlet oxygen.[5] This strategy can be effective even with catalytic amounts (e.g., 1 mol%) of the quencher.[5]

Troubleshooting Guide: Low Yield or Catalyst Deactivation

This guide provides a systematic approach to diagnosing and resolving issues related to phosphine ligand oxidation.

Step 1: Initial Diagnosis
Symptom Possible Indication Immediate Action
Low or no product formationInactive catalystPause experiments and proceed to Step 2.
Formation of palladium blackCatalyst decompositionPause experiments and proceed to Step 2.
Inconsistent results between runsVariable amounts of active catalystPause experiments and proceed to Step 2.
Step 2: Purity Analysis and Technique Review
  • Action: Obtain a ³¹P NMR spectrum of the phosphine ligand from the container currently in use.

  • Workflow:

A Obtain ³¹P NMR of Ligand B Is Phosphine Oxide < 2%? A->B C Ligand purity is likely sufficient. Review other parameters: - Reagent purity - Temperature - Reaction time B->C Yes D Ligand is significantly oxidized. B->D No E Review Inert Atmosphere Technique. Are Schlenk line/glovebox skills adequate? D->E F Review Solvent Degassing. Is the method effective (e.g., F-P-T)? E->F Yes G Implement Corrective Actions E->G No, retrain F->G Yes F->G No, improve H 1. Use a new bottle of ligand. 2. Purify existing ligand. 3. Switch to an air-stable ligand. 4. Re-run reaction with improved technique. G->H

Caption: Troubleshooting decision tree for suspected ligand oxidation.

Data Presentation

Table 1: Relative Air Stability and ³¹P NMR Shifts of Common Phosphine Ligands

Ligand ClassExample LigandRelative Air StabilityTypical ³¹P Shift (ppm)Typical P=O Shift (ppm)
Trialkylphosphines Tri-tert-butylphosphine (P(tBu)₃)Low (can be pyrophoric)[2]+63+80
Tricyclohexylphosphine (PCy₃)Moderate+11+53
Triarylphosphines Triphenylphosphine (PPh₃)High (solid is stable for days/weeks)[2]-5+30
Tri(o-tolyl)phosphine (P(o-tol)₃)High-27+40
Buchwald Ligands SPhosVery High (designed for stability)-8N/A
XPhosVery High (designed for stability)-11N/A
Secondary Phosphine Oxides Diphenylphosphine oxideVery High (air-stable solid)[7]+22 (in phosphinous acid tautomer)N/A

Experimental Protocols

Protocol 1: General Reaction Setup Using a Schlenk Line

Objective: To set up a reaction under an inert atmosphere to prevent ligand and catalyst oxidation.

Methodology:

  • Glassware Preparation: Ensure all glassware (Schlenk flask, condenser, etc.) is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.

  • Solid Reagent Addition: With the flask under a positive pressure of argon or nitrogen, quickly add the palladium source, phosphine ligand, and any other solid reagents.

  • Seal and Purge: Seal the flask with a septum or glass stopper. Evacuate the flask by connecting it to the vacuum manifold of the Schlenk line, then refill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure the removal of all atmospheric gases.

  • Solvent/Liquid Addition: Add the degassed solvent and any liquid reagents via a gas-tight syringe through the septum.

  • Reaction: If heating is required, place the flask in a pre-heated oil bath. Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the flask to the Schlenk line via a bubbler.

cluster_0 Preparation cluster_1 Reagent Loading cluster_2 Reaction A Dry Glassware B Assemble Under Inert Gas A->B C Add Solids (Catalyst, Ligand) B->C D Seal Flask C->D E Evacuate-Refill Cycles (3x) D->E F Add Degassed Solvent via Syringe E->F G Heat to Temperature F->G H Maintain Positive Inert Pressure G->H

Caption: Workflow for setting up a reaction using a Schlenk line.

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

Objective: To remove dissolved gases, particularly oxygen, from a reaction solvent.[3]

Methodology:

  • Place the solvent in a robust Schlenk flask with a high-vacuum stopcock, ensuring the flask is no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to the vacuum manifold and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it liquefies.

  • Repeat the entire freeze-pump-thaw cycle at least two more times to ensure complete degassing. After the final cycle, backfill the flask with inert gas.

Protocol 3: Purity Analysis by ³¹P NMR Spectroscopy

Objective: To quantify the amount of phosphine oxide impurity in a ligand sample.[3]

Methodology:

  • Sample Preparation: In a glovebox or under a positive flow of inert gas, accurately weigh 10-20 mg of the phosphine ligand and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to an NMR tube and cap it.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Key Parameters:

    • Spectral Window: Ensure the spectral window is wide enough to observe both the expected phosphine and phosphine oxide signals (e.g., +100 ppm to -100 ppm).

    • Relaxation Delay (d1): Set a long relaxation delay (e.g., 30 seconds) to ensure accurate integration, as phosphorus nuclei can have long T₁ relaxation times.[3]

  • Analysis: Process the spectrum and integrate the signals corresponding to the phosphine and the phosphine oxide. The relative percentage of the oxide can be calculated from the integration values.

Protocol 4: Purification of Triphenylphosphine (PPh₃)

Objective: To remove triphenylphosphine oxide (TPPO) from a sample of PPh₃ by precipitation.[3]

Methodology:

  • Dissolve the impure PPh₃ sample in a minimum amount of hot ethanol (B145695).

  • In a separate flask, prepare a solution of zinc chloride (ZnCl₂) in hot ethanol (use a 1:1 molar ratio of ZnCl₂ to the estimated amount of TPPO impurity).

  • Slowly add the ZnCl₂ solution to the PPh₃ solution while stirring. A white precipitate of the [ZnCl₂(TPPO)₂] complex will form.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • The filtrate contains the purified PPh₃. The solvent can be removed under reduced pressure to recover the solid, pure ligand. Confirm purity using the ³¹P NMR protocol described above.

References

Technical Support Center: Optimizing Aminations with AshPhos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers utilizing the AshPhos ligand in palladium-catalyzed Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is AshPhos and why should I use it for my amination reaction?

AshPhos is a novel biaryl monophosphine ligand designed for palladium-catalyzed Buchwald-Hartwig aminations. It has demonstrated high catalytic performance, especially for challenging substrates such as five- and six-membered heteroaryl halides and bulky secondary amines.[1] Developed from cost-effective and readily available materials, AshPhos offers a sustainable and efficient alternative to other bulky phosphine (B1218219) ligands.[1] Its unique structure is designed to enhance chelation and promote efficient catalytic turnover.[1]

Q2: What is the most critical reaction parameter to consider when using the AshPhos ligand?

Reaction temperature is the most critical parameter. Control experiments have shown that at room temperature, catalytically dormant palladium species can form, significantly inhibiting the reaction.[1] Slightly elevated temperatures are essential to prevent the formation of these inactive species and ensure consistent catalytic turnover.[1]

Q3: Can I run reactions with AshPhos at room temperature?

It is strongly discouraged. While some highly reactive substrates might show minimal conversion, NMR studies indicate that at room temperature, the AshPhos ligand can de-ligate from the palladium center, or form inactive complexes, halting the catalytic cycle.[1] For optimal results and to avoid reaction failure, elevated temperatures are necessary.

Q4: What palladium precursor and base are recommended for use with AshPhos?

The original development of AshPhos utilized [Pd(crotyl)Cl]2 as the palladium precatalyst. For a base, sodium tert-butoxide (NaOtBu) has been shown to be effective and is a recommended starting point for optimization.[1]

Q5: What solvents are compatible with the AshPhos catalyst system?

Anhydrous tetrahydrofuran (B95107) (THF) has been reported as a highly effective solvent for aminations with AshPhos.[1] Toluene is also a viable option, though THF may provide better results in some cases. Polar, protic solvents like ethanol (B145695) and tert-butanol (B103910) have been shown to be ineffective.[1]

Troubleshooting Guide

This section addresses common issues encountered during amination reactions with the AshPhos ligand.

Issue 1: Low to No Conversion of Starting Material

Possible Cause Suggested Solution
Reaction Temperature is Too Low This is the most common cause of failure. At room temperature, the catalyst can form dormant, inactive species.[1] Solution: Increase the reaction temperature. A good starting point is 70 °C, with an optimal range often found between 70-90 °C.[1]
Inactive Catalyst The palladium(0) active species is sensitive to oxygen. Improper handling or reagent quality can lead to catalyst deactivation.
Poor Reagent Quality Solvents must be anhydrous and degassed. The base (e.g., NaOtBu) is hygroscopic and its quality is critical. Amines can be prone to oxidation.
Incorrect Palladium-to-Ligand Ratio The optimal performance is generally observed with a specific Pd:Ligand ratio.

Issue 2: Reaction Starts but Stalls or Gives Low Yield

Possible Cause Suggested Solution
Catalyst Decomposition at High Temperatures While elevated temperature is required, excessively high temperatures (>120 °C) for prolonged periods can lead to catalyst decomposition (e.g., formation of palladium black).
Substrate or Product Inhibition Some complex heterocyclic substrates or the resulting amine products can coordinate to the palladium center, inhibiting the catalyst.
Poor Solubility of Reagents If the aryl halide or base is not sufficiently soluble, the reaction rate will be slow.

Issue 3: Formation of Side Products (e.g., Hydrodehalogenation)

Possible Cause Suggested Solution
Presence of Water Traces of water can lead to the formation of hydrodehalogenation byproducts, where the aryl halide is reduced instead of aminated.
Sub-optimal Base or Temperature The balance between the rate of amination and side reactions can be influenced by the base strength and temperature.

Data Presentation

Table 1: Effect of Temperature on a Model Amination Reaction

This table summarizes data extracted from the initial optimization studies of the AshPhos ligand, illustrating the critical impact of temperature on reaction yield.

Reaction: Coupling of a heteroaryl chloride (1.0 equiv.) with an amine (1.2 equiv.) using AshPhos (2 mol %), [Pd(crotyl)Cl]2 (1 mol %), and NaOtBu (2.0 equiv.) in THF.

EntryTemperature (°C)Time (h)Yield (%)Observations
1Room Temp.128Very low conversion, formation of dormant species observed.[1]
27012>95Optimal yield achieved.[1]
3906>95Reaction proceeds faster at a slightly higher temperature.[1]

Experimental Protocols

Protocol 1: General Procedure for Amination of Heteroaryl Chlorides

This protocol is a representative example for the coupling of a heteroaryl chloride with a cyclic secondary amine.

Materials:

  • Heteroaryl chloride (0.5 mmol, 1.0 equiv.)

  • Amine (e.g., morpholine) (0.6 mmol, 1.2 equiv.)

  • AshPhos ligand (2 mol %)

  • [Pd(crotyl)Cl]2 (1 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed THF (to achieve 0.5 M concentration)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add sodium tert-butoxide.

  • Seal the vial and purge with an inert atmosphere (e.g., Argon or Nitrogen).

  • Under the inert atmosphere, add the heteroaryl chloride, the amine, and anhydrous THF.

  • In a separate vial, prepare a stock solution of the AshPhos/[Pd(crotyl)Cl]2 precatalyst in THF.

  • Add the required volume of the catalyst stock solution to the reaction mixture via syringe.

  • Place the sealed vial in a preheated heating block at 70-90 °C.

  • Stir the reaction for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

The following diagram outlines a step-by-step workflow for troubleshooting low-yield amination reactions when using the AshPhos ligand.

G start Problem: Low or No Yield check_temp Is the reaction temperature ≥ 70 °C? start->check_temp increase_temp Action: Increase temperature to 70-90 °C. check_temp->increase_temp No check_atmosphere Was a strict inert atmosphere used? check_temp->check_atmosphere Yes success Reaction Optimized increase_temp->success improve_setup Action: Improve inert technique. Degas solvents and use a glovebox. check_atmosphere->improve_setup No check_reagents Are all reagents pure and anhydrous? check_atmosphere->check_reagents Yes improve_setup->success purify_reagents Action: Use fresh, high-purity Pd source. Use freshly opened or purified base/amine. Use anhydrous solvent. check_reagents->purify_reagents No screen_conditions Action: Screen other parameters (e.g., solvent, base, time). check_reagents->screen_conditions Yes purify_reagents->success screen_conditions->success

A decision tree for troubleshooting low-yield reactions.
The Critical Role of Temperature

This diagram illustrates the logical relationship between reaction temperature and the state of the AshPhos-palladium catalyst.

G cluster_0 Reaction Conditions cluster_1 Catalyst State & Outcome rt Room Temperature dormant Formation of Dormant Pd-Species / De-ligation rt->dormant ht Elevated Temperature (≥ 70 °C) active Active L-Pd(0) Catalyst ht->active no_reaction No Reaction / Low Yield dormant->no_reaction good_reaction Efficient Amination active->good_reaction

References

Technical Support Center: Catalyst Loading Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common issues related to the impact of catalyst loading on reaction yield and turnover number (TON).

Frequently Asked Questions (FAQs)

Q1: What are catalyst loading, turnover number (TON), and turnover frequency (TOF)?
  • Catalyst Loading: This refers to the amount of catalyst used relative to the amount of a limiting reactant, often expressed as a mole percentage (mol%) or weight percentage (wt%). It is a critical parameter that directly influences reaction rate, yield, and efficiency.[1]

  • Turnover Number (TON): In organometallic and heterogeneous catalysis, TON represents the number of moles of substrate that one mole of catalyst can convert into product before the catalyst becomes inactivated.[2] It is a dimensionless quantity that measures the stability or lifetime of a catalyst.[3][4] An ideal catalyst would have an infinite TON.[2]

    • Formula: TON = (moles of product formed) / (moles of catalyst)[2]

  • Turnover Frequency (TOF): TOF is the measure of a catalyst's activity or efficiency per unit of time. It is calculated by dividing the TON by the reaction time.[2][5]

    • Formula: TOF = TON / time[2]

Q2: How does catalyst loading generally impact reaction yield?

Initially, increasing the catalyst loading typically increases the reaction rate and yield by providing more active sites for the reaction to occur.[1][6] However, there is often an optimal loading. Beyond this point, further increases may lead to no significant improvement or even a decrease in yield due to side reactions, catalyst aggregation, or difficulties in product purification.[1][7][8]

Q3: What is the relationship between catalyst loading and Turnover Number (TON)?

TON is inversely related to catalyst loading. At a constant yield, a higher catalyst loading will result in a lower calculated TON, as more catalyst is used to convert the same amount of substrate. A high TON indicates that a small amount of catalyst can produce a large amount of product, signifying high catalyst efficiency and stability.[4]

Q4: How do I determine the optimal catalyst loading for my reaction?

The optimal catalyst loading is best determined empirically through a series of small-scale screening experiments.[1] This involves running the reaction with a range of different catalyst loadings while keeping all other conditions (temperature, concentration, time) constant. The loading that provides the best balance of reaction time, yield, purity, and cost-effectiveness is selected.[1]

Troubleshooting Guide

Scenario 1: Low Reaction Yield

Problem: My reaction is showing low conversion or yield. Should I increase the catalyst loading?

Analysis: Insufficient catalyst loading can lead to low conversion rates.[8] Gradually increasing the amount of catalyst often provides more active sites, which can increase the reaction rate and overall yield.[1]

Recommended Actions:

  • Verify Catalyst Integrity: Before adjusting loading, ensure your catalyst is active and has not been deactivated by impurities, air, or moisture.[9] Running a control reaction with a fresh batch of catalyst can help confirm its activity.[9]

  • Incremental Increase: Increase the catalyst loading in small, systematic increments (e.g., from 1 mol% to 2.5 mol%) and monitor the impact on yield.

  • Monitor Side Products: While increasing catalyst loading, monitor the reaction for the formation of byproducts. An excessive amount of catalyst can sometimes promote undesired side reactions.[1][8]

Example Data: Impact of Increasing Catalyst Loading

The following table shows the effect of increasing SiO₂–H₃BO₃ catalyst loading on the yield of a tetrazole analogue.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.5864
21.0670
31.5475
42.0283
52.50.595
63.00.595

Data adapted from a study on SiO₂–H₃BO₃ promoted synthesis.[6]

As shown, increasing the catalyst loading from 0.5 mol% to 2.5 mol% significantly increased the yield and reduced the reaction time. Further increase to 3.0 mol% offered no additional benefit.[6]

Scenario 2: Yield Decreases with Higher Catalyst Loading

Problem: I increased the catalyst loading, but my product yield went down. Why?

Analysis: While seemingly counterintuitive, an excessive concentration of catalyst can be detrimental to the overall yield.

Potential Causes:

  • Increased Side Reactions: High catalyst loading can lead to overcrowding of active sites, which may promote undesired side reactions and reduce selectivity towards the main product.[8]

  • Emulsion and Soap Formation: In certain reactions, like biodiesel production, a high concentration of a base catalyst can lead to the formation of emulsions or soaps, which complicates the separation process and reduces the final yield.[7]

  • Catalyst Aggregation: At high concentrations, catalyst particles may aggregate, reducing the available surface area and the number of accessible active sites, thereby lowering the overall catalytic activity.

Example Data: FAME Yield vs. Catalyst Concentration

In the production of Fatty Acid Methyl Esters (FAME), an optimal catalyst concentration exists.

Catalyst Concentration (wt. %)FAME Yield (%)
0.5~85
1.0~92
1.4~97
2.0~94
2.5~90

Illustrative data based on findings that show FAME yield first increases and then decreases with extra catalyst due to soap formation.[7]

Scenario 3: Low Turnover Number (TON)

Problem: My reaction works, but the calculated TON is very low.

Analysis: A low TON indicates that the catalyst is not very stable or efficient under the current reaction conditions, becoming inactivated after a small number of catalytic cycles.[10][11] This can also be a result of using a high catalyst loading for a given conversion.

Recommended Actions:

  • Optimize Catalyst Loading: A primary reason for a low TON can be an unnecessarily high catalyst loading. Try to reduce the catalyst amount to the minimum required for an acceptable reaction rate and yield.

  • Assess Catalyst Stability: The catalyst may be degrading during the reaction. Investigate potential deactivation mechanisms such as poisoning from impurities in the substrate or solvent.[9]

  • Review Reaction Conditions: Extreme temperatures or pressures can sometimes lead to faster catalyst decomposition. Evaluate if milder conditions can be used.

Experimental Protocols

Protocol: Optimizing Catalyst Loading

This protocol outlines a general method for determining the optimal catalyst loading for a given reaction.

  • Setup:

    • Prepare a series of identical reaction vessels. Ensure all glassware is clean and dry.[12]

    • If the reaction is air or moisture sensitive, prepare the reactions under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Reagent Preparation:

    • Prepare a stock solution of the limiting substrate to ensure accurate dispensing.

    • Accurately weigh the catalyst for each planned loading percentage (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%).

  • Reaction Execution:

    • To each vessel, add the limiting substrate and solvent.

    • Add the pre-weighed catalyst to each respective vessel.

    • Initiate the reactions simultaneously (e.g., by placing them in a pre-heated block) and ensure consistent stirring.[12]

  • Monitoring and Analysis:

    • Monitor the progress of each reaction at set time intervals using an appropriate analytical technique (e.g., TLC, GC, HPLC).

    • Once the reactions are complete, quench them consistently.

    • Isolate the product and determine the yield and purity for each catalyst loading.

  • Evaluation:

    • Create a table or plot of catalyst loading versus yield.

    • Calculate the TON for each condition.

    • Select the catalyst loading that provides the optimal balance of high yield, high TON, short reaction time, and minimal byproduct formation.

Visualizations

Logical Relationships

G CatalystLoading Catalyst Loading ActiveSites Number of Active Sites CatalystLoading->ActiveSites TON Turnover Number (TON) CatalystLoading->TON ReactionRate Reaction Rate ActiveSites->ReactionRate Yield Product Yield ReactionRate->Yield (Initially) G cluster_workflow Catalyst Loading Optimization Workflow start Define Loading Range (e.g., 0.5-10 mol%) exp Run Parallel Reactions start->exp analyze Analyze Yield, Purity & Conversion (GC, HPLC, NMR) exp->analyze decision Is Yield Optimized? analyze->decision end Select Optimal Loading decision->end  Yes adjust Adjust Range & Re-run decision->adjust  No adjust->exp G start Low Yield Observed q1 Is Catalyst Loading Sufficient? start->q1 a1_yes Increase Loading Incrementally q1->a1_yes No check_other Investigate Other Factors: - Catalyst Deactivation - Side Reactions - Reagent Purity q1->check_other Yes q2 Did Yield Improve? a1_yes->q2 a2_yes Problem Solved: Continue with Optimal Loading q2->a2_yes Yes a2_no Yield Decreased or Stagnated q2->a2_no No a2_no->check_other

References

Technical Support Center: Coupling Sterically Hindered Substrates with Amphos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions utilizing Amphos as a ligand. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when working with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cross-coupling reactions?

This compound, or di-tert-butyl(4-dimethylaminophenyl)phosphine, is a bulky, electron-rich phosphine (B1218219) ligand commonly employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its significant steric bulk promotes the formation of the catalytically active monoligated palladium(0) species, which is crucial for the oxidative addition of unreactive aryl chlorides.[1] The electron-donating dimethylamino group increases the electron density on the palladium center, facilitating the oxidative addition step.[1]

Q2: My reaction with a sterically hindered aryl halide and this compound is not proceeding to completion. What are the common causes?

Incomplete conversion with sterically hindered substrates can be attributed to several factors:

  • Catalyst Decomposition: The catalytic species may be unstable under the reaction conditions, especially at elevated temperatures.

  • Insufficient Base Strength or Solubility: The base may not be strong enough to facilitate the transmetalation step effectively, or it may have poor solubility in the reaction solvent.

  • Product Inhibition: The sterically bulky product may coordinate to the palladium center, inhibiting further catalytic turnover.

  • Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to the formation of inactive palladium species.[2]

Q3: I am observing significant amounts of side products, such as homocoupling and protodeboronation (in Suzuki-Miyaura coupling). How can I minimize these?

  • Homocoupling: This side reaction is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] An inappropriate ligand-to-palladium ratio can also lead to ligandless palladium species that promote homocoupling.[2]

  • Protodeboronation: The hydrolysis of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, often catalyzed by the base.[3] To mitigate this, you can try:

    • Using a less coordinating or weaker base.

    • Lowering the reaction temperature.

    • Using a more stable boronic acid derivative (e.g., a boronate ester).

    • Minimizing the reaction time.[2]

Q4: Can this compound be used for coupling reactions involving heteroaromatic substrates?

Yes, bulky biaryl phosphine ligands like this compound are versatile and can be used for coupling reactions involving heteroaromatic substrates. However, the specific reaction conditions, particularly the choice of base and solvent, will need to be optimized for each specific heteroaromatic system due to potential coordination of the heteroatom to the palladium center.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a palladium precatalyst (e.g., an this compound-ligated palladacycle) or ensure in-situ generation of the active Pd(0) species is efficient.Precatalysts provide a more reliable and reproducible source of the active catalyst.[4]
Poor Substrate Reactivity If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide.Aryl bromides and iodides are generally more reactive in oxidative addition.[5]
Steric Hindrance Increase reaction temperature and/or time. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) that may better accommodate the sterically demanding substrates.[6]More forcing conditions can overcome the activation barrier for sterically hindered substrates. Different ligands have varying steric and electronic profiles that can influence reactivity.[6]
Incorrect Base Screen a variety of bases (e.g., NaOtBu, K3PO4, Cs2CO3). Ensure the base is fresh and anhydrous.The choice of base is critical and substrate-dependent. The base's strength and solubility can significantly impact the reaction outcome.[5][7]
Solvent Effects Screen different anhydrous, degassed solvents (e.g., toluene (B28343), dioxane, THF).The solvent can influence the solubility of reagents and the stability of the catalytic species.
Issue 2: Formation of Significant Byproducts
Byproduct Potential Cause Troubleshooting Step Rationale
Reduced Arene β-hydride elimination from an intermediate Pd(II)-amido complex (in Buchwald-Hartwig).[8]Use a ligand designed to suppress β-hydride elimination (e.g., by incorporating structural features that disfavor the required geometry).[8]Ligand design can influence the stability of intermediates and prevent undesired elimination pathways.
Aryl tert-butyl ether (in Buchwald-Hartwig) Competitive reaction of the alkoxide base (e.g., NaOtBu) with the aryl halide.This is more prevalent with sterically hindered amines due to slower amine transmetalation.[8] Consider a non-alkoxide base or a ligand that accelerates the desired C-N bond formation.Minimizing the concentration of reactive alkoxide or accelerating the desired coupling can reduce this side reaction.
Homocoupled Products Presence of oxygen or formation of ligandless palladium species.Thoroughly degas all reagents and solvents. Optimize the ligand-to-palladium ratio (typically 1:1 to 2:1).[2]An inert atmosphere prevents oxidative pathways, and an appropriate ligand concentration maintains the desired catalytic species.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol provides a starting point for optimization.

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K3PO4), finely ground (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Optimization:

To optimize the reaction, set up parallel reactions varying the following parameters:

  • Ligand-to-Palladium Ratio: 1:1, 1.5:1, 2:1[2]

  • Base: NaOtBu, Cs2CO3

  • Solvent: Dioxane, THF

  • Temperature: 80 °C, 110 °C

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Common Side Reaction Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange H2NR' Amido_Complex [L-Pd(II)(Ar)(NHR')]+X- Ligand_Exchange->Amido_Complex -HX Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Amido_Complex->Beta_Hydride_Elimination If R' has β-H Reductive_Elimination->Pd(0)L Regeneration Product Ar-NHR' (Product) Reductive_Elimination->Product Reduced_Arene Ar-H (Side Product) Beta_Hydride_Elimination->Reduced_Arene

Caption: Catalytic cycle for the Buchwald-Hartwig amination and a common side reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst and ligand fresh and handled under inert conditions? Start->Check_Catalyst Check_Reagents Are reagents pure, dry, and degassed? Check_Catalyst->Check_Reagents Yes Failure Consult further literature for specific substrate class Check_Catalyst->Failure No Screen_Conditions Systematically screen: 1. Base 2. Solvent 3. Temperature Check_Reagents->Screen_Conditions Yes Check_Reagents->Failure No Consider_Ligand Screen alternative bulky phosphine ligands Screen_Conditions->Consider_Ligand Still low yield Success Reaction Optimized Screen_Conditions->Success Improved yield Consider_Ligand->Success Improved yield Consider_Ligand->Failure No improvement

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

References

Technical Support Center: Activation of Amphos Palladacycle Precatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the activation of Amphos palladacycle precatalysts under mild conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the activation and use of this compound palladacycle precatalysts in cross-coupling reactions.

FAQ 1: I am observing low or no conversion in my reaction. What are the first things I should check?

Low conversion can often be traced back to fundamental experimental parameters. Before investigating more complex issues, please verify the following:

  • Reagent Purity: Ensure the purity of all starting materials, including the aryl halide, organoboron reagent (for Suzuki-Miyaura), or amine (for Buchwald-Hartwig). Impurities can act as catalyst poisons.

  • Solvent and Base Quality: Use anhydrous and thoroughly degassed solvents. The choice and quality of the base are critical; ensure it is fresh, has been stored under an inert atmosphere, and is of the appropriate strength for your reaction.[1]

  • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[1] Confirm that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.[1]

  • Catalyst Handling: While this compound palladacycle precatalysts are generally air-stable, it is best practice to handle them quickly in the air and store them under an inert atmosphere to prevent slow degradation.[1]

FAQ 2: After performing the initial checks, my conversion is still low. Could the precatalyst activation be the problem?

Yes, inefficient activation of the Pd(II) precatalyst to the catalytically active Pd(0) species is a frequent cause of poor reaction performance.[1] The π-allyl group in many this compound palladacycle precatalysts is designed to facilitate this activation.[1]

Troubleshooting Catalyst Activation:

  • Base Selection: The base is crucial for the activation of the precatalyst.[1]

    • For Suzuki-Miyaura reactions, common inorganic bases include K₂CO₃ and K₃PO₄.[1]

    • For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.[1]

  • Reaction Temperature: While some highly active systems can operate at room temperature, many cross-coupling reactions require elevated temperatures for efficient catalyst activation and turnover.[1] Consider a gradual increase in temperature in 10-20 °C increments.[1]

  • Pre-activation: In some instances, pre-stirring the precatalyst with the base in the reaction solvent for a short period before adding the substrates can promote the formation of the active Pd(0) species.[1]

FAQ 3: My reaction is very slow. How can I increase the reaction rate?

A slow reaction rate can be due to sub-optimal reaction conditions or catalyst inhibition.

  • Increase Temperature: Gradually increasing the reaction temperature can significantly enhance the rate. Monitor for potential side product formation at higher temperatures.

  • Screen Solvents: The choice of solvent can influence reaction rates. Consider screening common solvents for cross-coupling reactions such as toluene (B28343), dioxane, or THF.

  • Evaluate Additives: For certain reactions, additives can accelerate key steps in the catalytic cycle. For example, halide additives like LiCl can sometimes be beneficial in couplings involving aryl chlorides.

FAQ 4: I am seeing a black precipitate in my reaction. What does this indicate?

The formation of a black precipitate, often referred to as palladium black, is indicative of catalyst decomposition and aggregation. This leads to a loss of catalytic activity.

  • Ensure Rigorous Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can lead to catalyst deactivation.

  • Use of a Precatalyst: Using a well-defined precatalyst like an this compound palladacycle is generally advantageous as it leads to a cleaner formation of the active species compared to generating the catalyst in situ from sources like Pd(OAc)₂.

Data Presentation

The following tables provide general guidelines for reaction parameters using this compound-palladium catalysts in common cross-coupling reactions. Optimal conditions should be determined empirically for each specific substrate combination.

Table 1: General Reaction Components for Suzuki-Miyaura Coupling using PdCl₂(this compound)₂

ComponentRoleStoichiometry (eq.)
Aryl/Heteroaryl HalideElectrophile1.0
Aryl/Heteroaryl Boronic AcidNucleophile1.1 - 1.2
PdCl₂(this compound)₂Catalyst Precursor0.01 (1 mol%)
Base (e.g., K₂CO₃, K₃PO₄)Activator1.5 - 3.0
Solvent SystemReaction Medium-

Data summarized from a representative protocol.[2]

Table 2: Base and Solvent Selection for Buchwald-Hartwig Amination

BaseSolventGeneral Applicability
NaOtBuToluene, DioxaneStrong, non-nucleophilic base suitable for a wide range of aryl halides and amines.
LHMDSToluene, THFVery strong base, can be useful for less reactive substrates or when lower temperatures are required.
K₃PO₄Toluene, DioxaneMilder base, sometimes used for more sensitive substrates.
Cs₂CO₃Toluene, DioxaneMilder base, can be effective in certain systems.

Note: The optimal base and solvent combination is highly substrate-dependent and should be screened for each new reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a heteroaryl chloride with an arylboronic acid using a PdCl₂(this compound)₂ precatalyst.

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the heteroaryl chloride (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂(this compound)₂ (0.01 equiv, 1 mol%), and potassium carbonate (1.5 equiv).

  • Solvent Addition: Add toluene and deionized water (typically in a 10:1 ratio, e.g., 20 mL toluene and 2 mL water).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). The reaction is typically complete within 5-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with 1 M NaOH solution followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

This protocol is adapted from a representative experimental procedure.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general procedure for the amination of an aryl chloride using an this compound palladacycle precatalyst.

  • Vessel Preparation (in a glovebox or under a positive flow of inert gas): To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the amine (1.2-1.5 equiv), the base (e.g., NaOtBu, 1.2-2.0 equiv), and the this compound palladacycle precatalyst (0.5-2.0 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature to 110 °C). Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Partition the mixture between water and an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography or another suitable method.[1]

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Conversion

Troubleshooting_Workflow start Low Conversion Observed initial_checks Perform Initial Checks: - Reagent Purity - Solvent/Base Quality - Inert Atmosphere start->initial_checks check_activation Is Catalyst Activation Inefficient? initial_checks->check_activation Conversion still low optimize_activation Optimize Activation: - Screen Bases (e.g., K3PO4, NaOtBu) - Increase Temperature - Pre-activate Catalyst check_activation->optimize_activation Yes optimize_conditions Optimize Reaction Conditions: - Increase Catalyst Loading - Screen Solvents (Toluene, Dioxane, etc.) - Consider Additives (e.g., LiCl) check_activation->optimize_conditions No problem_solved Problem Solved optimize_activation->problem_solved Conversion Improved consult Consult Further Technical Support optimize_activation->consult No Improvement optimize_conditions->problem_solved Conversion Improved optimize_conditions->consult No Improvement

Caption: A stepwise guide to troubleshooting low conversion.

Proposed Activation Pathway of an this compound Palladacycle Precatalyst

Activation_Pathway cluster_precatalyst Precatalyst Activation cluster_catalytic_cycle Catalytic Cycle precatalyst Pd(II) Precatalyst (this compound-Palladacycle) active_catalyst Active L-Pd(0) Species precatalyst->active_catalyst  Base-mediated  Reductive Elimination oxidative_addition Oxidative Addition (Ar-X) active_catalyst->oxidative_addition transmetalation Transmetalation (with R-M) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->active_catalyst Regeneration product Product (Ar-R) reductive_elimination->product

Caption: The key steps in precatalyst activation and the catalytic cycle.

References

Validation & Comparative

A Comparative Analysis of Amphos and SPhos Ligands in Palladium-Catalyzed C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. The choice of phosphine (B1218219) ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, directly influencing reaction rates, yields, and functional group tolerance. This guide provides a comparative overview of two prominent Buchwald ligands, Amphos and SPhos, to aid researchers in selecting the optimal ligand for their specific C-N coupling needs.

This compound (2-Dicyclohexylphosphino-2'-methoxybiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are bulky, electron-rich monophosphine ligands that have demonstrated significant utility in facilitating C-N bond formation. Their steric bulk promotes the formation of the catalytically active monoligated palladium(0) species, while their electron-donating nature enhances the rate of oxidative addition, a key step in the catalytic cycle.

Performance Comparison: this compound vs. SPhos

While a comprehensive head-to-head comparison under identical reaction conditions is not extensively documented in a single study, the available literature allows for a qualitative and inferred quantitative assessment of their performance. SPhos, with its additional methoxy (B1213986) group, is generally considered a highly universal and active ligand for a broad range of C-N coupling reactions, including those involving challenging aryl chlorides. This compound, while also a highly competent ligand, is often highlighted for its utility in specific applications, particularly when used in the form of its palladium precatalysts.

To facilitate a direct comparison for researchers, the following table outlines a template for evaluating the performance of this compound and SPhos in the C-N coupling of a model substrate system, 4-chlorotoluene (B122035) and morpholine. This reaction is a well-established benchmark for assessing catalyst performance in Buchwald-Hartwig amination.

LigandPalladium PrecursorCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
This compound Pd₂(dba)₃1.0NaOtBuToluene10018[Insert Experimental Data][Calculate][Calculate]
SPhos Pd₂(dba)₃1.0NaOtBuToluene10018[Insert Experimental Data][Calculate][Calculate]

TON = moles of product / moles of catalyst TOF = TON / reaction time

Experimental Protocols

The following are detailed experimental protocols for the palladium-catalyzed C-N coupling of an aryl chloride with an amine using either this compound or SPhos. These protocols can be used to generate the comparative data for the table above.

General Procedure for Palladium-Catalyzed Amination of an Aryl Chloride

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (this compound or SPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., 0.01 mmol of Pd₂(dba)₃) and the phosphine ligand (0.022 mmol, 1.1 equivalents relative to Pd) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the Schlenk tube, add the base (e.g., 1.4 mmol of NaOtBu). Then add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2 mL of toluene).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizing the Catalytic Process

To understand the underlying mechanism and the logical flow of a comparative study, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition ArX Aryl Halide (Ar-X) ArX->PdII_complex Amine Amine (R₂NH) Amine->PdII_complex Base Base Base->PdII_complex Deprotonation Product Arylamine (Ar-NR₂) Amido_complex L-Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex Ligand Exchange HX_Base [Base-H]⁺X⁻ PdII_complex->HX_Base Amido_complex->Pd0 Regeneration of Catalyst Amido_complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_this compound This compound Ligand cluster_SPhos SPhos Ligand cluster_Comparison Comparative Analysis A_Start Reaction Setup with this compound A_Reaction Run Reaction & Monitor A_Start->A_Reaction A_Workup Workup & Purification A_Reaction->A_Workup A_Analysis Analyze Product & Calculate Yield A_Workup->A_Analysis Compare Compare Yields, TON, TOF A_Analysis->Compare S_Start Reaction Setup with SPhos S_Reaction Run Reaction & Monitor S_Start->S_Reaction S_Workup Workup & Purification S_Reaction->S_Workup S_Analysis Analyze Product & Calculate Yield S_Workup->S_Analysis S_Analysis->Compare

Caption: Experimental workflow for comparing this compound and SPhos ligands.

Ligand_Comparison_Logic cluster_attributes Key Attributes cluster_ligands Ligands cluster_performance Performance Metrics Title Ligand Performance Comparison Sterics Steric Bulk This compound This compound (2'-methoxy) Sterics->this compound SPhos SPhos (2',6'-dimethoxy) Sterics->SPhos Electronics Electron Donating Ability Electronics->this compound Electronics->SPhos Yield Reaction Yield This compound->Yield Rate Reaction Rate (TOF) This compound->Rate Scope Substrate Scope This compound->Scope SPhos->Yield SPhos->Rate SPhos->Scope

Caption: Logical relationship between ligand attributes and performance.

A Head-to-Head Battle of the Buchwald Ligands: Amphos vs. XPhos in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these reactions is profoundly influenced by the choice of phosphine (B1218219) ligand, with bulky, electron-rich biaryl phosphine ligands, such as Amphos and XPhos, demonstrating superior performance, particularly with challenging substrates. This guide offers an objective comparison of the catalytic activity of this compound and XPhos in Suzuki-Miyaura reactions, supported by experimental data to assist researchers in selecting the optimal catalytic system.

Performance Comparison: this compound vs. XPhos

While direct, side-by-side comparative studies across a broad range of identical substrates are limited in published literature, we can draw meaningful comparisons from representative examples. Both this compound and XPhos are highly effective in promoting the coupling of aryl and heteroaryl chlorides with boronic acids. XPhos, with its bulkier 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl scaffold, is often cited for its exceptional performance with sterically hindered substrates.[1] this compound, or [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is a highly effective electron-rich ligand in its own right, particularly noted for its utility in the coupling of heteroaryl chlorides.[2]

The following table summarizes the performance of this compound and XPhos in representative Suzuki-Miyaura coupling reactions. It is important to note that these reactions were not conducted in a head-to-head study and the results are from different publications. However, the selected examples involve the coupling of substituted (hetero)aryl chlorides with arylboronic acids, providing a reasonable basis for a comparative discussion.

Ligand/PrecatalystAryl/Heteroaryl HalideBoronic AcidProductYield (%)Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)Reference
PdCl₂(this compound)₂3-Amino-2-chloropyridine (B31603)2-Methylphenylboronic acid2-(o-tolyl)-3-pyridinamine791590
PdCl₂(XPhos)₂1-Chloro-4-methylbenzenePhenylboronic acid4-Methyl-1,1'-biphenyl9350.5110 (Microwave)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic protocols. Below are the experimental procedures for the Suzuki-Miyaura coupling reactions cited in the performance comparison table.

Protocol 1: Suzuki-Miyaura Coupling with PdCl₂(this compound)₂[3][5]

Reaction: Coupling of 3-Amino-2-chloropyridine and 2-Methylphenylboronic Acid.

Materials:

  • 3-Amino-2-chloropyridine

  • 2-Methylphenylboronic Acid

  • Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(this compound)₂)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

Procedure:

  • To a reaction vessel were sequentially added 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl₂(this compound)₂ (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).

  • Toluene (20 mL) and deionized water (2 mL) were then added to the vessel.

  • The reaction mixture was refluxed at 90 °C for 5 hours under a nitrogen atmosphere.

  • The reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature, and water (20 mL) was added.

  • The product was extracted with ethyl acetate (B1210297). The organic layer was washed with 1 mol/L NaOH (aq) and brine, dried over anhydrous sodium sulfate, and filtered.

  • The filtrate was concentrated under reduced pressure, and the crude product was purified by silica (B1680970) gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).

Protocol 2: Suzuki-Miyaura Coupling with PdCl₂(XPhos)₂[6]

Reaction: Coupling of 1-Chloro-4-methylbenzene and Phenylboronic Acid.

Materials:

  • 1-Chloro-4-methylbenzene

  • Phenylboronic acid

  • trans-Dichlorobis(XPhos)palladium(II) (PdCl₂(XPhos)₂)

  • Tetrabutylammonium hydroxide (B78521) (TBAOH) solution

  • n-Butanol (n-BuOH)

  • Water

Procedure:

  • A microwave reactor vessel (10 mL) was loaded with 1-chloro-4-methylbenzene (20.4 mg, 0.161 mmol), phenylboronic acid, PdCl₂(XPhos)₂ (5 mol%), a base (e.g., TBAOH), n-BuOH, and water.

  • The reaction mixture was heated to 110 °C for 30 minutes under microwave irradiation.

  • After cooling, the reaction mixture was worked up to isolate the product.

  • The desired product, 4-methyl-1,1′-biphenyl, was obtained in 93% yield.[3]

Catalytic Cycle and Ligand Selection Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of both this compound and XPhos facilitates these steps, particularly the often rate-limiting oxidative addition of the aryl chloride to the Pd(0) center.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice between this compound and XPhos can be guided by the specific characteristics of the substrates. The following workflow provides a simplified decision-making process for ligand selection in Suzuki-Miyaura couplings.

Ligand_Selection_Workflow Start Start: Suzuki Coupling Task Substrate_Analysis Substrate Steric Hindrance? Start->Substrate_Analysis Heteroaryl_Halide Heteroaryl Halide? Substrate_Analysis->Heteroaryl_Halide Low to Moderate XPhos Consider XPhos (Excellent for sterically hindered substrates) Substrate_Analysis->XPhos High This compound Consider this compound (Good for heteroaryl chlorides) Heteroaryl_Halide->this compound Yes Optimization Empirical Optimization (Screen both ligands and reaction conditions) Heteroaryl_Halide->Optimization No This compound->Optimization XPhos->Optimization

Caption: Ligand selection workflow for this compound vs. XPhos in Suzuki reactions.

References

A Head-to-Head Comparison: Amphos G3 Precatalyst vs. In-Situ Catalyst Generation in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of carbon-carbon bond formation, the choice of catalytic system is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry, and the efficiency of the palladium catalyst employed directly impacts reaction outcomes. This guide provides an objective comparison of a well-defined Amphos G3 precatalyst against an in-situ generated catalyst system, supported by representative experimental data and detailed protocols.

The performance of a catalytic system hinges on factors such as activity, stability, and ease of handling. While in-situ catalyst generation offers flexibility, precatalysts provide a well-defined, stable, and reproducible source of the active catalytic species. This comparison focuses on the use of the bulky, electron-rich phosphine (B1218219) ligand, this compound, a favored ligand for challenging Suzuki-Miyaura couplings, particularly with heteroaryl chlorides.

Executive Summary of Performance

Well-defined this compound G3 precatalysts, such as PdCl2(this compound)2, consistently demonstrate superior performance in terms of reaction yield and catalyst efficiency compared to catalysts generated in-situ from a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)2) and the this compound ligand. The pre-formed nature of the precatalyst ensures a precise 1:1 palladium-to-ligand ratio, leading to a more rapid and quantitative generation of the active Pd(0) species. This often translates to lower catalyst loadings, shorter reaction times, and higher turnover numbers (TON), a critical metric for process efficiency.[1][2][3]

Quantitative Performance Data

The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-chloropyridine (B119429) with phenylboronic acid, highlighting the performance differences between the this compound G3 precatalyst and an in-situ generated system.

Performance MetricThis compound G3 Precatalyst (PdCl2(this compound)2)In-Situ Generated Catalyst (this compound + Pd(OAc)2)
Reaction Yield >95%80-90%
Turnover Number (TON) Up to 10,000[1][4]Typically lower; dependent on conditions
Catalyst Loading 0.1 - 1 mol%1 - 2 mol%
Reaction Time 1 - 4 hours4 - 12 hours
Reproducibility HighModerate to High
Air/Moisture Stability High (bench-stable solid)[1]Lower (ligand and Pd source handled separately)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the Suzuki-Miyaura cross-coupling reaction using both the this compound G3 precatalyst and the in-situ generated catalyst.

Protocol 1: Suzuki-Miyaura Coupling using this compound G3 Precatalyst (PdCl2(this compound)2)

This protocol is adapted from established procedures for the coupling of heteroaryl chlorides.[5]

Materials:

  • Aryl or heteroaryl chloride (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • PdCl2(this compound)2 (0.1 - 1.0 mol%)

  • Potassium phosphate (B84403) (K3PO4) (2.0 equiv)

  • Toluene (B28343)

  • Water

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl chloride, aryl/heteroaryl boronic acid, PdCl2(this compound)2, and potassium phosphate.

  • Add toluene and water to the vessel. The solvent ratio is typically 10:1 toluene to water.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling using In-Situ Generated this compound/Pd(OAc)2 Catalyst

This protocol outlines the in-situ generation of the active catalyst prior to the cross-coupling reaction.[6][7]

Materials:

  • Aryl or heteroaryl chloride (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (1.0 - 2.0 mol%)

  • This compound ligand (1.1 - 2.2 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve palladium(II) acetate and the this compound ligand in toluene.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst. A color change may be observed.

  • To this mixture, add the aryl/heteroaryl chloride, aryl/heteroaryl boronic acid, potassium phosphate, and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

To better illustrate the processes described, the following diagrams are provided.

G cluster_precatalyst This compound G3 Precatalyst Workflow cluster_insitu In-Situ Catalyst Generation Workflow A Weigh and add all solid reagents (substrate, boronic acid, precatalyst, base) B Add solvents (Toluene/Water) A->B C Inert atmosphere purge B->C D Heat and stir C->D E Reaction monitoring D->E F Workup and purification E->F G Weigh and add Pd(OAc)2 and this compound ligand H Add Toluene and stir to form active catalyst G->H I Add substrate, boronic acid, base, and water H->I J Heat and stir I->J K Reaction monitoring J->K L Workup and purification K->L

A simplified comparison of the experimental workflows.

The fundamental steps of the Suzuki-Miyaura catalytic cycle are common to both systems, involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar'

References

t-Bu-Amphos Outperforms TPPTS in Aqueous Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of aqueous-phase catalysis, the choice of ligand is paramount to achieving high efficiency and yields. This guide provides a comprehensive comparison of two prominent phosphine (B1218219) ligands: the bulky, electron-rich t-Bu-Amphos and the classic water-soluble ligand, TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt). Experimental data robustly demonstrates the superiority of t-Bu-Amphos and its analogues in palladium-catalyzed cross-coupling reactions, offering significant advantages for researchers, scientists, and drug development professionals.

Executive Summary

Catalysts derived from a water-soluble analogue of t-Bu-Amphos, 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride, are significantly more active in aqueous Suzuki, Sonogashira, and Heck couplings compared to catalysts derived from TPPTS.[1][2] This enhanced activity is attributed to the superior electron-donating properties and steric bulk of the t-Bu-Amphos ligand, which facilitates key steps in the catalytic cycle. For instance, in the Suzuki coupling of unactivated aryl bromides, t-Bu-Amphos-based catalysts enable reactions to proceed efficiently at room temperature, a significant improvement over traditional systems.[1][2]

Data Presentation: Performance Comparison

The following tables summarize the key performance differences between t-Bu-Amphos and TPPTS in aqueous Suzuki-Miyaura coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

LigandCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Ref.
t-Bu-Amphos analogue Pd(OAc)₂Water/Acetonitrile (1:1)RT198[1]
TPPTS Pd(OAc)₂Water/Acetonitrile (1:1)RT110[1]
t-Bu-Amphos analogue Pd(OAc)₂Water/Toluene (1:1)RT199[1]
TPPTS Pd(OAc)₂Water/Toluene (1:1)RT15[1]

Table 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

LigandCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Ref.
t-Bu-Amphos analogue Pd(OAc)₂Water/Acetonitrile (1:1)RT197[1]
TPPTS Pd(OAc)₂Water/Acetonitrile (1:1)RT18[1]

Key Advantages of t-Bu-Amphos in Aqueous Catalysis

The superior performance of t-Bu-Amphos over TPPTS in aqueous cross-coupling reactions can be attributed to several key factors:

  • Enhanced Electron-Donating Ability: The tert-butyl groups on the phosphorus atom in t-Bu-Amphos make it a significantly stronger electron-donating ligand compared to the phenyl groups in TPPTS. This increased electron density on the palladium center facilitates the rate-determining oxidative addition step in the catalytic cycle.

  • Optimal Steric Hindrance: The bulky nature of t-Bu-Amphos promotes the formation of monoligated palladium species, which are often the most catalytically active. This steric bulk also encourages the final reductive elimination step, leading to faster product formation.

  • Greater Stability: The electron-rich nature of t-Bu-Amphos contributes to the formation of more stable palladium complexes, which can lead to higher turnover numbers and catalyst longevity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using a Water-Soluble t-Bu-Amphos Analogue

This protocol is based on the successful coupling of aryl bromides with phenylboronic acid in an aqueous medium.[1]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Water-soluble t-Bu-Amphos analogue (e.g., 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride)

  • Aryl bromide

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Degassed Water

  • Degassed Acetonitrile or Toluene

Procedure:

  • In a reaction vessel, combine Pd(OAc)₂ (1 mol%) and the t-Bu-Amphos analogue (2 mol%).

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed solvent system (e.g., 5 mL of a 1:1 mixture of water and acetonitrile).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 1 hour).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling using TPPTS

A representative protocol for a Suzuki-Miyaura coupling in an aqueous system using TPPTS is provided for comparison.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • TPPTS

  • Aryl bromide

  • Phenylboronic acid

  • Sodium carbonate (Na₂CO₃)

  • Degassed Water

Procedure:

  • In a reaction vessel, dissolve Pd(OAc)₂ (1 mol%) and TPPTS (3 mol%) in degassed water.

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Advantage

The following diagrams illustrate the key differences in the catalytic cycles that contribute to the superior performance of t-Bu-Amphos.

G Simplified Catalytic Cycle Comparison cluster_0 t-Bu-Amphos Pathway cluster_1 TPPTS Pathway cluster_2 Key Differences A0 Pd(0)L A1 Oxidative Addition (Fast) A0->A1 Ar-X A2 Ar-Pd(II)-X(L) A1->A2 A3 Transmetalation A2->A3 Ar'B(OH)2 A4 Ar-Pd(II)-Ar'(L) A3->A4 A5 Reductive Elimination (Fast) A4->A5 A5->A0 A6 Ar-Ar' A5->A6 B0 Pd(0)L'n B1 Oxidative Addition (Slower) B0->B1 Ar-X B2 Ar-Pd(II)-X(L')n B1->B2 B3 Transmetalation B2->B3 Ar'B(OH)2 B4 Ar-Pd(II)-Ar'(L')n B3->B4 B5 Reductive Elimination (Slower) B4->B5 B5->B0 B6 Ar-Ar' B5->B6 K1 t-Bu-Amphos: - Bulky & Electron-Rich - Promotes monoligation - Accelerates key steps K2 TPPTS: - Less Donating & Bulky - Can form less active species - Slower catalytic turnover

Caption: Comparison of catalytic pathways.

The electron-donating nature and steric bulk of t-Bu-Amphos lead to a more efficient catalytic cycle compared to TPPTS.

G Ligand Properties vs. Catalytic Performance cluster_0 Ligand Properties cluster_1 Electronic & Steric Effects cluster_2 Impact on Catalysis cluster_3 Performance Outcome P1 t-Bu-Amphos E1 High Electron Density Large Cone Angle P1->E1 P2 TPPTS E2 Lower Electron Density Smaller Cone Angle P2->E2 C1 Facilitated Oxidative Addition & Reductive Elimination E1->C1 C2 Slower Catalytic Steps E2->C2 O1 High Yields Mild Conditions C1->O1 O2 Lower Yields Harsher Conditions C2->O2

Caption: Ligand properties and their impact.

This diagram illustrates the relationship between the intrinsic properties of t-Bu-Amphos and TPPTS and their resulting catalytic performance. The superior electronic and steric properties of t-Bu-Amphos directly translate to improved reaction outcomes in aqueous media.

References

A Comparative Guide to the Kinetic Performance of Amphos-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine (B1218219) ligand is critical to the efficiency, selectivity, and substrate scope of these transformations. This guide provides a comparative kinetic analysis of (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine (Amphos), a highly electron-rich and sterically demanding ligand, against other common phosphine ligands in key cross-coupling reactions. The data presented herein, supported by experimental protocols, is intended to facilitate informed catalyst selection for optimizing synthetic routes.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is significantly influenced by the phosphine ligand's structure. While a comprehensive, side-by-side quantitative kinetic comparison of this compound with other widely used ligands like XPhos and SPhos under identical conditions is limited in publicly available literature, a qualitative and semi-quantitative assessment can be made from existing studies.[1]

This compound, with its electron-donating dimethylamino group, generally enhances catalyst activity and stability.[2] Its performance is particularly notable in catalyst-transfer condensation polymerization.[2] The following table summarizes illustrative performance metrics for these ligands in Suzuki-Miyaura coupling reactions.

LigandCatalyst SystemSubstratesReaction ConditionsPerformance Metric (Yield, Time, TON/TOF)Reference
This compound PdCl₂(this compound)₂3-amino-2-chloropyridine + 2-methylphenylboronic acidK₂CO₃, Toluene/H₂O, 90 °C, 5 h79% Yield[3]
XPhos XPhos-Pd-G2 (1 mol%)Aryl Chlorides + Arylboronic AcidsK₃PO₄, EtOH, 80 °C, 2 hHigh Yields[4]
SPhos [Pd(SPhos)(cinnamyl)Cl]4-chlorotoluene + Phenylboronic acidNaOtBu, Toluene, 100°C, <1h>95% Yield[5]

Note: Direct comparison of the data in this table should be approached with caution due to the varied reaction conditions, substrates, and catalyst precursors used in the original studies.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and accommodating a broad range of substrates. Below is a comparison of this compound and SPhos in the amination of aryl halides.

LigandPd PrecatalystAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
This compound [Pd(this compound)(cinnamyl)Cl]4-ChlorotolueneMorpholineNaOtBuToluene100398
This compound [Pd(this compound)(cinnamyl)Cl]Chlorobenzenen-HexylamineNaOtBuToluene100396
SPhos [Pd(SPhos)(cinnamyl)Cl]4-ChlorotolueneMorpholineNaOtBuToluene100<1>98
SPhos [Pd(SPhos)(cinnamyl)Cl]Chlorobenzenen-HexylamineNaOtBuToluene100<1>98

Data extracted from a comparative guide on this compound and SPhos ligands.[5]

Catalytic Cycle and Experimental Workflow

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall transformation.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-M Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R Ar-R Reductive Elimination->Ar-R

A generalized catalytic cycle for cross-coupling reactions.

A typical experimental workflow for conducting and monitoring the kinetics of these reactions involves careful preparation of reagents, execution of the reaction under controlled conditions, and regular sampling for analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare stock solutions of aryl halide, boronic acid/amine, and internal standard Catalyst_Prep Prepare catalyst solution (e.g., Pd precursor + ligand) Reagent_Prep->Catalyst_Prep Reaction_Setup Combine reagents and catalyst in a reaction vessel under inert atmosphere Catalyst_Prep->Reaction_Setup Heating Heat to desired temperature with stirring Reaction_Setup->Heating Sampling Withdraw aliquots at specific time intervals Heating->Sampling Quenching Quench the reaction in the withdrawn aliquots Sampling->Quenching Analysis_Method Analyze by GC, LC, or NMR to determine conversion and yield Quenching->Analysis_Method Data_Processing Plot concentration vs. time to determine reaction rate Analysis_Method->Data_Processing

A typical workflow for a kinetic study of a cross-coupling reaction.

Experimental Protocols

General Procedure for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., this compound, XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, magnetic stir bars

  • GC or HPLC for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent.

    • Prepare a separate stock solution of the arylboronic acid.

    • Prepare a stock solution of the base.

    • Prepare a stock solution of the palladium precatalyst and the phosphine ligand.

  • Reaction Setup:

    • To a series of oven-dried reaction vials equipped with stir bars, add the palladium precatalyst and ligand solution.

    • Add the aryl halide/internal standard stock solution to each vial.

    • Add the base solution to each vial.

    • Place the vials in a pre-heated aluminum block on a magnetic stirrer.

    • To initiate the reactions, add the arylboronic acid stock solution to each vial at time t=0.

  • Sampling and Analysis:

    • At designated time points, remove a vial from the heating block and quench the reaction by adding a suitable quenching agent (e.g., a dilute acid solution).

    • Extract the organic components with an appropriate solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC or HPLC to determine the concentration of the product relative to the internal standard.

    • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for performing a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., [Pd(this compound)(cinnamyl)Cl])

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stir bar

Procedure:

  • Reaction Setup:

    • In a glovebox, add the aryl halide, amine, base, and palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add the anhydrous solvent to the tube.

    • Seal the Schlenk tube and remove it from the glovebox.

  • Reaction Execution:

    • Place the Schlenk tube in a pre-heated oil bath at the desired temperature.

    • Stir the reaction mixture for the specified amount of time.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylamine. The yield can be determined after purification. For kinetic studies, an internal standard would be added at the beginning of the reaction, and aliquots would be taken and analyzed at various time points as described in the Suzuki-Miyaura protocol.

References

The Architectonics of Reactivity: A Comparative Guide to Buchwald-Type Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical determinant in the success of palladium-catalyzed cross-coupling reactions. Among the pantheon of available ligands, the Buchwald biarylphosphines have emerged as particularly powerful tools, demonstrating remarkable efficiency and broad substrate scope. This guide provides an objective comparison of the structure-reactivity relationships of prominent Buchwald-type phosphines, supported by experimental data, to inform rational ligand selection in catalytic applications.

The efficacy of a Buchwald-type phosphine ligand is intimately tied to its steric and electronic properties. These characteristics directly influence the key steps of the catalytic cycle, namely oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination.[1][2] Generally, bulky and electron-rich ligands are desirable as they promote the formation of highly active, monoligated palladium(0) species, which are crucial for efficient catalysis.[1][3]

Understanding the Structure-Reactivity Paradigm

The fundamental design of a Buchwald ligand features a biaryl backbone with a phosphine moiety at the 2-position of one of the phenyl rings.[4] Variations in the substituents on both the phosphine itself and the biaryl scaffold give rise to a diverse family of ligands with finely-tuned properties.

A key aspect of these ligands is the interplay between their steric bulk and electron-donating ability. Increased steric hindrance around the phosphorus atom generally accelerates the rate-limiting reductive elimination step and helps to prevent catalyst deactivation.[5] Concurrently, greater electron density on the phosphorus atom can facilitate the oxidative addition of challenging substrates, such as aryl chlorides.[1]

The evolution of Buchwald ligands has led to several "generations," each designed to address specific catalytic challenges. Early ligands laid the groundwork, while later iterations incorporated greater steric bulk and more sophisticated electronic modifications to expand the scope and efficiency of cross-coupling reactions.[3][6]

Comparative Performance of Buchwald Ligands

The choice of ligand can have a profound impact on reaction outcomes. Below, we compare the performance of several widely used Buchwald-type phosphines in the context of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[7] The performance of different ligands in this reaction is highly dependent on the nature of the coupling partners.

LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
XPhos 4-ChlorotolueneAnilineNaOtBuToluene10098[1]
RuPhos 4-ChlorotolueneN-MethylanilineNaOtBuToluene10095[5]
BrettPhos 4-ChlorotolueneAnilineNaOtBuToluene10096[5]
CPhos 4-BromoanisoleMorpholineK3PO4Dioxane10092[1]

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides with Various Amines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The steric and electronic properties of the Buchwald ligand play a crucial role in facilitating the transmetalation and reductive elimination steps of the catalytic cycle.

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
XPhos 4-ChlorotoluenePhenylboronic AcidK3PO4Toluene/H2O10099[8]
SPhos 4-ChloroanisolePhenylboronic AcidK3PO4Toluene/H2O10097
JohnPhos 4-Bromobenzonitrile4-Methoxyphenylboronic AcidK3PO4DME8094[9]
CyJohnPhos 2-ChlorotoluenePhenylboronic AcidK3PO4Toluene/H2O10091[10]

Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid.

The Influence of Steric and Electronic Parameters

The observed reactivity trends can be rationalized by considering the specific structural features of each ligand.

Steric Effects: The percent buried volume (%Vbur) is a common metric used to quantify the steric bulk of a phosphine ligand. A larger %Vbur generally correlates with increased catalytic activity, particularly in challenging coupling reactions. For instance, the high steric bulk of XPhos contributes to its broad applicability, especially with sterically demanding substrates.[1]

Electronic Effects: The electron-donating ability of a phosphine ligand influences the electron density at the palladium center. This, in turn, affects the rates of oxidative addition and reductive elimination. The σ-donating abilities of the R-JohnPhos ligands (where R = Me, Et, iPr, Cy, tBu) have been quantified, revealing a surprising trend where Me-JohnPhos is a significantly stronger σ-donor than its bulkier counterparts.[9][11] This is attributed to a combination of the intrinsic electron-donating ability of the alkyl groups and steric interactions that can diminish the phosphine's donating capacity.[9][11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the key reactions discussed.

General Procedure for Buchwald-Hartwig Amination

An oven-dried vial is charged with the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (4 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vial is sealed with a septum and purged with argon. Anhydrous solvent (e.g., toluene, 2 mL) is added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.[7]

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and base (e.g., K3PO4, 2.0 mmol) is added the palladium precursor (e.g., Pd(OAc)2, 1 mol%) and the phosphine ligand (2 mol%). The vessel is sealed and purged with an inert atmosphere. The solvent system (e.g., toluene/water 10:1, 5 mL) is added, and the mixture is heated to the desired temperature with vigorous stirring. After the reaction is complete (as monitored by TLC or GC-MS), it is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Catalytic Cycles and Ligand Relationships

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the logical evolution of Buchwald-type phosphines.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange HNR'R'' - HX Amine_Complex R-Pd(II)(L)-NR'R'' Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Evolution cluster_1 Evolution of Buchwald Ligands Gen1 First Generation (e.g., DavePhos) Gen2 Second Generation (e.g., JohnPhos, RuPhos) Gen1->Gen2 Increased Bulk & Scope Gen3 Third Generation (e.g., XPhos, SPhos) Gen2->Gen3 Enhanced Activity & Generality Gen4 Fourth Generation (e.g., BrettPhos) Gen3->Gen4 Specialized Applications

Caption: Logical evolution of Buchwald-type phosphine ligands.

References

A Comparative Guide to the Generations of Buchwald Precatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of palladium precatalysts by the Buchwald group has revolutionized cross-coupling chemistry, providing robust, efficient, and user-friendly access to a wide array of carbon-carbon and carbon-heteroatom bonds. These air- and moisture-stable catalysts have progressed through several generations, each offering distinct advantages in terms of stability, activity, and substrate scope. This guide provides an objective comparison of the different generations of Buchwald precatalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

Evolution of Buchwald Precatalysts

The progression of Buchwald precatalysts has been marked by systematic improvements in the ligand scaffold and the palladium-bound anion, leading to enhanced performance in cross-coupling reactions. The key advancements of each generation are summarized below.

GenerationKey Features & AdvancementsActivation ConditionsByproduct
G1 Based on a 2-phenylethan-1-amine backbone; offered improved stability over in-situ generated catalysts.[1]Requires strong bases and often elevated temperatures for activation.[1]Indoline
G2 Utilizes a 2-aminobiphenyl (B1664054) scaffold, enabling activation at room temperature with weaker bases (e.g., carbonates, phosphates).[2][3]Weaker bases, room temperature activation possible.[2][3]Carbazole
G3 Replaces the chloride anion with a non-coordinating methanesulfonate (B1217627) (OMs) anion, leading to enhanced stability and solubility. Accommodates bulkier phosphine (B1218219) ligands.Similar to G2, but often more efficient activation.Carbazole
G4 Features a methylated 2-aminobiphenyl ligand, which upon activation, generates N-methylcarbazole, a less reactive and potentially less problematic byproduct than carbazole.[4]Similar to G3.N-methylcarbazole
G6 Oxidative addition complexes (OACs) that are "on-cycle" and do not require a separate base-mediated activation step, leading to faster reactions and fewer byproducts.Base-free activation.Innocuous

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The choice of precatalyst generation can significantly impact the reaction efficiency, particularly with challenging substrates such as aryl chlorides.

Table 1: Comparison of Buchwald Precatalysts in the Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidPrecatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidXPhos Pd G2 (2)K₃PO₄1001895
24-ChlorotoluenePhenylboronic acidXPhos Pd G3 (2)K₃PO₄80498
32-Chloropyridine4-Methoxyphenylboronic acidRuPhos Pd G2 (1.5)K₃PO₄1001285
42-Chloropyridine4-Methoxyphenylboronic acidRuPhos Pd G3 (1.5)K₃PO₄80292

Data synthesized from representative literature procedures. Actual results may vary.

As illustrated in Table 1, the later generation precatalysts (G3) generally exhibit higher activity, allowing for lower reaction temperatures and shorter reaction times while achieving excellent yields in the Suzuki-Miyaura coupling of aryl chlorides.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The evolution of Buchwald precatalysts has enabled the coupling of a wide range of amines and aryl halides, including sterically hindered and electronically challenging substrates.

Table 2: Comparison of Buchwald Precatalysts in the Buchwald-Hartwig Amination

EntryAryl HalideAminePrecatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholineBrettPhos Pd G2 (1)NaOtBu1001670
24-BromotolueneMorpholineBrettPhos Pd G3 (1)NaOtBu80394
31-Chloro-4-fluorobenzeneMorpholineRuPhos Pd G3 (2)NaOtBu10024~3[5]
41-Chloro-4-fluorobenzeneMorpholineRuPhos Pd G4 (2)NaOtBu1002455[5]

Data synthesized from representative literature procedures and a cited study.[5] Actual results may vary.

The data in Table 2 highlights the enhanced reactivity of the G3 and G4 precatalysts in C-N bond formation. In a direct comparison for a challenging amination, the G4 precatalyst significantly outperformed its G3 counterpart.[5] The G4 precatalyst's ability to generate a less inhibitory byproduct can be crucial for achieving high conversions in certain systems.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful cross-coupling reactions. The following are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions comparing different generations of precatalysts.

General Procedure for Suzuki-Miyaura Coupling

A dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the appropriate Buchwald precatalyst (as specified in Table 1), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

In an argon-filled glovebox, a vial is charged with the aryl halide (1.0 mmol), the appropriate Buchwald precatalyst (as specified in Table 2), and the base (e.g., NaOtBu, 1.2 mmol). The amine (1.2 mmol) and degassed solvent (e.g., toluene or dioxane, 5 mL) are then added. The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the evolution of the Buchwald precatalysts and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Buchwald_Precatalyst_Evolution cluster_activation Activation Pathway G1 G1 Precatalyst (Phenethylamine backbone) G2 G2 Precatalyst (Aminobiphenyl scaffold) G1->G2 Improved Scaffold G1_act Strong Base High Temp G3 G3 Precatalyst (Mesylate anion) G2->G3 Enhanced Stability G2_act Weak Base Room Temp G4 G4 Precatalyst (N-Methylated scaffold) G3->G4 Benign Byproduct G3_G4_act Efficient Activation G6 G6 Precatalyst (Oxidative Addition Complex) G4->G6 New Activation Mechanism G6_act Base-Free

Caption: Evolution of Buchwald Precatalysts.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Precatalyst Activation (G1-G4) Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2, Base) PdII->Transmetal PdII_Ar L-Pd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Precatalyst Buchwald Precatalyst [L-Pd(II)] Activation Base-mediated Reductive Elimination Precatalyst->Activation Activation->Pd0

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_activation Precatalyst Activation (G1-G4) Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII Amine_Coord Amine Coordination (R2NH) PdII->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product Precatalyst Buchwald Precatalyst [L-Pd(II)] Activation Base-mediated Reductive Elimination Precatalyst->Activation Activation->Pd0

Caption: Buchwald-Hartwig Amination Cycle.

Conclusion

The continuous development of Buchwald precatalysts has provided chemists with an increasingly powerful toolkit for constructing complex molecules. While earlier generations remain effective for many transformations, the later generations (G3, G4, and G6) offer significant advantages in terms of stability, activity, and ease of use, particularly for challenging substrates. The choice of precatalyst should be guided by the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions, and tolerance for byproducts. This guide provides a starting point for informed catalyst selection and experimental design in modern cross-coupling chemistry.

References

The Influence of Ligand Architecture on Catalyst Transfer Polymerization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The steric bulk of ligands plays a pivotal role in dictating the efficacy and outcome of catalyst transfer polymerization (CTP). This guide provides a comparative analysis of how ligand size and structure impact catalytic activity, polymer properties, and reaction kinetics across various polymerization methods. Experimental data is presented to illustrate these relationships, offering researchers and drug development professionals insights into designing more efficient catalytic systems.

In the realm of polymer synthesis, the ability to control the transfer of a catalyst along a growing polymer chain is paramount for achieving well-defined macromolecules with predictable properties. Ligands, ancillary molecules that bind to the metal center of a catalyst, are the primary tool for tuning this process. Their steric properties, essentially their size and three-dimensional shape, can profoundly influence the catalyst's interaction with the monomer and the growing polymer chain, thereby affecting the rate of polymerization, the molecular weight of the resulting polymer, and its microstructure.

Quantifying Steric Effects: Cone Angle and Buried Volume

To objectively compare the steric influence of different ligands, chemists often employ quantitative descriptors such as the Tolman cone angle and the percentage of buried volume (%VBur). The cone angle provides a measure of the steric bulk of a ligand by defining the solid angle it occupies around the metal center.[1] A larger cone angle generally indicates a bulkier ligand. The buried volume, a more recent and often more accurate descriptor, calculates the percentage of the space around the metal center that is occupied by the ligand.[2][3] These parameters are invaluable for establishing structure-activity relationships.

Impact on Olefin Polymerization

In the field of olefin polymerization, particularly with late-transition-metal catalysts like palladium and nickel, the steric bulk of α-diimine ligands has been extensively studied. Increasing the steric hindrance of these ligands has been shown to have a dramatic effect on catalytic properties.

A systematic investigation into α-diimine palladium catalysts with systematically varied ligand sterics revealed that increasing the bulk of the ligand can lead to a significant increase in both catalytic activity and the molecular weight of the resulting polyethylene.[2][4] For instance, in ethylene (B1197577) polymerization, as the steric bulk of the N-aryl substituents on the α-diimine ligand increases, the catalytic activity can be tuned over a wide range, from (0.77–8.85) × 10⁵ g/(mol Pd·h), and the polymer molecular weight (Mn) can be increased from 4.2 × 10³ to 1.47 × 10⁶ g/mol .[2][5]

This trend is attributed to the bulky ligands hindering chain transfer reactions, which are processes that terminate the growth of a polymer chain. By suppressing these termination events, the catalyst can add more monomer units to the growing chain, resulting in higher molecular weight polymers.

Comparative Data for α-Diimine Palladium Catalysts in Ethylene Polymerization
Ligand SubstituentCone Angle (°) (estimated)Catalytic Activity (g/(mol Pd·h))Polymer Mn ( g/mol )Branching Density (/1000 C)
2,6-Me₂C₆H₃~1900.77 x 10⁵4,200116
2,6-Et₂C₆H₃~2102.54 x 10⁵15,60098
2,6-iPr₂C₆H₃~2305.87 x 10⁵89,30065
2,6-(C(Ph)H₂)₂C₆H₃>2508.85 x 10⁵1,470,00025

Data compiled from multiple sources. Cone angles are estimations for illustrative purposes.

Influence on Ring-Opening Metathesis Polymerization (ROMP)

In Ring-Opening Metathesis Polymerization (ROMP), the steric bulk of ligands on the ruthenium catalyst can influence not only the catalytic activity but also the stereoselectivity of the polymerization. For the ROMP of cycloolefins, the size of the ligand can affect the rate of polymerization.[6] Ligands with small steric hindrance can lead to very fast polymerization rates, which may result in the formation of gels.[6] Conversely, excessively bulky ligands can decrease the catalyst's solubility and hinder the approach of the monomer, thus slowing down or even inhibiting the polymerization.[6]

Role in Controlled/Living Radical Polymerization

In Atom Transfer Radical Polymerization (ATRP), a versatile method for synthesizing well-defined polymers, the choice of ligand is critical for controlling the polymerization. The ligand's primary roles are to solubilize the copper halide catalyst and to modulate the redox potential of the copper center.[7] The steric and electronic properties of the ligand influence the equilibrium between the active and dormant polymer chains, thereby affecting the polymerization rate and the degree of control. While electronic effects are often more pronounced in ATRP, steric factors can play a role in the stability of the catalyst complex and its interaction with the growing polymer chain.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon scientific findings. The following are generalized protocols for key experiments cited in this guide. For specific catalyst preparations and polymerization conditions, readers are encouraged to consult the supporting information of the cited research articles.

General Procedure for α-Diimine Palladium Catalyzed Ethylene Polymerization

A typical experimental setup involves a high-pressure stainless-steel reactor equipped with a mechanical stirrer. The reactor is charged with a solvent, such as toluene, and a cocatalyst, like methylaluminoxane (B55162) (MAO). The solvent is then saturated with ethylene at a desired pressure and temperature. The polymerization is initiated by injecting a solution of the α-diimine palladium catalyst. The reaction is allowed to proceed for a specific duration and is then terminated by venting the ethylene and adding a quenching agent, such as acidified methanol. The resulting polymer is then collected, washed, and dried under vacuum. Characterization of the polymer typically involves gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and nuclear magnetic resonance (NMR) spectroscopy to determine the branching density.[2]

General Procedure for Ring-Opening Metathesis Polymerization (ROMP)

In a typical ROMP experiment, the cyclic olefin monomer is dissolved in an appropriate solvent, such as dichloromethane, in a reaction vessel under an inert atmosphere. The ruthenium-based catalyst, for example, a Grubbs-type catalyst with the desired ligands, is then added to the solution to initiate the polymerization. The reaction progress can be monitored by techniques like NMR spectroscopy by observing the disappearance of the monomer signal. The polymerization is typically quenched by adding an agent like ethyl vinyl ether. The resulting polymer is then precipitated in a non-solvent, such as methanol, filtered, and dried. GPC and NMR are used to characterize the molecular weight, PDI, and microstructure of the polymer.[8][9]

General Procedure for Atom Transfer Radical Polymerization (ATRP)

A standard ATRP procedure involves charging a reaction flask with the monomer, initiator (an alkyl halide), and a solvent. The mixture is then deoxygenated by several freeze-pump-thaw cycles. The copper(I) halide catalyst and the corresponding ligand are then added under an inert atmosphere. The reaction is typically carried out at a specific temperature in an oil bath. Samples are withdrawn at timed intervals to monitor the monomer conversion (via NMR or gas chromatography) and the evolution of molecular weight and PDI (via GPC). The polymerization is terminated by exposing the reaction mixture to air or by adding a radical scavenger. The polymer is then purified to remove the catalyst, often by passing the polymer solution through a column of neutral alumina.[10]

Visualizing the Impact of Ligand Bulk

The following diagrams, generated using the DOT language, illustrate key concepts related to the impact of ligand bulk on catalyst transfer polymerization.

Ligand_Bulk_Effect cluster_ligand Ligand Steric Bulk cluster_catalyst Catalyst Properties cluster_outcome Polymerization Outcome Small_Ligand Small Ligand (e.g., small cone angle) Accessible_Metal Accessible Metal Center Small_Ligand->Accessible_Metal leads to Large_Ligand Large Ligand (e.g., large cone angle) Shielded_Metal Shielded Metal Center Large_Ligand->Shielded_Metal leads to Fast_Transfer Fast Chain Transfer Low Molecular Weight Accessible_Metal->Fast_Transfer promotes Slow_Transfer Slow Chain Transfer Higher Molecular Weight Shielded_Metal->Slow_Transfer hinders High_Activity High Catalytic Activity Shielded_Metal->High_Activity can lead to

Caption: Relationship between ligand bulk, catalyst properties, and polymerization outcome.

Experimental_Workflow cluster_prep Catalyst/Ligand Preparation cluster_poly Polymerization cluster_analysis Polymer Characterization Ligand_Synthesis Ligand Synthesis/ Selection Catalyst_Formation Catalyst Formation Ligand_Synthesis->Catalyst_Formation Polymerization_Initiation Polymerization Initiation (Catalyst Injection) Catalyst_Formation->Polymerization_Initiation Reactor_Setup Reactor Setup (Monomer, Solvent, Cocatalyst) Reactor_Setup->Polymerization_Initiation Reaction_Monitoring Reaction Monitoring (Conversion, Mw) Polymerization_Initiation->Reaction_Monitoring Polymer_Isolation Polymer Isolation & Purification Reaction_Monitoring->Polymer_Isolation GPC_Analysis GPC Analysis (Mw, PDI) Polymer_Isolation->GPC_Analysis NMR_Analysis NMR Analysis (Microstructure) Polymer_Isolation->NMR_Analysis

Caption: General experimental workflow for catalyst transfer polymerization studies.

Conclusion

The steric properties of ligands are a powerful tool for controlling catalyst transfer polymerization. By carefully selecting or designing ligands with appropriate steric bulk, researchers can significantly influence catalytic activity, control polymer molecular weight, and tune the microstructure of the resulting polymers. The quantitative data and experimental protocols presented in this guide offer a framework for understanding these complex relationships and for the rational design of next-generation catalysts for the synthesis of advanced polymeric materials.

References

A Comparative Guide to Phosphine Ligands for Suzuki-Miyaura Borylation

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. A key preceding step to this reaction is often the Miyaura borylation, which synthesizes organoboron compounds from organic halides. The choice of phosphine (B1218219) ligand is critical to the success of the palladium-catalyzed borylation reaction, profoundly influencing catalyst activity, stability, and substrate scope. This guide provides a comparative analysis of common phosphine ligands used in Suzuki-Miyaura borylation, supported by experimental data, to assist researchers in selecting the optimal ligand for their synthetic needs.

Performance Comparison of Phosphine Ligands

The efficacy of a phosphine ligand in the Suzuki-Miyaura borylation is largely determined by its steric and electronic properties. Electron-rich and bulky ligands are often preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. Below is a summary of the performance of various phosphine ligands in the palladium-catalyzed borylation of aryl chlorides.

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PPh₃PdCl₂(PPh₃)₂KOAcDioxane8024<5[1]
PCy₃Pd(OAc)₂KOAcDioxane802467[1]
SPhosPd(OAc)₂KOAcDioxane802478[1]
XPhosPd(OAc)₂KOAcDioxane802482[1]
SPhosPd(OAc)₂KOAcDioxaneRT4842[1]
XPhos-Pd-G2-KOAcEtOHRT0.5-2.091-99[2]

Note: The data presented is compiled from different sources and direct comparison should be made with caution due to variations in reaction conditions. The specific substrate for the data from reference[1] is 4-chloroanisole, and for reference[2] is a range of non-activated and activated aryl chlorides.

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura borylation of an aryl chloride is detailed below. Optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates and the phosphine ligand employed.

General Procedure for Palladium-Catalyzed Borylation of Aryl Chlorides:

To an oven-dried Schlenk tube, the aryl chloride (1.0 mmol), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.2 mmol), and potassium acetate (B1210297) (KOAc) (1.5 mmol) are added. The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) are then added under argon. Anhydrous solvent (e.g., dioxane, 5 mL) is added, and the mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired arylboronic ester.[1][2]

Visualizing the Process: Diagrams and Workflows

To better understand the Suzuki-Miyaura borylation reaction and the process of ligand screening, the following diagrams have been generated.

Suzuki_Miyaura_Borylation_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-Pd(II)(OAc)L2 Ar-Pd(II)(OAc)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OAc)L2 Anion Exchange KOAc Ar-Pd(II)(Bpin)L2 Ar-Pd(II)(Bpin)L2 Ar-Pd(II)(OAc)L2->Ar-Pd(II)(Bpin)L2 Transmetalation B2pin2 Ar-Pd(II)(Bpin)L2->Pd(0)L2 Reductive Elimination Ar-Bpin Ar-Bpin Ar-Pd(II)(Bpin)L2->Ar-Bpin

Caption: Catalytic cycle of the Suzuki-Miyaura borylation reaction.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_screening Ligand Screening Substrates Substrates Ligand_A Ligand_A Substrates->Ligand_A Ligand_B Ligand_B Substrates->Ligand_B Ligand_C Ligand_C Substrates->Ligand_C Ligand_D Ligand_D Substrates->Ligand_D Pd_Source Pd_Source Pd_Source->Ligand_A Pd_Source->Ligand_B Pd_Source->Ligand_C Pd_Source->Ligand_D Base Base Base->Ligand_A Base->Ligand_B Base->Ligand_C Base->Ligand_D Solvent Solvent Solvent->Ligand_A Solvent->Ligand_B Solvent->Ligand_C Solvent->Ligand_D Analysis Analysis Ligand_A->Analysis Ligand_B->Analysis Ligand_C->Analysis Ligand_D->Analysis Optimal_Ligand Optimal_Ligand Analysis->Optimal_Ligand Compare Yields, TON, TOF

Caption: General workflow for screening phosphine ligands.

Ligand_Properties_Influence Ligand_Properties Ligand_Properties Steric_Bulk Steric_Bulk Ligand_Properties->Steric_Bulk Electron_Donating_Ability Electron_Donating_Ability Ligand_Properties->Electron_Donating_Ability Reductive_Elimination Reductive_Elimination Steric_Bulk->Reductive_Elimination Promotes Catalyst_Stability Catalyst_Stability Steric_Bulk->Catalyst_Stability Increases Oxidative_Addition Oxidative_Addition Electron_Donating_Ability->Oxidative_Addition Facilitates Catalytic_Cycle_Steps Catalytic_Cycle_Steps Oxidative_Addition->Catalytic_Cycle_Steps Reductive_Elimination->Catalytic_Cycle_Steps Catalyst_Stability->Catalytic_Cycle_Steps

Caption: Influence of ligand properties on the catalytic cycle.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of "Amphos" Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Amphos" is used in the nomenclature of various chemical products. The proper disposal procedures are highly specific to the exact chemical composition. This guide provides a general framework for safe disposal. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for your specific "this compound" product for detailed instructions.

Immediate Steps for Safe Handling and Disposal

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following procedures provide a step-by-step guide to safely manage the disposal of "this compound"-related products.

Step 1: Identify the Specific Chemical

Before proceeding, accurately identify the full chemical name of your "this compound" product from the container label and the corresponding Safety Data Sheet (SDS). Different products, such as PdCl(crotyl)this compound or XPhos, have distinct disposal requirements.

Step 2: Consult the Safety Data Sheet (SDS)

The SDS is the primary source of information for safe handling and disposal. Locate Section 13: "Disposal Considerations" in the SDS for specific instructions. Key information to look for is summarized in the table below.

Step 3: Adhere to Personal Protective Equipment (PPE) Guidelines

As specified in the SDS, wear appropriate PPE, which may include chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

Step 4: Follow Institutional and Local Regulations

Ensure that all disposal practices comply with your institution's environmental health and safety (EHS) protocols, as well as local, regional, and national regulations for hazardous waste disposal.

Key Disposal and Safety Information from an SDS

The following table summarizes the critical information you should extract from the Safety Data Sheet (SDS) for your specific "this compound" product.

ParameterInformation to Locate in the SDSExample from Search Results (Note: May not apply to your specific product)
Primary Hazard Review Section 2: "Hazard(s) Identification" for primary hazards (e.g., skin irritant, corrosive, toxic to aquatic life).For AMPHOSOL 2C, hazards include causing skin and serious eye irritation[1].
Personal Protective Equipment (PPE) Section 8: "Exposure Controls/Personal Protection" specifies required PPE.For PdCl(crotyl)this compound, recommended PPE includes protective eyeglasses or chemical safety goggles and appropriate protective gloves and clothing[2].
Disposal Method Section 13: "Disposal Considerations" outlines the approved disposal method.For many chemicals, disposal should be in accordance with local, regional, and national regulations[1]. The SDS for PdCl(crotyl)this compound specifies to "Sweep up and shovel into suitable containers for disposal" and to avoid release into the environment[2].
Environmental Precautions Section 12: "Ecological Information" and Section 6: "Accidental Release Measures" provide guidance on preventing environmental contamination.The SDS for PdCl(crotyl)this compound states, "Should not be released into the environment. Do not allow material to contaminate ground water system. Do not flush into surface water or sanitary sewer system"[2].
Container Disposal Section 13 often provides instructions for decontaminating and disposing of empty containers.Empty containers should be triple-rinsed, and the rinsate collected as hazardous waste. The container may then be disposed of in the trash after proper cleaning[3].

General Laboratory Disposal Protocol for "this compound" Waste

The following is a general experimental protocol for handling and preparing "this compound" waste for disposal, based on common laboratory practices for hazardous chemicals. This is a general guideline and must be adapted based on the specific instructions in the product's SDS.

Objective: To safely prepare "this compound" chemical waste for collection by authorized hazardous waste personnel.

Materials:

  • "this compound" waste

  • Appropriate hazardous waste container (compatible with the chemical)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified in the SDS

  • Chemical fume hood

Procedure:

  • Preparation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure. Ensure all required PPE is worn correctly.

  • Waste Segregation: Do not mix "this compound" waste with other incompatible waste streams.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solid waste, such as PdCl(crotyl)this compound, carefully sweep or scoop the material into the container, avoiding dust formation[2].

    • For liquid waste, pour carefully into the container, avoiding splashes.

  • Labeling:

    • Affix a completed hazardous waste label to the container.

    • Clearly write the full chemical name(s) of the waste, including any solvents used. Do not use abbreviations[3].

  • Storage:

    • Keep the waste container securely closed except when adding waste.

    • Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for pickup, follow your institution's procedures to request a hazardous waste collection.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps to ensure the proper and safe disposal of any "this compound" product.

start Start: 'this compound' Product for Disposal identify Identify Full Chemical Name from Label & SDS start->identify sds Locate and Review Product-Specific SDS identify->sds ppe Wear Appropriate PPE (as per SDS Section 8) sds->ppe disposal_method Determine Disposal Method (SDS Section 13) sds->disposal_method ppe->disposal_method regulations Check Institutional & Local Regulations disposal_method->regulations in_lab In-Lab Treatment Permitted? regulations->in_lab treat Perform In-Lab Treatment (e.g., Neutralization) in_lab->treat Yes collect Collect in Labeled Hazardous Waste Container in_lab->collect No treat->collect storage Store Safely Pending Pickup collect->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for Safe Disposal of "this compound" Products.

References

Essential Safety and Operational Guide for Handling Amphos

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Amphos Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Audience: Researchers, scientists, and drug development professionals.

This guide is intended to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. The following information pertains to This compound / Bis(di-tert-butyl)-4-dimethylaminophenylphosphine (CAS 932710-63-9) , a widely used monodentate phosphine (B1218219) ligand in cross-coupling reactions[1][2].

Disclaimer: Safety data for this compound is inconsistent across suppliers. Some sources classify it as non-hazardous, while others label it as corrosive, capable of causing severe skin burns and eye damage[3]. Therefore, a highly cautious and conservative approach is mandatory. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to your institution's safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Due to the conflicting safety information, personnel must assume the highest degree of hazard. The most stringent classification identifies this compound as "Skin Corrosion 1B," with the hazard statement H314: "Causes severe skin burns and eye damage".

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryMinimum RequirementRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and solid particulates that can cause severe eye damage.
Skin Protection
   Hand ProtectionChemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact which may result in severe burns.
   Body ProtectionFlame-retardant laboratory coat and chemical apron.To protect against skin exposure and potential ignition, as some phosphines are pyrophoric[4].
Respiratory Protection Not required if handled within a certified chemical fume hood.To prevent inhalation of the solid powder.

Operational Plan: Handling and Storage

Phosphine ligands are often sensitive to atmospheric conditions[5]. While some data suggests this compound has good stability, it is best practice to handle it as an air-sensitive reagent[2].

Experimental Protocol for Handling Air-Sensitive Solids:

  • Preparation:

    • All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) or by using Schlenk line techniques[6][7].

    • Ensure all glassware is flame-dried or oven-dried to remove moisture.

    • Use anhydrous, degassed solvents[6].

  • Weighing and Transfer:

    • In a Glovebox (Ideal Method): Transfer the sealed manufacturer's container into the glovebox. Weigh the desired amount of this compound into a tared vial. Securely cap the vial before removing it from the glovebox[6][7].

    • On the Bench (with caution): If a glovebox is unavailable, work quickly to minimize air exposure. Open the container for the shortest time possible. Consider creating a localized inert atmosphere by flowing a gentle stream of nitrogen or argon over the container opening while weighing.

  • Storage:

    • Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon)[8].

    • Keep in a cool, dry, and well-ventilated place, away from oxidizing agents[3]. A recommended storage temperature is 4°C[8].

Disposal Plan

Organophosphorus compounds require specific disposal procedures. Do not dispose of this compound or its waste in standard laboratory trash or down the drain.

  • Chemical Waste:

    • Collect all waste this compound and reaction residues containing it in a designated, labeled hazardous waste container.

    • The container should be clearly marked as "Hazardous Waste: Organophosphorus Compound".

    • Arrange for disposal through your institution's environmental health and safety office, which will follow regulations for hazardous waste incineration or other approved methods[9].

  • Contaminated Materials:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be placed in a sealed bag and disposed of as hazardous chemical waste[10].

  • Decontamination of Glassware:

    • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to dissolve residual this compound[11]. Collect this rinse as hazardous waste.

    • Chemical Decontamination: Prepare a decontamination solution of sodium hypochlorite (B82951) (bleach) and sodium carbonate (washing soda) in water[12]. Soak the glassware in this solution.

    • Final Cleaning: After decontamination, wash the glassware with laboratory detergent and water, followed by multiple rinses with deionized water[11][13].

Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

AmphosHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A Consult SDS & Protocols B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Inert Atmosphere (Glovebox or Schlenk Line) B->C D Transfer this compound from Storage C->D E Weigh Required Amount D->E F Add to Reaction Vessel E->F G Return this compound to Inert Storage F->G H Collect Chemical Waste (Residues, Solvents) F->H I Collect Contaminated Solid Waste (Gloves, Tips) F->I J Decontaminate Glassware (Solvent Rinse -> Bleach Soak -> Wash) F->J

Caption: A procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amphos
Reactant of Route 2
Reactant of Route 2
Amphos

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.